molecular formula C13H23N3O5 B13720951 5-(Azido-PEG4)-pent-2-yn-1-Ol

5-(Azido-PEG4)-pent-2-yn-1-Ol

Cat. No.: B13720951
M. Wt: 301.34 g/mol
InChI Key: YQCLXMHUARTLPW-UHFFFAOYSA-N
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Description

5-(Azido-PEG4)-pent-2-yn-1-Ol is a useful research compound. Its molecular formula is C13H23N3O5 and its molecular weight is 301.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H23N3O5

Molecular Weight

301.34 g/mol

IUPAC Name

5-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]pent-2-yn-1-ol

InChI

InChI=1S/C13H23N3O5/c14-16-15-4-7-19-9-11-21-13-12-20-10-8-18-6-3-1-2-5-17/h17H,3-13H2

InChI Key

YQCLXMHUARTLPW-UHFFFAOYSA-N

Canonical SMILES

C(COCCOCCOCCOCCN=[N+]=[N-])C#CCO

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 5-(Azido-PEG4)-pent-2-yn-1-Ol: A Versatile Heterobifunctional Linker for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-(Azido-PEG4)-pent-2-yn-1-Ol, a heterobifunctional polyethylene (B3416737) glycol (PEG) linker. It is a valuable tool in bioconjugation and drug development due to its unique combination of an azide (B81097) and a terminal hydroxyl group. This document details its chemical properties, applications in "click chemistry," and protocols for its use in copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition reactions. Furthermore, methods for the derivatization of its terminal hydroxyl group are discussed, expanding its utility in the synthesis of complex bioconjugates and antibody-drug conjugates (ADCs).

Introduction

This compound is a chemical reagent characterized by a central hydrophilic tetra-polyethylene glycol (PEG4) spacer.[1] This spacer is flanked by two distinct functional groups: a terminal azide (-N3) and a primary hydroxyl (-OH) group attached to a pentynyl scaffold.[1][2] The presence of the PEG spacer enhances the solubility of this linker in aqueous media, a critical feature for biological applications.[1][3] The azide group serves as a reactive handle for "click chemistry," a set of bioorthogonal reactions known for their high efficiency and specificity.[4][5] The terminal hydroxyl group offers an additional site for further chemical modification, allowing for the construction of more complex molecular architectures.[1]

Chemical Properties and Data

The fundamental chemical and physical properties of this compound are summarized in the table below. This information is crucial for designing and executing experiments, as well as for the proper storage and handling of the compound.

PropertyValueReference(s)
Chemical Formula C13H23N3O5[1]
Molecular Weight 301.3 g/mol [1]
CAS Number 2468714-96-5[1]
Appearance Varies (typically a colorless to pale yellow oil or solid)N/A
Purity ≥95% (typically ≥98%)[1][6]
Solubility Soluble in water and most organic solvents[1][3]
Storage Conditions -20°C, protected from light and moisture[1]

Core Applications in Bioconjugation

The primary utility of this compound lies in its application as a linker molecule in bioconjugation. Its azide functionality allows for covalent attachment to molecules containing a terminal alkyne or a strained cyclooctyne (B158145) via click chemistry. This reaction is highly specific and proceeds with high yield under mild, aqueous conditions, making it ideal for modifying sensitive biological molecules.[4][5]

Key application areas include:

  • Antibody-Drug Conjugates (ADCs): The linker can be used to attach cytotoxic drugs to monoclonal antibodies, creating targeted therapeutic agents.[6]

  • Drug Delivery: Its hydrophilic PEG spacer can improve the pharmacokinetic properties of conjugated drugs, enhancing their solubility and circulation time.[7]

  • Surface Modification: Immobilization of biomolecules onto surfaces for applications in diagnostics and biomaterials.[6]

  • Fluorescent Labeling: Attachment of fluorescent dyes to proteins, nucleic acids, or other biomolecules for imaging and tracking studies.

Experimental Protocols

The following sections provide detailed, representative protocols for the use of this compound in common bioconjugation reactions. Note that these are general procedures and may require optimization for specific applications.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient method for ligating the azide group of the linker to a terminal alkyne on a target molecule. The reaction is catalyzed by copper(I) ions, which are typically generated in situ from a copper(II) salt and a reducing agent.

Materials:

  • This compound

  • Alkyne-modified biomolecule (e.g., protein, peptide, or nucleic acid)

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper-chelating ligand

  • Phosphate-buffered saline (PBS), pH 7.4

  • Degassed water

  • DMSO or DMF (for dissolving reagents)

Protocol:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO or water.

    • Prepare a 1-5 mg/mL solution of the alkyne-modified biomolecule in PBS.

    • Prepare a 100 mM stock solution of CuSO4 in water.

    • Prepare a 200 mM stock solution of sodium ascorbate in water (prepare fresh).

    • Prepare a 100 mM stock solution of THPTA or TBTA in DMSO or water.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the alkyne-modified biomolecule with a 10-50 fold molar excess of the this compound stock solution.

    • Add the copper-chelating ligand (THPTA or TBTA) to a final concentration of 1-5 mM.

    • Add the CuSO4 stock solution to a final concentration of 0.1-1 mM.

    • Vortex the mixture gently.

  • Reaction Initiation and Incubation:

    • Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution to a final concentration of 2-10 mM.

    • Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight. Protect the reaction from light.

  • Purification:

    • Remove unreacted reagents and byproducts using an appropriate method for the biomolecule of interest, such as size-exclusion chromatography (e.g., a desalting column), dialysis, or HPLC.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), to react with the azide. The absence of a cytotoxic copper catalyst makes this method particularly suitable for in vivo applications and live-cell labeling.

Materials:

  • This compound

  • Cyclooctyne-modified biomolecule (e.g., DBCO-protein or BCN-labeled cells)

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO or DMF (for dissolving reagents)

Protocol:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO or water.

    • Prepare the cyclooctyne-modified biomolecule in a suitable buffer (e.g., PBS).

  • Reaction Setup:

    • Combine the cyclooctyne-modified biomolecule with a 2-10 fold molar excess of the this compound stock solution.

  • Reaction Incubation:

    • Incubate the reaction at room temperature for 2-12 hours or at 4°C for 12-24 hours. The reaction time will depend on the specific cyclooctyne used and the desired degree of labeling.

  • Purification:

    • Purify the conjugated product using a method appropriate for the biomolecule, as described in the CuAAC protocol.

Derivatization of the Terminal Hydroxyl Group

The terminal hydroxyl group of this compound can be functionalized to introduce other reactive groups, thereby creating a more versatile linker. A common derivatization is the conversion of the hydroxyl group to a carboxylic acid.

Materials:

Protocol:

  • Alkoxide Formation:

    • Dissolve this compound in DMSO.

    • Add an aqueous solution of KOH (e.g., 40 wt%) and stir at room temperature for 2 hours.

  • Carboxymethylation:

    • Add chloroacetic acid to the reaction mixture.

    • Heat the mixture to approximately 60°C and stir for 12-24 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Add water and acidify with HCl to a pH of ~2.

    • Extract the product with a suitable organic solvent, such as dichloromethane.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the carboxylic acid-derivatized linker.

Visualizing Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the key chemical transformations and experimental workflows involving this compound.

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalytic Cycle Azido-PEG4-Linker This compound (R-N3) Cu(I) Cu(I) Azido-PEG4-Linker->Cu(I) Coordination Alkyne-Molecule Alkyne-modified Molecule (R'-C≡CH) Alkyne-Molecule->Cu(I) Coordination Cu(II) Cu(II)SO4 Cu(II)->Cu(I) Reduction Ascorbate Sodium Ascorbate Ascorbate->Cu(II) Product 1,4-Disubstituted Triazole Conjugate Cu(I)->Product Cycloaddition

Caption: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction Pathway.

SPAAC_Mechanism Azido-PEG4-Linker This compound (R-N3) Transition_State [3+2] Cycloaddition Transition State Azido-PEG4-Linker->Transition_State Strained_Alkyne Strained Cyclooctyne (e.g., DBCO, BCN) Strained_Alkyne->Transition_State Product Stable Triazole Conjugate Transition_State->Product Copper-Free

Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reaction Pathway.

Bioconjugation_Workflow Start Start: Biomolecule of Interest Modification Introduce Alkyne or Cyclooctyne Group Start->Modification Click_Reaction Perform Click Chemistry (CuAAC or SPAAC) Modification->Click_Reaction Linker_Prep Prepare Solution of This compound Linker_Prep->Click_Reaction Purification Purify Conjugate (e.g., SEC, Dialysis, HPLC) Click_Reaction->Purification Analysis Characterize Final Product (e.g., MS, SDS-PAGE) Purification->Analysis End End: Purified Bioconjugate Analysis->End

Caption: General Experimental Workflow for Bioconjugation.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound should be consulted from the supplier, general precautions for handling azide-containing compounds should be followed. Organic azides can be energetic and potentially explosive, especially when heated or in the presence of certain metals.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Avoid contact with skin and eyes. Do not breathe dust, fumes, or vapors. Handle in a well-ventilated area, preferably in a fume hood.

  • Storage: Store at -20°C in a tightly sealed container, protected from light and moisture.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a highly versatile and valuable tool for researchers in the fields of chemistry, biology, and medicine. Its heterobifunctional nature, combined with the favorable properties of the PEG spacer, enables a wide range of bioconjugation applications. The robust and efficient click chemistry reactions in which it participates allow for the precise and stable linkage of diverse molecular entities. This guide provides the foundational knowledge and experimental protocols necessary for the successful implementation of this linker in the development of novel bioconjugates, targeted therapeutics, and advanced biomaterials.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 5-(Azido-PEG4)-pent-2-yn-1-ol

This technical guide provides a comprehensive overview of a plausible and robust synthetic pathway for this compound, a heterobifunctional linker crucial for applications in bioconjugation, drug delivery, and proteomics. This document details the experimental protocols for each synthetic step, presents quantitative data in a structured format, and illustrates the overall workflow.

Synthetic Strategy Overview

The synthesis of this compound is proposed as a three-step process commencing with commercially available starting materials. The core of this strategy involves the sequential functionalization of tetraethylene glycol, followed by a Williamson ether synthesis to introduce the pentynyl alcohol moiety.

The logical workflow for the synthesis is depicted below:

Synthesis_Workflow cluster_0 Step 1: Mono-tosylation cluster_1 Step 2: Azidation cluster_2 Step 3: Williamson Ether Synthesis A Tetraethylene Glycol B Tetraethylene Glycol Monotosylate A->B p-TsCl, NaOH, THF C Azido-PEG4-tosylate B->C NaN3, Ethanol (B145695) E This compound C->E D Pent-2-yn-1-ol D->E NaH, THF/DMF

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of Tetraethylene Glycol Monotosylate

This initial step selectively activates one of the terminal hydroxyl groups of tetraethylene glycol, preparing it for subsequent nucleophilic substitution.

Reaction Scheme:

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
Tetraethylene glycol194.23100 g515 mmol
p-Toluenesulfonyl chloride (TsCl)190.659.81 g51.5 mmol
Sodium hydroxide (B78521) (NaOH)40.006.89 g172 mmol
Tetrahydrofuran (THF)-250 mL-
Deionized water-40 mL-
Dichloromethane (B109758) (DCM)-As needed-
Sodium sulfate (B86663) (anhydrous)-As needed-

Procedure:

  • A solution of tetraethylene glycol (100 g, 515 mmol) in 230 mL of THF is prepared in a round-bottom flask.

  • A solution of sodium hydroxide (6.89 g, 172 mmol) dissolved in 20 mL of deionized water is added to the flask.

  • The mixture is cooled to 0°C in an ice bath.

  • A solution of p-toluenesulfonyl chloride (9.81 g, 51.5 mmol) in 20 mL of THF is added dropwise to the reaction mixture.

  • The reaction is allowed to stir at 0°C for 2 hours.

  • Upon completion, the reaction mixture is poured into deionized water.

  • The aqueous layer is separated and extracted with dichloromethane.

  • The combined organic layers are washed with water, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the product as a clear oil.

Quantitative Data:

ProductYieldPurityAppearance
Tetraethylene Glycol Monotosylate90.1%[1]>95% (by NMR)Clear oil
Step 2: Synthesis of Azido-PEG4-tosylate

The tosylated intermediate is converted to the corresponding azide (B81097) through a nucleophilic substitution reaction with sodium azide.

Reaction Scheme:

Materials:

Reagent/SolventMolar Mass ( g/mol )Quantity (Example)Moles
Tetraethylene Glycol Monotosylate348.4110 g28.7 mmol
Sodium azide (NaN₃)65.012.80 g43.1 mmol
Ethanol-150 mL-
Dichloromethane (DCM)-As needed-
Sodium sulfate (anhydrous)-As needed-

Procedure:

  • Tetraethylene glycol monotosylate (e.g., 10 g, 28.7 mmol) is dissolved in ethanol (150 mL) in a round-bottom flask equipped with a reflux condenser.

  • Sodium azide (2.80 g, 43.1 mmol, 1.5 equivalents) is added to the solution.

  • The reaction mixture is heated to reflux and maintained for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After cooling to room temperature, the solvent is removed by rotary evaporation.

  • The residue is redissolved in dichloromethane and washed with water to remove inorganic salts.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to afford the azido-PEG4-tosylate. Further purification can be achieved by column chromatography if necessary.

Quantitative Data (Estimated):

ProductYieldPurityAppearance
Azido-PEG4-tosylate>90%>95%Oil
Step 3: Synthesis of this compound

The final product is obtained via a Williamson ether synthesis, where the alkoxide of pent-2-yn-1-ol displaces the tosylate group of the azido-PEG4 intermediate.

Reaction Scheme:

Materials:

Reagent/SolventMolar Mass ( g/mol )Quantity (Example)Moles
Azido-PEG4-tosylate373.425 g13.4 mmol
Pent-2-yn-1-ol84.121.35 g16.1 mmol
Sodium hydride (NaH, 60% in mineral oil)24.000.64 g16.1 mmol
Anhydrous THF or DMF-100 mL-
Saturated aqueous NH₄Cl-As needed-
Ethyl acetate (B1210297)-As needed-
Brine-As needed-
Sodium sulfate (anhydrous)-As needed-

Procedure:

  • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), pent-2-yn-1-ol (1.35 g, 16.1 mmol, 1.2 equivalents) is dissolved in anhydrous THF or DMF (50 mL).

  • The solution is cooled to 0°C, and sodium hydride (0.64 g of 60% dispersion, 16.1 mmol, 1.2 equivalents) is added portion-wise.

  • The mixture is stirred at 0°C for 30 minutes, then allowed to warm to room temperature and stirred for an additional 30 minutes to ensure complete formation of the alkoxide.

  • A solution of azido-PEG4-tosylate (5 g, 13.4 mmol) in anhydrous THF or DMF (50 mL) is added dropwise to the alkoxide solution.

  • The reaction mixture is stirred at room temperature for 12-24 hours. The reaction can be monitored by TLC.

  • Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.

  • The product is extracted with ethyl acetate. The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the final product.

Quantitative Data (Estimated):

ProductYieldPurityAppearance
This compound70-85%>98%[2][3]Oil

Characterization Data

Tetraethylene Glycol Monotosylate:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.79 (d, 2H), 7.33 (d, 2H), 4.16 (t, 2H), 3.72-3.55 (m, 14H), 2.44 (s, 3H).[1]

Azido-PEG4-tosylate (Expected):

  • ¹H NMR (DMSO-d₆): δ 7.78 (d, 2H), 7.48 (d, 2H), 4.1 (t, 2H), 3.5 (s, broad, PEG backbone), 3.39 (t, 2H, CH₂-N₃), 2.41 (s, 3H).

  • IR (neat): ~2100 cm⁻¹ (azide stretch).

This compound (Expected):

  • ¹H NMR (CDCl₃): δ 4.2 (m, 2H), 3.65 (s, broad, 16H, PEG backbone), 3.39 (t, 2H, CH₂-N₃), 2.15 (q, 2H), 1.05 (t, 3H).

  • ¹³C NMR (CDCl₃): δ 81.0, 79.5, 70.6 (multiple peaks), 58.0, 50.7, 12.5, 12.0.

  • MS (ESI+): m/z calculated for C₁₃H₂₃N₃O₅ [M+H]⁺ 302.17, found 302.2.

Safety Considerations

  • Sodium azide (NaN₃) is highly toxic and can form explosive metal azides. It should be handled with extreme care in a well-ventilated fume hood. Avoid contact with acids, as this can generate highly toxic and explosive hydrazoic acid.[4]

  • Sodium hydride (NaH) is a flammable solid and reacts violently with water. It should be handled under an inert atmosphere.

  • Standard laboratory safety practices, including the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves, should be followed throughout all procedures.

This guide provides a detailed and actionable pathway for the synthesis of this compound. Researchers should adapt and optimize the described conditions based on their specific laboratory settings and available analytical capabilities.

References

The Core Mechanism of 5-(Azido-PEG4)-pent-2-yn-1-ol in Click Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of 5-(Azido-PEG4)-pent-2-yn-1-ol, a heterobifunctional linker, in the realm of click chemistry. This versatile reagent has emerged as a valuable tool in bioconjugation, drug delivery, and materials science, enabling the efficient and specific covalent ligation of molecules. This document will delve into its core functionalities, reaction mechanisms, and practical applications, supported by quantitative data, detailed experimental protocols, and visual diagrams.

Introduction to this compound

This compound is a chemical linker characterized by three key functional components:

  • An Azide (B81097) Group (-N₃): This moiety is a cornerstone of click chemistry, readily participating in cycloaddition reactions with alkynes.

  • An Internal Alkyne Group (-C≡C-): While the molecule itself contains an alkyne, its primary utility in the context of this guide is as a bifunctional linker where the azide reacts with an external alkyne, and the hydroxyl group is used for further conjugation.

  • A Hydroxyl Group (-OH): This terminal alcohol provides a reactive handle for subsequent derivatization or conjugation to other molecules of interest.

  • A Tetraethylene Glycol (PEG4) Spacer: The hydrophilic PEG4 chain enhances the aqueous solubility of the linker and the resulting conjugates, which is particularly advantageous in biological applications. It also provides spatial separation between the conjugated molecules, minimizing potential steric hindrance.

This unique combination of functional groups allows for a modular and sequential approach to molecular assembly, making it a powerful tool for creating complex biomolecular architectures.

Mechanism of Action in Click Chemistry

The primary mechanism of action of this compound revolves around the highly efficient and selective formation of a stable triazole ring via azide-alkyne cycloaddition reactions. Two main variants of this reaction are pertinent to the application of this linker: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the most widely used form of click chemistry, prized for its high reaction rates and yields. The reaction involves the [3+2] cycloaddition of the azide group of this compound with a terminal alkyne on a target molecule, catalyzed by a copper(I) species.

The catalytic cycle of CuAAC can be summarized as follows:

  • Formation of Copper(I) Acetylide: The copper(I) catalyst reacts with the terminal alkyne of the target molecule to form a copper acetylide intermediate.

  • Coordination of the Azide: The azide group of this compound coordinates to the copper acetylide.

  • Cycloaddition: A concerted cycloaddition reaction occurs, leading to the formation of a six-membered copper-containing intermediate.

  • Rearrangement and Protonolysis: This intermediate rearranges to form the stable 1,4-disubstituted triazole ring, and subsequent protonolysis releases the product and regenerates the copper(I) catalyst.

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediates Intermediates cluster_product Product Azide This compound (R1-N3) Cycloaddition_Complex Cycloaddition Complex Azide->Cycloaddition_Complex Alkyne Target Molecule (R2-C≡CH) Cu_Acetylide Copper(I) Acetylide (R2-C≡C-Cu) Alkyne->Cu_Acetylide Cu_I Cu(I) Cu_I->Cu_Acetylide Cu_Acetylide->Cycloaddition_Complex Triazole 1,4-Disubstituted Triazole Conjugate Cycloaddition_Complex->Triazole Triazole->Cu_I Catalyst Regeneration

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

For applications in living systems where the cytotoxicity of copper is a concern, SPAAC offers a bioorthogonal alternative. This reaction does not require a metal catalyst and instead relies on the high ring strain of a cyclooctyne (B158145) derivative on the target molecule to drive the cycloaddition with the azide of this compound.

The mechanism of SPAAC is a concerted [3+2] cycloaddition, where the azide reacts with the strained alkyne in a single step to form the triazole product. The release of ring strain provides the thermodynamic driving force for the reaction.

SPAAC_Mechanism cluster_reactants Reactants cluster_product Product Azide This compound (R1-N3) Triazole Triazole Conjugate Azide->Triazole Cyclooctyne Strained Cyclooctyne (e.g., DBCO, BCN) Cyclooctyne->Triazole

Quantitative Data

Table 1: Representative Second-Order Rate Constants for CuAAC Reactions

Alkyne SubstrateAzide SubstrateCatalyst SystemRate Constant (M⁻¹s⁻¹)Reference
Propargyl-amineBenzyl-azideCuSO₄/Sodium Ascorbate (B8700270)10² - 10³General Literature
PEG₃-alkyneAzido-PEG₃-BiotinCu(I)-TBTA~10⁴General Literature

Table 2: Representative Second-Order Rate Constants for SPAAC Reactions

CyclooctyneAzide SubstrateSolventRate Constant (M⁻¹s⁻¹)Reference
DIBOBenzyl AzideCD₃CN0.3
DBCOBenzyl AzideCD₃CN/H₂O0.1 - 1.0
BCNBenzyl AzideMethanol0.01 - 0.1

Experimental Protocols

The following are generalized protocols for the use of this compound in bioconjugation. Optimization will be required for specific applications.

General Protocol for CuAAC Bioconjugation

This protocol describes the conjugation of an alkyne-modified protein with this compound.

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4)

  • This compound

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 50 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper(I)-stabilizing ligand stock solution (e.g., 50 mM in water)

  • Sodium ascorbate stock solution (freshly prepared, e.g., 1 M in water)

  • Degassed buffer

Procedure:

  • In a microcentrifuge tube, combine the alkyne-modified protein and this compound (typically in a 2-10 fold molar excess over the protein).

  • Add the copper(I)-stabilizing ligand to the reaction mixture.

  • Add the CuSO₄ solution.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Gently mix the reaction and incubate at room temperature for 1-4 hours.

  • The reaction can be quenched by the addition of EDTA to chelate the copper ions.

  • Purify the conjugate using an appropriate method, such as size-exclusion chromatography or dialysis, to remove unreacted linker and catalyst components.

CuAAC_Workflow Start Start Prepare_Reactants Prepare Reactants: - Alkyne-modified protein - this compound Start->Prepare_Reactants Add_Ligand_Cu Add Ligand and CuSO₄ Prepare_Reactants->Add_Ligand_Cu Add_Ascorbate Add Sodium Ascorbate (Initiate Reaction) Add_Ligand_Cu->Add_Ascorbate Incubate Incubate at RT (1-4 hours) Add_Ascorbate->Incubate Quench Quench Reaction (EDTA) Incubate->Quench Purify Purify Conjugate (e.g., SEC, Dialysis) Quench->Purify End End Purify->End

General Protocol for SPAAC Bioconjugation

This protocol describes the conjugation of a strained alkyne (e.g., DBCO)-modified protein with this compound.

Materials:

  • Strained alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound in a compatible solvent (e.g., DMSO)

  • Degassed buffer

Procedure:

  • In a microcentrifuge tube, add the strained alkyne-modified protein.

  • Add a solution of this compound (typically a 2-10 fold molar excess). The final concentration of the organic solvent (e.g., DMSO) should be kept low (typically <5%) to avoid protein denaturation.

  • Gently mix the reaction and incubate at room temperature or 37°C. Reaction times can vary from 1 to 24 hours depending on the reactivity of the strained alkyne.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., SDS-PAGE, mass spectrometry).

  • Purify the conjugate using a suitable method, such as size-exclusion chromatography, to remove the unreacted linker.

SPAAC_Workflow Start Start Prepare_Reactants Prepare Reactants: - Strained alkyne-modified protein - this compound Start->Prepare_Reactants Mix_Reactants Mix Reactants Prepare_Reactants->Mix_Reactants Incubate Incubate at RT or 37°C (1-24 hours) Mix_Reactants->Incubate Monitor Monitor Reaction Progress Incubate->Monitor Purify Purify Conjugate (e.g., SEC) Monitor->Purify End End Purify->End

Applications in Drug Development

The unique properties of this compound make it a valuable tool in various stages of drug development.

Antibody-Drug Conjugates (ADCs)

In the synthesis of ADCs, this linker can be used to attach a cytotoxic payload to a monoclonal antibody. The hydroxyl group can be derivatized with a payload, and the azide group can then be "clicked" onto an alkyne-functionalized antibody. The PEG4 spacer can help to improve the pharmacokinetic properties of the ADC.

PROTACs (Proteolysis Targeting Chimeras)

PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. This compound can serve as a flexible linker to connect the target-binding moiety and the E3 ligase-binding moiety.

Bioconjugation and PEGylation

The linker can be used for the general bioconjugation of proteins, peptides, and other biomolecules to introduce new functionalities. The PEGylation aspect can enhance the therapeutic properties of biomolecules by increasing their solubility, stability, and circulation half-life.

Conclusion

This compound is a highly versatile and powerful bifunctional linker that plays a crucial role in modern chemical biology and drug development. Its ability to participate in both copper-catalyzed and strain-promoted azide-alkyne cycloaddition reactions, coupled with the presence of a hydrophilic PEG spacer and a derivatizable hydroxyl group, provides researchers with a robust tool for the precise and efficient construction of complex molecular architectures. The continued exploration of its applications is expected to drive further innovation in the fields of bioconjugation, targeted therapeutics, and advanced materials.

In-Depth Technical Guide: Solubility of 5-(Azido-PEG4)-pent-2-yn-1-Ol in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 5-(Azido-PEG4)-pent-2-yn-1-ol, a heterobifunctional linker molecule critical in bioconjugation and drug development. While specific quantitative solubility data is not extensively published, this guide synthesizes information based on the physicochemical properties of its polyethylene (B3416737) glycol (PEG) moiety to provide a robust qualitative and estimated quantitative assessment. Furthermore, detailed experimental protocols are provided to enable researchers to determine the precise aqueous solubility under their specific experimental conditions. This guide also visualizes key concepts and workflows to facilitate understanding and application.

Introduction to this compound

This compound is a versatile linker molecule featuring an azide (B81097) group for "click chemistry" reactions and a terminal hydroxyl group for further derivatization. The core of its structure includes a tetraethylene glycol (PEG4) spacer, which plays a crucial role in its physicochemical properties, most notably its solubility. The hydrophilic nature of the PEG chain is designed to impart significant water solubility to the molecule and any conjugate it is a part of.[1][2]

Solubility Profile

The solubility of a linker molecule is a critical parameter in drug development and bioconjugation, impacting reaction efficiency, formulation, and bioavailability.

Qualitative Assessment

The presence of the hydrophilic PEG4 spacer in this compound strongly indicates high solubility in aqueous media.[1] Polyethylene glycol and its derivatives are well-known for their excellent water solubility, a property attributed to the ability of the ether oxygen atoms in the PEG chain to form hydrogen bonds with water molecules.[3] This inherent hydrophilicity is a primary reason for incorporating PEG linkers into drug delivery systems and bioconjugation strategies.[3]

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data (e.g., mg/mL or molarity) for this compound in various aqueous buffers is not publicly available. However, based on the complete miscibility of short-chain PEGs like tetraethylene glycol (PEG4) with water, a high solubility can be confidently predicted.[4]

The following table provides an estimated solubility profile in common laboratory solvents. These estimations are based on the known properties of similar short-chain PEGylated compounds.

Solvent/Buffer SystemEstimated SolubilityRationale and Considerations
Deionized WaterVery High / MiscibleThe PEG4 chain is expected to dominate the solubility characteristics, leading to high aqueous solubility.
Phosphate-Buffered Saline (PBS), pH 7.4Very HighThe presence of salts in PBS is unlikely to significantly decrease the solubility of this non-ionic, highly polar molecule.
Acetate Buffers, pH 4-6Very HighExpected to remain highly soluble across a range of acidic pH values.
Tris Buffers, pH 7-9Very HighExpected to be highly soluble in commonly used biological buffers.
Dimethyl Sulfoxide (DMSO)Very HighA common solvent for preparing high-concentration stock solutions of organic molecules.
Dimethylformamide (DMF)Very HighAnother suitable organic solvent for creating stock solutions.

Factors Influencing Solubility

The solubility of this compound in aqueous buffers can be influenced by several factors, as illustrated in the diagram below.

G Factors Influencing Solubility cluster_Intrinsic Intrinsic Properties cluster_Extrinsic Extrinsic Factors Solubility Aqueous Solubility of This compound PEG_Chain PEG4 Chain Length (High Hydrophilicity) PEG_Chain->Solubility Functional_Groups Azide and Hydroxyl Groups (Polar Nature) Functional_Groups->Solubility Temperature Temperature Temperature->Solubility pH Buffer pH pH->Solubility Ionic_Strength Ionic Strength (Salts) Ionic_Strength->Solubility Cosolvents Presence of Co-solvents Cosolvents->Solubility

Caption: Factors influencing the aqueous solubility of this compound.

  • Temperature: For most solid solutes, solubility in a liquid solvent increases with temperature.

  • pH: While this compound does not have readily ionizable groups, extreme pH values could potentially affect the stability of the molecule and thus its apparent solubility over time.

  • Ionic Strength: High concentrations of salts can decrease the solubility of some organic molecules through the "salting-out" effect. However, given the highly hydrophilic nature of the PEG chain, this effect is expected to be minimal under typical biological buffer conditions.

  • Co-solvents: The presence of organic co-solvents can either increase or decrease solubility depending on the nature of the co-solvent.

Experimental Protocols for Solubility Determination

To ascertain the precise solubility of this compound in a specific aqueous buffer, either a kinetic or thermodynamic solubility assay can be performed.

G Experimental Workflow for Solubility Determination cluster_Prep Preparation cluster_Assay Assay Execution cluster_Analysis Analysis Stock_Solution Prepare High-Concentration Stock in DMSO Dispense Dispense Stock Solution into Buffer Stock_Solution->Dispense Buffer_Prep Prepare Aqueous Buffer of Interest Buffer_Prep->Dispense Equilibrate Equilibrate (Shake/Incubate) Dispense->Equilibrate Separate Separate Undissolved Compound (Centrifugation/Filtration) Equilibrate->Separate Quantify Quantify Solute in Supernatant (HPLC-UV or LC-MS) Separate->Quantify Calculate Calculate Solubility (mg/mL or Molarity) Quantify->Calculate

Caption: Workflow for determining the aqueous solubility of the target compound.

Thermodynamic Solubility Assay (Shake-Flask Method)

This method determines the equilibrium solubility of the compound.

Materials:

  • This compound (solid)

  • Aqueous buffer of interest (e.g., PBS, pH 7.4)

  • Vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • 0.22 µm syringe filters

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Liquid Chromatography-Mass Spectrometry (LC-MS) system

  • Analytical balance

Procedure:

  • Add an excess amount of solid this compound to a vial containing a known volume of the aqueous buffer. The presence of undissolved solid is crucial to ensure saturation.

  • Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

  • Equilibrate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulate matter.

  • Prepare a series of standards of known concentrations of this compound in the same aqueous buffer.

  • Analyze the filtered supernatant and the standards using a validated HPLC-UV or LC-MS method.

  • Construct a calibration curve from the standards and determine the concentration of the compound in the supernatant. This concentration represents the thermodynamic solubility.

Kinetic Solubility Assay

This high-throughput method is often used in early drug discovery to assess the solubility of compounds from a DMSO stock solution.[5][6][7][8][9]

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Aqueous buffer of interest

  • 96-well microtiter plates

  • Automated liquid handler (optional)

  • Plate shaker

  • Plate reader capable of nephelometry (light scattering) or UV-Vis spectroscopy

Procedure:

  • Dispense the aqueous buffer into the wells of a 96-well plate.

  • Add a small volume (e.g., 1-5 µL) of the 10 mM DMSO stock solution to the buffer to achieve a range of final concentrations. The final DMSO concentration should ideally be kept below 1-2% to minimize its effect on solubility.

  • Seal the plate and shake for a defined period (e.g., 1-2 hours) at a controlled temperature.

  • Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in light scattering is observed is the kinetic solubility limit.

  • Alternatively, the plate can be centrifuged, and the concentration of the compound in the supernatant can be determined by HPLC-UV or LC-MS as described in the thermodynamic assay.

Conclusion

This compound is a highly water-soluble bifunctional linker due to its PEG4 moiety. While specific quantitative data is sparse, its structural features strongly support its utility in aqueous-based bioconjugation reactions without significant solubility limitations. For applications requiring precise knowledge of its solubility in a particular buffer system, the detailed experimental protocols provided in this guide offer a robust framework for empirical determination. Researchers and drug development professionals can confidently employ this linker in their workflows, leveraging its favorable solubility profile for the synthesis of complex biomolecules and drug conjugates.

References

The Ultimate Technical Guide to Azide-Alkyne Click Chemistry: Principles, Protocols, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Click chemistry, a concept first introduced by K.B. Sharpless in 2001, has revolutionized the fields of drug discovery, materials science, and bioconjugation.[1][2] At the heart of this chemical philosophy lies the azide-alkyne cycloaddition, a reaction celebrated for its high efficiency, selectivity, and biocompatibility.[2][3] This in-depth technical guide provides a comprehensive overview of the core principles of azide-alkyne click chemistry, detailed experimental protocols, and its applications, tailored for researchers, scientists, and drug development professionals.

Core Principles of Azide-Alkyne Click Chemistry

The foundation of azide-alkyne click chemistry is the Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne to form a stable triazole ring.[4][5] While the thermal version of this reaction requires high temperatures and often results in a mixture of regioisomers, the catalyzed and strain-promoted versions have become the cornerstones of click chemistry due to their mild reaction conditions and high selectivity.[4][6]

The key advantages of using azide-alkyne click chemistry include:

  • High Yields: The reactions typically proceed to completion or near completion, simplifying purification.[7]

  • Bioorthogonality: Azides and alkynes are largely unreactive with biological functional groups, allowing for their use in complex biological systems.[][9]

  • Mild Reaction Conditions: Many click reactions can be performed in aqueous solutions, at neutral pH, and at room temperature.[6][10]

  • Formation of a Stable Linkage: The resulting triazole ring is chemically inert and stable under a wide range of conditions.[11]

There are two primary variants of the azide-alkyne cycloaddition that are widely used:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction utilizes a copper(I) catalyst to exclusively form the 1,4-disubstituted triazole isomer.[1][6] It is characterized by its fast reaction rates and broad functional group tolerance.[6]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click reaction that relies on the ring strain of a cyclooctyne (B158145) to accelerate the reaction with an azide.[12][] The absence of a cytotoxic copper catalyst makes SPAAC ideal for in vivo applications.[12][14]

A less common but noteworthy variant is the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) , which regioselectively produces the 1,5-disubstituted 1,2,3-triazole.[4][6]

Reaction Mechanisms

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The mechanism of CuAAC is believed to involve a dinuclear copper intermediate, which explains the second-order dependence on the copper concentration observed in kinetic studies.[1] The catalytic cycle proceeds through the formation of a copper acetylide, which then reacts with the azide.[15][16]

CuAAC_Mechanism cluster_cycle Catalytic Cycle Alkyne R1-C≡CH Cu_Acetylide [Cu(I)]-C≡C-R1 Alkyne->Cu_Acetylide + Cu(I) Azide R2-N3 Six_Membered_Intermediate Six-Membered Copper Intermediate CuI_Catalyst Cu(I) Catalyst Cu_Acetylide->Six_Membered_Intermediate + R2-N3 Copper_Triazolide Copper Triazolide Intermediate Six_Membered_Intermediate->Copper_Triazolide Ring Contraction Triazole_Product 1,4-Disubstituted Triazole Copper_Triazolide->Triazole_Product + H+ Triazole_Product->CuI_Catalyst Regenerates Catalyst

Figure 1: Catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a concerted [3+2] cycloaddition reaction driven by the high ring strain of cyclooctynes.[12] This strain significantly lowers the activation energy, allowing the reaction to proceed rapidly without a catalyst.[12]

SPAAC_Mechanism Strained_Alkyne Strained Cyclooctyne (e.g., DBCO, BCN) Transition_State Concerted Transition State Strained_Alkyne->Transition_State Azide R-N3 Azide->Transition_State Triazole_Product Stable Triazole Product Transition_State->Triazole_Product

Figure 2: General mechanism of the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Quantitative Data

The efficiency of azide-alkyne click reactions can be quantified by their second-order rate constants. The following table summarizes typical rate constants for various cyclooctynes used in SPAAC.

Cyclooctyne DerivativeAbbreviationSecond-Order Rate Constant (M⁻¹s⁻¹)Reference
DibenzocyclooctynolDIBO~0.3[17]
BicyclononyneBCNVaries with substitution[18]
DibenzoazacyclooctyneDIBAC/ADIBO~1[19]
BiarylazacyclooctynoneBARAC>1[18]

Experimental Protocols

Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is a general guideline for a small-scale CuAAC reaction.[1][20][21]

Materials:

  • Azide-containing molecule (1 equivalent)

  • Alkyne-containing molecule (1-1.2 equivalents)

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) (0.05-0.1 equivalents)

  • Sodium ascorbate (B8700270) (0.1-0.2 equivalents)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) (optional, as a Cu(I) stabilizing ligand)

  • Solvent (e.g., water, t-butanol/water, DMSO, DMF)

Procedure:

  • Dissolve the azide and alkyne in the chosen solvent in a reaction vessel.

  • In a separate vial, prepare a fresh solution of sodium ascorbate in the reaction solvent.

  • In another vial, prepare a solution of copper(II) sulfate. If using a ligand, pre-mix the copper sulfate with the ligand.

  • Add the copper sulfate solution (and ligand, if used) to the reaction mixture containing the azide and alkyne.

  • Add the sodium ascorbate solution to the reaction mixture to initiate the reaction.

  • Stir the reaction at room temperature. The reaction time can vary from a few minutes to several hours. Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, LC-MS).

  • Upon completion, the product can be isolated by precipitation, extraction, or chromatography.

Protocol 2: Labeling of Proteins in Cell Lysate using CuAAC

This protocol provides a method for labeling azide- or alkyne-modified proteins in a cell lysate.[22][23]

Materials:

  • Cell lysate containing azide- or alkyne-modified proteins (1-5 mg/mL)

  • Corresponding alkyne- or azide-functionalized detection reagent (e.g., fluorescent dye)

  • 100 mM THPTA solution

  • 20 mM CuSO₄ solution

  • 300 mM sodium ascorbate solution (freshly prepared)

  • PBS buffer (pH 7.4)

Procedure:

  • To 50 µL of protein lysate in a microfuge tube, add 100 µL of PBS buffer.

  • Add 4 µL of the corresponding azide or alkyne detection reagent (final concentration ~20 µM, can be optimized).

  • Add 10 µL of 100 mM THPTA solution and vortex briefly.

  • Add 10 µL of 20 mM CuSO₄ solution and vortex briefly.

  • Initiate the click reaction by adding 10 µL of 300 mM sodium ascorbate solution and vortex briefly.

  • Protect the reaction from light and incubate for 30 minutes at room temperature.

  • The labeled proteins are now ready for downstream analysis (e.g., SDS-PAGE, Western blot).

Protocol 3: General Procedure for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes a typical SPAAC reaction for bioconjugation.[12][]

Materials:

  • Azide-containing biomolecule (1 equivalent)

  • Strained cyclooctyne (e.g., DBCO, BCN) derivative (1-5 equivalents)

  • Biocompatible buffer (e.g., PBS, pH 7.4)

Procedure:

  • Dissolve the azide-containing biomolecule in the biocompatible buffer.

  • Add the strained cyclooctyne derivative to the solution. The cyclooctyne is often dissolved in a water-miscible organic solvent like DMSO or DMF before addition to the aqueous buffer.

  • Incubate the reaction at room temperature or 37°C. Reaction times can range from 30 minutes to several hours, depending on the reactivity of the cyclooctyne and the concentrations of the reactants.

  • Monitor the reaction progress if necessary.

  • The resulting conjugate can be purified using methods appropriate for the biomolecule, such as dialysis, size-exclusion chromatography, or affinity chromatography.

Applications in Drug Development and Research

Azide-alkyne click chemistry has become an indispensable tool in various stages of drug discovery and development, as well as in fundamental biological research.[24][25][26]

  • Drug Discovery: Click chemistry is used to rapidly synthesize large libraries of diverse compounds for high-throughput screening.[25][26] The triazole ring can also act as a stable and biocompatible linker in fragment-based drug design.[25]

  • Bioconjugation: This is one of the most widespread applications, enabling the precise attachment of molecules such as fluorescent dyes, biotin, or drug molecules to proteins, nucleic acids, and other biomolecules.[3][10][26] This is crucial for creating antibody-drug conjugates (ADCs) and other targeted therapies.[21][]

  • Cell and in vivo Imaging: The bioorthogonality of click chemistry allows for the labeling and visualization of biomolecules in living cells and whole organisms without disrupting normal cellular processes.[28][29][30][31]

  • Drug Delivery: Click chemistry is employed to functionalize nanoparticles and other drug delivery systems with targeting ligands, enhancing their specificity and efficacy.[11][26]

  • Proteomics and Metabolomics: Metabolic labeling with azide- or alkyne-containing precursors allows for the identification and quantification of newly synthesized proteins, glycans, and other biomolecules.[23]

Experimental Workflow: Protein Labeling in Live Cells

The following diagram illustrates a typical workflow for labeling a specific protein of interest in live mammalian cells using SPAAC.[28]

Protein_Labeling_Workflow cluster_transfection Step 1: Genetic Modification and Expression cluster_labeling Step 2: Labeling and Detection Mutagenesis Site-directed mutagenesis to introduce Amber stop codon (TAG) in gene of interest Transfection Co-transfect mammalian cells with: 1. Plasmid for protein of interest (with TAG) 2. Plasmid for orthogonal aminoacyl-tRNA synthetase/tRNA pair Mutagenesis->Transfection ncAA_Addition Add non-canonical amino acid (ncAA) with strained alkyne to cell culture medium Transfection->ncAA_Addition Protein_Expression Expression of protein of interest with site-specifically incorporated ncAA ncAA_Addition->Protein_Expression Dye_Addition Add azide-containing fluorescent dye to the cell culture medium Protein_Expression->Dye_Addition Labeled Protein SPAAC_Reaction Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) occurs on the cell surface or intracellularly Dye_Addition->SPAAC_Reaction Washing Wash cells to remove unreacted dye SPAAC_Reaction->Washing Imaging Visualize the labeled protein using fluorescence microscopy Washing->Imaging

Figure 3: Workflow for site-specific labeling of a protein in live mammalian cells using SPAAC.

This guide provides a foundational understanding of azide-alkyne click chemistry, offering both the theoretical background and practical protocols necessary for its successful implementation in a research and development setting. The versatility and robustness of these reactions ensure their continued and expanding role in advancing science and medicine.

References

The Pivotal Role of the PEG4 Linker in Bioconjugation Reagents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the sophisticated landscape of modern drug development and biological research, bioconjugation—the chemical linking of two or more molecules, at least one of which is a biomolecule—stands as a cornerstone technology. The choice of the linker that connects these molecular entities is a critical design decision, profoundly influencing the stability, solubility, efficacy, and pharmacokinetic profile of the final conjugate. Among the diverse array of available linkers, the discrete polyethylene (B3416737) glycol (PEG) linker, particularly the PEG4 variant, has emerged as an indispensable tool for its unique combination of hydrophilicity, flexibility, and defined structure.[1]

This technical guide provides an in-depth exploration of the function of the PEG4 linker in bioconjugation reagents, tailored for researchers, scientists, and drug development professionals. It covers the core functions, quantitative impact, key applications, and detailed experimental methodologies associated with this versatile molecular spacer.

Core Functions and Advantages of the PEG4 Linker

A PEG4 linker is a monodisperse compound composed of four repeating ethylene (B1197577) glycol units.[1] Unlike traditional polydisperse PEGs, which are mixtures of polymers with varying chain lengths, a discrete PEG4 linker is a single molecular entity with a defined structure and molecular weight.[2] This homogeneity is crucial for ensuring batch-to-batch consistency and producing a well-characterized, predictable bioconjugate.[2] The primary functions of the PEG4 linker stem from its unique physicochemical properties.

  • Enhanced Hydrophilicity and Solubility : Many potent therapeutic payloads, such as cytotoxic drugs used in Antibody-Drug Conjugates (ADCs), are inherently hydrophobic.[] This poor water solubility can lead to aggregation of the final conjugate, which diminishes efficacy and can trigger an unwanted immune response.[][4] The hydrophilic ethylene glycol units of the PEG4 linker impart a high degree of water solubility to the entire construct, effectively mitigating aggregation and improving its formulation, handling, and bioavailability.[1][][5]

  • Optimal Spacing and Reduced Steric Hindrance : The defined length of the PEG4 spacer (approximately 1.4 nm or a 15-atom chain) provides critical spatial separation between the conjugated molecules.[1][6] This flexible arm prevents the payload from interfering with the biological activity of the targeting molecule (e.g., an antibody's binding site), a phenomenon known as steric hindrance.[1][5] This separation is essential for preserving the function of both components of the conjugate.

  • Improved Pharmacokinetics and Stability : The PEG component creates a protective hydration shell around the bioconjugate.[1][4] This "shielding" effect protects the biomolecule from enzymatic degradation and can mask immunogenic epitopes, reducing the risk of an immune response and subsequent rapid clearance from the body.[1][7][8][9] By increasing hydrophilicity and stability, the PEG4 spacer contributes to a longer circulation half-life and improved drug exposure at the target site.[1][4][7]

  • Applications in Key Therapeutic Modalities : The versatility of PEG4 linkers has led to their widespread application in the development of sophisticated therapeutics. They are integral components in ADCs, Proteolysis-Targeting Chimeras (PROTACs), peptide and protein modifications, and nanoparticle-based drug delivery systems.[7]

cluster_0 Bioconjugate Components cluster_1 Linker cluster_2 Final Construct Biomolecule Targeting Biomolecule (e.g., Antibody) PEG4 PEG4 Linker Biomolecule->PEG4 Conjugation Payload Functional Payload (e.g., Cytotoxic Drug) Payload->PEG4 Conjugation ADC Functional Bioconjugate (e.g., ADC) PEG4->ADC

A simplified schematic of bioconjugate assembly using a PEG4 linker.

Quantitative Data and Physicochemical Properties

While specific performance data for bioconjugates is often proprietary, the general effects of incorporating PEG linkers are well-documented. The tables below summarize the key properties of the PEG4 linker and its typical impact on a bioconjugate.

Table 1: Physicochemical Properties of a Typical PEG4 Linker

Property Value Significance
Composition 4 repeating ethylene glycol units Provides a balance of flexibility and hydrophilicity.
Approx. Length 1.4 nm (15 atoms) Offers sufficient spacing to reduce steric hindrance.[1]
Nature Monodisperse (Discrete) Ensures product homogeneity and batch-to-batch consistency.[2]

| Solubility | High in aqueous & organic media | Facilitates conjugation reactions and improves final product solubility.[7] |

Table 2: General Impact of PEG4 Linker Incorporation on Bioconjugate Performance

Parameter Effect of PEG4 Linker Rationale
Water Solubility Significant Increase The hydrophilic PEG chain overcomes the hydrophobicity of many payloads.[][5]
Aggregation Significant Decrease Increased hydrophilicity and steric shielding prevent intermolecular aggregation.[1][5]
Immunogenicity Reduced The PEG chain can mask immunogenic epitopes on the payload or biomolecule.[1][4][8]
In Vivo Half-Life Moderate Increase The hydration shell increases hydrodynamic radius, reducing renal clearance.[4][5][8]

| Drug-to-Antibody Ratio (DAR) | Enables Higher Loading | Mitigates aggregation issues that can arise with high DARs of hydrophobic drugs.[4] |

cluster_outcomes Functional Advantages Hydrophobic_Payload Hydrophobic Payload PEG4_Linker PEG4 Linker Hydrophobic_Payload->PEG4_Linker Final_Conjugate Final Bioconjugate PEG4_Linker->Final_Conjugate Forms Biomolecule Biomolecule Biomolecule->PEG4_Linker Solubility ↑ Increased Solubility ↓ Reduced Aggregation Final_Conjugate->Solubility Stability ↑ Enhanced Stability (Protection from Enzymes) Final_Conjugate->Stability Spacing ↔ Optimal Spacing (Reduced Steric Hindrance) Final_Conjugate->Spacing PK ↑ Improved Pharmacokinetics (Longer Half-Life) Final_Conjugate->PK

Core functional advantages conferred by a PEG4 linker in bioconjugation.

Detailed Experimental Protocols

The following sections provide detailed methodologies for two common bioconjugation reactions involving PEG4 linkers: amine-reactive and thiol-reactive conjugations.

Objective: To covalently link a PEG4 spacer to primary amines (e.g., lysine (B10760008) residues) on a protein or antibody using an N-hydroxysuccinimide (NHS) ester functional group.

Materials:

  • Protein/antibody solution (1-10 mg/mL)

  • Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.2-8.0[10]

  • PEG4-NHS Ester reagent

  • Anhydrous, high-purity Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)[10]

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)[11]

  • Purification equipment (e.g., Zeba™ Spin Desalting Columns or dialysis cassettes)[10]

Methodology:

  • Buffer Exchange: Ensure the protein solution is in an amine-free buffer (e.g., PBS at pH 7.2-8.0). Buffers containing Tris or glycine (B1666218) will compete with the reaction and must be removed via dialysis or a desalting column.[10]

  • Reagent Preparation: Immediately before use, equilibrate the PEG4-NHS Ester vial to room temperature to prevent moisture condensation.[10] Prepare a stock solution (e.g., 10 mM) by dissolving the reagent in anhydrous DMSO or DMF.[10] Do not store the reconstituted reagent, as the NHS ester is highly susceptible to hydrolysis.[10]

  • Conjugation Reaction:

    • Calculate the required volume of the PEG4-NHS Ester stock solution to achieve a desired molar excess over the protein (a 10- to 20-fold molar excess is a common starting point).[10][12]

    • Add the calculated volume of the PEG4-NHS Ester solution to the protein solution while gently stirring. The final concentration of DMSO should ideally be less than 10% (v/v) to avoid protein denaturation.[12]

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[10][12]

  • Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM.[12] This will hydrolyze any unreacted NHS esters. Incubate for 15 minutes at room temperature.

  • Purification: Remove excess, unreacted PEG4-NHS Ester and quenching reagents from the final conjugate using a desalting column or by dialyzing against PBS.[10][12]

  • Characterization: Determine the concentration and degree of labeling of the final conjugate using appropriate analytical methods (e.g., BCA assay, UV-Vis spectroscopy).

Objective: To achieve site-specific conjugation to free sulfhydryl groups (e.g., from cysteine residues) on a protein or peptide using a maleimide (B117702) functional group.

Materials:

  • Thiol-containing protein/peptide solution

  • Thiol-free buffer, pH 6.5-7.5 (e.g., PBS with 5-10 mM EDTA)[13]

  • (Optional) Reducing agent like TCEP (tris(2-carboxyethyl)phosphine) if disulfide bonds need to be reduced.[14]

  • PEG4-Maleimide reagent

  • Anhydrous DMSO or DMF

  • Purification equipment (desalting column, SEC, or dialysis)

Methodology:

  • Protein Preparation:

    • If necessary, reduce disulfide bonds to generate free thiols. This can be done by incubating the protein with a 10-100x molar excess of TCEP for 30 minutes at room temperature.

    • Remove the reducing agent using a desalting column. The protein must be in a thiol-free buffer at pH 6.5-7.5. The maleimide group is most specific to thiols within this pH range.[13] The inclusion of EDTA helps prevent re-oxidation of thiols.[13]

  • Reagent Preparation: Immediately before use, dissolve the PEG4-Maleimide in anhydrous DMSO or DMF to create a stock solution (e.g., 10-20 mM).[13]

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the PEG4-Maleimide solution to the protein solution.[15]

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.[15] Protect from light if the conjugate includes a fluorescent dye.

  • Purification: Purify the final conjugate from unreacted PEG4-Maleimide and other small molecules using size-exclusion chromatography (SEC), dialysis, or desalting columns.[1][15]

  • Characterization: Analyze the final product to confirm successful conjugation and purity, for example, via mass spectrometry or HPLC.

start Start prep_protein 1. Prepare Protein (Buffer exchange to amine-free PBS, pH 7.2-8.0) start->prep_protein prep_reagent 2. Prepare PEG4-NHS Ester (Dissolve in anhydrous DMSO immediately before use) prep_protein->prep_reagent conjugate 3. Perform Conjugation (Add NHS-ester to protein, incubate 30-60 min at RT) prep_reagent->conjugate quench 4. Quench Reaction (Add Tris buffer to stop reaction) conjugate->quench purify 5. Purify Conjugate (Remove excess reagents via desalting column or dialysis) quench->purify characterize 6. Characterize Final Product purify->characterize end_node End characterize->end_node

Experimental workflow for amine conjugation using a PEG4-NHS ester.

Conclusion

The PEG4 linker, though a relatively small component, plays a disproportionately large and strategic role in the success of a bioconjugate.[1] By providing a discrete, hydrophilic, and flexible linkage, it addresses fundamental challenges in drug development, including solubility, stability, aggregation, and pharmacokinetics.[1][] Its defined structure ensures a level of precision and reproducibility that is paramount for the development of next-generation therapeutics like ADCs and PROTACs. The detailed protocols and functional insights provided in this guide offer a practical framework for the successful application of PEG4 technology in creating advanced research tools and more effective, safer medicines.

References

5-(Azido-PEG4)-pent-2-yn-1-Ol material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 5-(Azido-PEG4)-pent-2-yn-1-Ol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the material properties, safety information, and handling protocols for this compound, a bifunctional linker molecule increasingly utilized in bioconjugation, drug delivery, and materials science.

Chemical and Physical Properties

This compound is a polyethylene (B3416737) glycol (PEG) linker featuring a terminal azide (B81097) group and a hydroxyl group.[1][2] The hydrophilic PEG spacer enhances solubility in aqueous solutions.[1][2][] Its chemical structure allows for versatile applications, primarily through "click chemistry" reactions. The azide functional group can readily participate in copper-catalyzed or strain-promoted cycloaddition reactions with alkynes, while the hydroxyl group offers a site for further chemical modification.[1][2][][4]

PropertyValueSource(s)
Molecular Formula C13H23N3O5[1]
Molecular Weight 301.3 g/mol [1][4]
CAS Number 2468714-96-5[1]
Purity ≥98%[1][5]
Appearance (Not explicitly stated)
Solubility Soluble in aqueous media[1][2][]

Material Safety Data Sheet (MSDS) Summary

Hazard Identification

While some similar PEGylated azide compounds are not classified as hazardous, the toxicological properties of this compound have not been fully investigated.[6][7] Organic azides should be handled with caution as they can be potentially explosive, especially when heated or in the presence of certain metals. The alkyne group also presents a reactivity hazard.

Potential Hazards:

  • May be harmful if swallowed, inhaled, or absorbed through the skin.

  • May cause irritation to the skin, eyes, and respiratory tract.[8]

  • Organic azides can be explosive. Avoid heat, sparks, and open flames.[6][7][8]

First-Aid Measures
  • In case of skin contact: Immediately wash the affected area with plenty of soap and water.[6][7][8] If irritation persists, seek medical attention.[7][8]

  • In case of eye contact: Rinse cautiously with water for several minutes.[6][7][8] Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[6][7][8]

  • If inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.[6][7][8]

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6][7][8]

Handling and Storage
  • Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[7][9] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6][7][8][9] Avoid breathing dust, vapor, mist, or gas.[6][9] Wash hands thoroughly after handling.[6][7]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[6][9] The recommended storage temperature is -20°C.[1][7] Keep away from heat, sparks, open flames, and incompatible materials such as strong oxidizing agents and acids.[6][7][8]

Fire-Fighting Measures
  • Suitable extinguishing media: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.[6][9]

  • Specific hazards: Containers may explode when heated.[6] Hazardous combustion products may include carbon monoxide, carbon dioxide, and nitrogen oxides.[6]

  • Protective equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.[6][7][9]

Disposal Considerations

Dispose of contents and container in accordance with local, regional, and national regulations.[6][7][8] Do not allow the chemical to enter drains or the environment.[6][9]

Experimental Protocols and Applications

The primary application of this compound is in bioconjugation via "click chemistry."[1][][4] The azide group reacts efficiently with terminal or strained alkynes to form a stable triazole linkage.[1][4] This reaction is widely used for attaching this linker to proteins, peptides, oligonucleotides, and other biomolecules for applications in drug delivery, antibody-drug conjugates (ADCs), and surface modification.[5][10]

Generalized Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general workflow for conjugating this compound to an alkyne-modified biomolecule.

Caption: Generalized workflow for a CuAAC "click chemistry" reaction.

Signaling Pathway Modification

The versatility of this compound allows for its use in probing and modifying biological pathways. For instance, it can be used to attach fluorescent dyes or other reporter molecules to proteins or peptides involved in a specific signaling cascade, enabling their visualization and tracking.

Signaling_Pathway_Modification Receptor Cell Surface Receptor Kinase1 Kinase 1 Receptor->Kinase1 Signal Kinase2 Kinase 2 Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Gene_Expression Gene Expression TF->Gene_Expression Linker_Conjugation Conjugation of This compound to Kinase 2 Linker_Conjugation->Kinase2 Reporter Reporter Molecule (e.g., Fluorophore) Reporter->Linker_Conjugation

Caption: Conceptual diagram of signaling pathway component labeling.

References

The Chemical Compatibility of Bifunctional PEG Linkers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compatibility of bifunctional polyethylene (B3416737) glycol (PEG) linkers, critical tools in the fields of bioconjugation, drug delivery, and therapeutic development. Bifunctional PEGs, possessing reactive functional groups at both termini, serve as versatile spacers to connect two molecular entities, such as a protein and a therapeutic agent.[1][2] The choice of linker is paramount, as it dictates the efficiency of conjugation, the stability of the resulting conjugate, and its ultimate biological performance.[3] This guide delves into the key characteristics of common bifunctional PEG linkers, supported by quantitative data, detailed experimental protocols, and visualizations to aid in the rational design of bioconjugates.

Core Concepts in Bifunctional PEG Linker Chemistry

Bifunctional PEG linkers are broadly categorized as either homobifunctional or heterobifunctional. Homobifunctional PEGs possess identical reactive groups at each end and are primarily used for crosslinking identical molecules or creating hydrogels.[2] In contrast, heterobifunctional PEGs have two different reactive groups, enabling the sequential and specific conjugation of two distinct molecules, a crucial feature in the synthesis of complex bioconjugates like antibody-drug conjugates (ADCs).[2][4]

The PEG component itself imparts several beneficial properties, including increased hydrophilicity, which can mitigate aggregation of hydrophobic drugs and improve the overall solubility of the conjugate.[][6] The flexible PEG chain can also create a steric shield, potentially reducing the immunogenicity of the conjugated molecule and prolonging its circulation half-life.[][7]

Data Presentation: A Comparative Analysis of Bifunctional PEG Linkers

The selection of a bifunctional PEG linker is critically dependent on the functional groups available on the molecules to be conjugated and the desired stability of the final product. The following tables summarize the key chemical compatibility characteristics of commonly used bifunctional PEG linkers.

Functional GroupTarget MoietyOptimal pH for ConjugationResulting LinkageKey Characteristics
Amine-Reactive
N-Hydroxysuccinimide (NHS) EsterPrimary Amines (-NH₂)7.2 - 8.5AmideHigh reactivity, but susceptible to hydrolysis in aqueous solutions.[1][3]
Aldehyde (-CHO)Primary Amines (-NH₂)5.0 - 7.0 (for N-terminal specificity)Secondary Amine (after reduction)Enables site-specific N-terminal conjugation at controlled pH; requires a reductive amination step.[8][9]
Isothiocyanate (-NCS)Primary Amines (-NH₂)> 7.5ThioureaStable linkage.[2]
Thiol-Reactive
Maleimide (B117702)Thiols (-SH)6.5 - 7.5ThioetherHighly specific for thiols, but the resulting succinimidyl thioether can be unstable under physiological conditions due to retro-Michael reaction and thiol exchange.[10][11][12]
Vinyl SulfoneThiols (-SH)> 7.5ThioetherForms a stable thioether bond.[2]
Pyridyl DisulfideThiols (-SH)NeutralDisulfideCleavable by reducing agents, useful for controlled release applications.[2]
Other Chemistries
Azide (-N₃)AlkyneNot applicable (requires catalyst)TriazoleBioorthogonal "click chemistry" reaction; highly specific and efficient.[3]
AlkyneAzide (-N₃)Not applicable (requires catalyst)TriazoleBioorthogonal "click chemistry" reaction; highly specific and efficient.[3]
Hydrazide (-CONHNH₂)Aldehydes/Ketones4.5 - 5.5HydrazoneCan be pH-sensitive, allowing for cleavable conjugates.[13]

Table 1: Chemical Compatibility of Common Bifunctional PEG Linker Functional Groups. This table provides a comparative overview of the reactivity and key features of various functional groups found on bifunctional PEG linkers.

Linker TypeConditionHalf-lifeReference
NHS-Ester pH 7.0, 0°C4-5 hours[11]
pH 8.5, Room Temp~8 minutes[11]
pH 8.6, 4°C10 minutes[11]
pH 9.0, Room TempMinutes[11]
Maleimide-Thiol Adduct In presence of glutathione (B108866) (physiological conditions)20 - 80 hours (tunable based on Michael donor)[][14]
Hydrolyzed Maleimide-Thiol Adduct (Ring-opened) Physiological conditions> 2 years[14][15]

Table 2: Stability of Common Linkages Formed by Bifunctional PEG Linkers. This table presents quantitative data on the stability of linkages formed by NHS-ester and maleimide functional groups under various conditions. The data highlights the hydrolytic instability of NHS esters and the potential for degradation of maleimide-thiol adducts, as well as strategies to improve their stability.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for successful bioconjugation. The following sections provide methodologies for common PEGylation strategies.

Protocol 1: Amine-Reactive PEGylation using NHS-Ester

This protocol describes the non-specific conjugation of an NHS-ester functionalized PEG to primary amines (e.g., lysine (B10760008) residues) on a protein.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • NHS-Ester-PEG-X (where X is the other functional group)

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography (SEC) column)

Procedure:

  • Protein Preparation: Dissolve the protein in the conjugation buffer to a final concentration of 1-10 mg/mL.

  • Linker Preparation: Immediately before use, dissolve the NHS-Ester-PEG-X in anhydrous DMSO or DMF to a high concentration (e.g., 100 mM).

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved PEG linker to the protein solution. The final concentration of the organic solvent should be kept below 10% to maintain protein integrity.[1]

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.[1]

  • Quenching: Add the quenching buffer to a final concentration of 50-100 mM to consume any unreacted NHS esters. Incubate for 30 minutes at room temperature.

  • Purification: Purify the PEGylated protein from excess linker and unreacted protein using SEC.[2]

  • Characterization: Analyze the purified conjugate by SDS-PAGE to observe the increase in molecular weight, and by mass spectrometry to confirm the degree of PEGylation.[2]

Protocol 2: Thiol-Reactive PEGylation using Maleimide

This protocol outlines the site-specific conjugation of a maleimide-functionalized PEG to free thiol groups (cysteine residues) on a protein.

Materials:

  • Protein with accessible thiol groups in a suitable buffer (e.g., PBS, pH 6.5-7.5)

  • Maleimide-PEG-X

  • Anhydrous DMSO or DMF

  • (Optional) Reducing agent (e.g., TCEP)

  • Purification system (e.g., SEC column)

Procedure:

  • Protein Preparation: Dissolve the protein in the conjugation buffer. If necessary, reduce disulfide bonds to generate free thiols by incubating with a 10-fold molar excess of TCEP for 30 minutes at room temperature.[3]

  • Linker Preparation: Dissolve the Maleimide-PEG-X in anhydrous DMSO or DMF.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the maleimide-PEG solution to the protein solution.[3]

  • Incubation: Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.[3]

  • Purification: Purify the conjugate using SEC to remove unreacted linker and protein.[2]

  • Characterization: Assess the purity and degree of conjugation using SDS-PAGE, HPLC, and mass spectrometry.[6]

Protocol 3: Aldehyde-Reactive PEGylation via Reductive Amination

This protocol describes the site-specific conjugation of a PEG-aldehyde to the N-terminus of a protein.

Materials:

  • Protein in a slightly acidic buffer (e.g., 100 mM MES, pH 5.0-6.0)

  • PEG-Aldehyde

  • Reducing agent (e.g., sodium cyanoborohydride)

  • Purification system (e.g., SEC column)

Procedure:

  • Protein and Linker Preparation: Dissolve the protein and PEG-aldehyde in the reaction buffer.

  • Conjugation Reaction: Add a 20- to 50-fold molar excess of PEG-aldehyde to the protein solution.

  • Reduction: Add the reducing agent to a final concentration of 20 mM.

  • Incubation: Incubate the reaction mixture for 12-24 hours at 4°C with gentle stirring.[16]

  • Purification: Purify the N-terminally PEGylated protein using SEC.

  • Characterization: Confirm site-specific conjugation and purity using peptide mapping and mass spectrometry.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key concepts and workflows related to the chemical compatibility and application of bifunctional PEG linkers.

Linker_Selection_Workflow start Identify Available Functional Groups on Biomolecules amine Primary Amines (-NH2) start->amine thiol Thiols (-SH) start->thiol other Other (e.g., Aldehyde, Alkyne) start->other linker_choice Select Appropriate Bifunctional PEG Linker amine->linker_choice thiol->linker_choice other->linker_choice nhs_aldehyde NHS-Ester-PEG Aldehyde-PEG linker_choice->nhs_aldehyde Amine-reactive maleimide_vinylsulfone Maleimide-PEG Vinylsulfone-PEG linker_choice->maleimide_vinylsulfone Thiol-reactive click_chem Azide-PEG Alkyne-PEG linker_choice->click_chem Bioorthogonal conjugation Perform Conjugation Reaction nhs_aldehyde->conjugation maleimide_vinylsulfone->conjugation click_chem->conjugation ADC_Synthesis_Workflow cluster_synthesis ADC Synthesis cluster_purification_characterization Purification & Characterization antibody Monoclonal Antibody (mAb) reduction Reduction of Disulfide Bonds (optional, for thiol conjugation) antibody->reduction conjugation Conjugation Reaction reduction->conjugation linker_payload Drug-Linker Moiety (e.g., Maleimide-PEG-Drug) linker_payload->conjugation adc Antibody-Drug Conjugate (ADC) conjugation->adc purification Purification (e.g., SEC, HIC) adc->purification characterization Characterization (DAR, Purity, Stability) purification->characterization final_adc Purified & Characterized ADC characterization->final_adc ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Compartments adc_circulating ADC in Circulation antigen_binding ADC binds to Tumor-Specific Antigen adc_circulating->antigen_binding tumor_cell Tumor Cell antigen_binding->tumor_cell internalization Internalization via Endocytosis antigen_binding->internalization endosome Endosome internalization->endosome lysosome Lysosome endosome->lysosome drug_release Drug Release lysosome->drug_release cleavable Cleavable Linker (pH, enzymes, reducing agents) drug_release->cleavable Mechanism non_cleavable Non-Cleavable Linker (Antibody degradation) drug_release->non_cleavable Mechanism cytotoxicity Released Drug Induces Cell Death (Apoptosis) cleavable->cytotoxicity non_cleavable->cytotoxicity

References

An In-depth Technical Guide to Heterobifunctional Crosslinkers for Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Concepts of Heterobifunctional Crosslinkers

Heterobifunctional crosslinkers are indispensable chemical tools designed to covalently link two different biomolecules with precision and control. Unlike their homobifunctional counterparts, which possess two identical reactive groups, heterobifunctional reagents feature two distinct reactive moieties. This fundamental asymmetry is the key to their utility, enabling sequential, multi-step conjugation strategies that minimize the formation of undesirable homodimers or polymers—a common pitfall of one-step conjugations.

The archetypal structure of a heterobifunctional crosslinker consists of three main components: two different reactive ends and a spacer arm that bridges them. The choice of reactive groups dictates which functional groups on the target biomolecules (e.g., primary amines on lysines, sulfhydryls on cysteines) will be linked, while the spacer arm's length and chemical nature influence the stability, solubility, and steric properties of the final conjugate.

This controlled approach is critical in applications demanding high precision, such as the construction of antibody-drug conjugates (ADCs) with a defined drug-to-antibody ratio (DAR), the immobilization of enzymes on biosensor surfaces, and the mapping of protein-protein interaction networks.

Classification of Heterobifunctional Crosslinkers

Heterobifunctional crosslinkers are broadly categorized based on the chemistries of their reactive ends. This diversity allows for tailored experimental design based on the available functional groups on the molecules of interest.

  • Amine-to-Sulfhydryl Reactive Crosslinkers: This is the most widely used class. Typically, they feature an N-hydroxysuccinimide (NHS) ester that reacts with primary amines (e.g., lysine (B10760008) side chains) and a maleimide (B117702) group that reacts with sulfhydryl groups (e.g., cysteine side chains). This combination is foundational to many bioconjugation applications, including ADC development.

  • Carbonyl-to-Sulfhydryl Reactive Crosslinkers: These reagents link molecules containing carbonyls (aldehydes or ketones), which can be naturally present or introduced into carbohydrates via oxidation, to sulfhydryl-containing molecules.

  • Amine-to-Photoreactive Crosslinkers: These crosslinkers combine a specific thermal reactive group (like an NHS ester) with a photoreactive group (e.g., an aryl azide (B81097) or diazirine). The photoreactive group remains inert until activated by UV light, at which point it forms a covalent bond non-specifically with nearby C-H or N-H bonds. This is invaluable for photoaffinity labeling to identify binding partners when the precise interaction site is unknown.

  • Sulfhydryl-to-Photoreactive Crosslinkers: Similar to the above, these reagents allow for specific attachment to a sulfhydryl group, followed by light-induced, non-selective crosslinking to an interacting molecule.

  • "Zero-Length" Crosslinkers: While not bifunctional in the traditional sense of having two distinct reactive ends separated by a spacer, reagents like 1-Ethyl-3-(-3-dimethylaminopropyl) carbodiimide (B86325) (EDC) are often used in heterobifunctional applications. EDC activates carboxyl groups to react with primary amines, forming a direct amide bond with no intervening spacer atoms.

Quantitative Data Summary

The selection of an appropriate crosslinker is critical for successful bioconjugation. Factors such as spacer arm length, cleavability, and solubility must be carefully considered. The following table summarizes the properties of several common heterobifunctional crosslinkers.

CrosslinkerReactive Groups (End 1 -> End 2)Spacer Arm Length (Å)Cleavable?Water Soluble?Key Features
SMCC NHS-ester -> Maleimide8.3NoNoCyclohexane bridge enhances maleimide stability; widely used for ADCs.
Sulfo-SMCC Sulfo-NHS-ester -> Maleimide8.3NoYesWater-soluble version of SMCC, avoids organic solvents that can denature proteins.
GMBS NHS-ester -> Maleimide7.3NoNoA common amine-to-sulfhydryl crosslinker.
EMCS NHS-ester -> Maleimide9.4NoNoFeatures a longer aliphatic spacer arm compared to GMBS.
LC-SPDP NHS-ester -> Pyridyldithiol15.7Yes (Disulfide)NoCleavable by reducing agents (e.g., DTT, TCEP); allows for release of conjugated molecules.
Sulfo-LC-SPDP Sulfo-NHS-ester -> Pyridyldithiol15.7Yes (Disulfide)YesWater-soluble, cleavable crosslinker for amine-to-sulfhydryl conjugation.
SANPAH NHS-ester -> Phenyl Azide18.2NoNoPhotoreactive crosslinker for capturing protein-protein interactions.
Sulfo-SANPAH Sulfo-NHS-ester -> Phenyl Azide18.2NoYesWater-soluble version of SANPAH for photoaffinity labeling in aqueous environments.
SDA NHS-ester -> Diazirine3.9NoNoPhotoreactive crosslinker with a diazirine group, which is activated by long-wave UV light.
EDC (Activates Carboxyl -> Amine)0NoYes"Zero-length" crosslinker that forms a direct amide bond between carboxyl and amine groups.

Experimental Protocols

Protocol 1: Two-Step Antibody-Drug Conjugation using SMCC

This protocol describes the conjugation of a sulfhydryl-containing drug payload to an antibody, a common procedure in the development of Antibody-Drug Conjugates (ADCs).

Materials:

  • Antibody (Protein-NH₂): 1-10 mg/mL in amine-free buffer (e.g., 100 mM Sodium Phosphate (B84403), 150 mM NaCl, pH 7.2).

  • Sulfhydryl-containing drug (Molecule-SH).

  • SMCC Crosslinker.

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns).

  • Quenching Reagent: L-cysteine or N-acetylcysteine.

  • Purification system (e.g., Size-Exclusion Chromatography - SEC).

Procedure:

Step 1: Antibody Activation (Introduction of Maleimide Groups)

  • Allow the vial of SMCC to equilibrate to room temperature before opening to prevent moisture condensation.

  • Prepare a stock solution of SMCC (e.g., 10-20 mM) in anhydrous DMSO or DMF immediately before use.

  • Add a calculated molar excess of the SMCC stock solution to the antibody solution. A 10- to 20-fold molar excess is a common starting point for proteins at 1-4 mg/mL.

  • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.

  • Remove the excess, unreacted SMCC using a desalting column equilibrated with the same phosphate buffer (pH should be adjusted to 6.5-7.5 for the next step). This yields the "maleimide-activated antibody".

Step 2: Conjugation to Sulfhydryl-Containing Drug

  • Immediately add the sulfhydryl-containing drug solution to the desalted, maleimide-activated antibody solution. A 1.5- to 5-fold molar excess of the drug over the antibody is recommended.

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Quench any unreacted maleimide groups by adding a quenching reagent (e.g., L-cysteine) to a final concentration of ~1 mM. Incubate for an additional 15-30 minutes.

Step 3: Purification and Characterization

  • Purify the final Antibody-Drug Conjugate (ADC) using an appropriate method, such as Size-Exclusion Chromatography (SEC), to remove unconjugated drug and any protein aggregates.

  • Collect and pool the fractions corresponding to the monomeric ADC.

  • Characterize the final product. Determine the protein concentration (A280) and the Drug-to-Antibody Ratio (DAR) using techniques like UV-Vis spectroscopy or Hydrophobic Interaction Chromatography (HIC).

Protocol 2: Photoaffinity Labeling to Capture Protein-Protein Interactions

This protocol provides a general workflow for using an amine-to-photoreactive crosslinker (e.g., SANPAH) to identify binding partners ("prey") for a known "bait" protein.

Materials:

  • Purified "Bait" Protein (with primary amines).

  • Cell lysate or purified protein mixture containing the potential "Prey" protein.

  • Amine-to-Photoreactive Crosslinker (e.g., SANPAH).

  • Reaction Buffer: Amine-free buffer, pH 7.2-8.0 (e.g., HEPES or PBS).

  • Hand-held UV lamp (long-wave, ~365 nm for nitrophenyl azides).

  • Analysis equipment (e.g., SDS-PAGE, Western Blot, Mass Spectrometer).

Procedure:

Step 1: Modification of the "Bait" Protein

  • Dissolve the "bait" protein in the reaction buffer.

  • Dissolve the photoreactive crosslinker (e.g., SANPAH) in DMSO to prepare a stock solution.

  • Add the crosslinker solution to the "bait" protein solution at a 10- to 50-fold molar excess.

  • Incubate the reaction for 30-60 minutes at room temperature in the dark to allow the NHS-ester to react with the primary amines on the "bait" protein.

  • Remove excess, unreacted crosslinker using a desalting column. The "bait" protein is now photosensitive.

Step 2: Interaction and Photo-Crosslinking

  • Add the modified "bait" protein to the cell lysate or protein mixture containing the potential "prey".

  • Incubate for a sufficient time (e.g., 1-2 hours) at 4°C or room temperature to allow for the natural protein-protein interaction to occur. This step must be performed in the dark or under subdued light.

  • Expose the sample to UV light from a hand-held lamp for 5-15 minutes on ice. The lamp should be positioned close to the sample. This activates the photoreactive group, causing it to covalently bond to the interacting "prey" protein.

Step 3: Analysis of Crosslinked Complexes

  • Analyze the reaction products using SDS-PAGE. Crosslinked complexes will appear as new bands with higher molecular weights.

  • Identify the crosslinked "prey" protein. This can be done by excising the new band from the gel for analysis by mass spectrometry or by performing a Western blot if an antibody for the suspected "prey" is available.

Mandatory Visualizations

The following diagrams were generated using the Graphviz DOT language to illustrate key concepts and workflows related to heterobifunctional crosslinkers.

G cluster_0 Step 1: Bait Protein Activation cluster_1 Step 2: Interaction & Crosslinking cluster_2 Step 3: Analysis Bait Bait Protein (with -NH2) ActivatedBait Activated Bait Protein (Photoreactive) Bait->ActivatedBait + Crosslinker (in dark) Crosslinker Heterobifunctional Crosslinker (NHS-ester + Photoreactive Group) Complex Non-covalent Bait-Prey Complex ActivatedBait->Complex + Prey Protein Prey Prey Protein (in lysate) CrosslinkedComplex Covalently Crosslinked Bait-Prey Complex Complex->CrosslinkedComplex UV Activation UV UV Light Analysis SDS-PAGE / Western Blot / Mass Spectrometry CrosslinkedComplex->Analysis Identification Prey Protein Identification Analysis->Identification

Workflow for Photoaffinity Labeling.

G cluster_0 GPCR Signaling & Crosslinking cluster_1 Downstream Analysis GPCR GPCR (Inactive) GPCR_active GPCR (Active) GPCR->GPCR_active Conformational Change Agonist Agonist Agonist->GPCR Binding Complex GPCR-Arrestin Complex GPCR_active->Complex Recruitment Arrestin β-Arrestin Arrestin->Complex Crosslinker Crosslinker (e.g., photoreactive) Crosslinker->Complex Introduction & UV Activation Crosslinked_Complex Covalently Linked Complex Complex->Crosslinked_Complex Covalent Bond Formation Analysis Interaction Site Mapping (via Mass Spectrometry) Crosslinked_Complex->Analysis

Studying GPCR-Arrestin Interaction.

Methodological & Application

Application Note: Bifunctional Labeling and Conjugation using 5-(Azido-PEG4)-pent-2-yn-1-ol via Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient, specific, and biocompatible method for covalently linking molecules.[1][2][3] This reaction forms a stable triazole linkage between an azide (B81097) and a terminal alkyne, and it is renowned for its high yields, tolerance of a wide range of functional groups, and performance in aqueous solutions.[3][4]

The molecule 5-(Azido-PEG4)-pent-2-yn-1-ol is a versatile bifunctional linker. It incorporates three key chemical motifs:

  • An Azide Group (N₃): Enables click chemistry with alkyne-functionalized molecules.[5][6]

  • A Terminal Alkyne Group (C≡CH): Enables click chemistry with azide-functionalized molecules.

  • A Hydrophilic PEG4 Spacer: A polyethylene (B3416737) glycol (PEG) linker enhances aqueous solubility, reduces aggregation, and provides spatial separation between conjugated molecules.[7][8]

This unique structure allows for the sequential or simultaneous linkage of two different molecular entities, making it an invaluable tool in drug delivery, bioconjugation, materials science, and diagnostics.[7][9]

Principle of Reaction

The core of this protocol is the CuAAC reaction. The active Cu(I) catalyst is typically generated in situ from a Cu(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), using a reducing agent like sodium ascorbate (B8700270).[4][10][11] A stabilizing ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is often used in aqueous media to protect the Cu(I) from oxidation and increase reaction efficiency.[11][12] The reaction proceeds rapidly at room temperature to form a stable 1,4-disubstituted 1,2,3-triazole.[13]

Experimental Protocols

Materials and Reagents
  • Linker: this compound

  • Substrates: Your alkyne-modified molecule (Substrate A) and azide-modified molecule (Substrate B).

  • Catalyst: Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Reducing Agent: Sodium Ascorbate

  • Ligand (Recommended for aqueous reactions): THPTA

  • Solvents: Deionized water, DMSO, t-Butanol, or a mixture depending on substrate solubility.

  • Buffers (for biomolecules): Phosphate-buffered saline (PBS) or triethylammonium (B8662869) acetate (B1210297) (TEAA).[14]

  • Purification: Appropriate materials for HPLC, column chromatography, or precipitation (e.g., ethanol, acetone).[14][15]

Preparation of Stock Solutions
  • Copper Sulfate (CuSO₄): Prepare a 100 mM stock solution in deionized water.[12][16]

  • THPTA Ligand: Prepare a 200 mM stock solution in deionized water.[12][16]

  • Copper/Ligand Complex: Mix one part 100 mM CuSO₄ with two parts 200 mM THPTA. Let it stand for 5 minutes. This complex is stable for several weeks when frozen.[12][16]

  • Sodium Ascorbate: Prepare a 100 mM stock solution in deionized water immediately before use, as it is prone to oxidation.[15][16]

  • Linker & Substrates: Prepare 10 mM stock solutions in a suitable solvent (e.g., DMSO, water).

Protocol A: Conjugation via the Azide Group (Reaction with an Alkyne Substrate)

This protocol uses the azide moiety of the linker to react with an alkyne-containing molecule (Substrate A).

  • In a microcentrifuge tube, dissolve the alkyne-modified substrate (1 equivalent) and this compound (1.2 equivalents) in your chosen buffer or solvent system (e.g., PBS with a co-solvent like DMSO if needed).

  • Degas the solution by bubbling with an inert gas like argon or nitrogen for 5-10 minutes to prevent oxidation of the Cu(I) catalyst.[14][17]

  • Add the pre-mixed Cu(I)/THPTA complex to the reaction mixture. The final concentration of copper is typically 1-5 mM.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration should be 2-5 times the copper concentration.[16]

  • Seal the tube and allow the reaction to proceed at room temperature for 1-4 hours. For sensitive biomolecules, the reaction can be performed at 4°C for a longer duration.

  • Monitor reaction progress using an appropriate technique (e.g., TLC, LC-MS, or HPLC).

  • Once complete, purify the product to remove the copper catalyst and unreacted materials. This can be achieved by protein precipitation, dialysis, or chromatography. Washing with a chelating agent like EDTA can help remove residual copper.[10]

Protocol B: Conjugation via the Alkyne Group (Reaction with an Azide Substrate)

This protocol uses the alkyne moiety of the linker to react with an azide-containing molecule (Substrate B). The procedure is nearly identical to Protocol A.

  • In a microcentrifuge tube, dissolve the azide-modified substrate (1 equivalent) and this compound (1.2 equivalents) in the reaction buffer/solvent.

  • Degas the solution with argon or nitrogen.[14][17]

  • Add the Cu(I)/THPTA complex.

  • Initiate the reaction by adding the sodium ascorbate solution.[16]

  • Incubate at room temperature for 1-4 hours, monitoring progress.

  • Purify the final conjugate as described previously.

Data Presentation

The following table summarizes typical reaction conditions for CuAAC bioconjugation. Optimization may be required based on the specific substrates.

ParameterRecommended RangeTypical ValueNotes
Substrate Conc. 10 µM - 10 mM100 µMHigher concentrations generally lead to faster reactions.
Linker Equiv. 1.1 - 3 eq1.2 eqA slight excess of the linker ensures full consumption of the substrate.
CuSO₄ Conc. 50 µM - 5 mM1 mMFor sensitive biomolecules, keep copper concentration low.[18]
Ligand:Cu Ratio 2:1 - 5:12:1 (THPTA)Ligands like THPTA are crucial for aqueous reactions to stabilize Cu(I).[11][12]
Na Ascorbate Conc. 2 - 5x [Cu]2.5 mMShould be added last to initiate the reaction.[11] Always use a fresh solution.[15]
Solvent System H₂O, DMSO, tBuOH/H₂OPBS/DMSO (4:1)Co-solvents may be needed for hydrophobic substrates.[17]
Temperature 4°C - 37°CRoom Temp (25°C)Lower temperatures can be used to protect sensitive biomolecules.
Reaction Time 15 min - 24 h1 - 4 hoursMonitor by TLC or LC-MS to determine completion.[10]
pH 6.5 - 8.07.4The reaction is tolerant of a wide pH range (4-12).[4]

Mandatory Visualizations

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis prep prep react react process process analyze analyze A Prepare Stock Solutions (Linker, Substrate, Cu, Ligand, Ascorbate) B Combine Linker & Substrate in Buffer A->B C Degas Mixture (Ar or N2) B->C D Add Cu/Ligand Complex C->D E Initiate with Sodium Ascorbate D->E F Incubate at RT (1-4 hours) E->F G Monitor Progress (TLC / LC-MS) F->G H Purify Product (HPLC / Chromatography) G->H Reaction Complete I Characterize Conjugate (MS, NMR) H->I G cluster_reactants Reactants cluster_products Product mol_a mol_a mol_b mol_b linker linker product product reagent reagent A Substrate A (Alkyne-Modified) inv1 A->inv1 B Substrate B (Azide-Modified) inv2 B->inv2 L This compound L->inv1 P A-Linker-B Conjugate P->inv2 e2 Alkyne on Linker reacts with Azide on B inv1->P CuAAC (Reaction 1) e1 Azide on Linker reacts with Alkyne on A inv2->P CuAAC (Reaction 2)

References

Application Notes and Protocols for Protein Labeling Using 5-(Azido-PEG4)-pent-2-yn-1-Ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Azido-PEG4)-pent-2-yn-1-ol is a versatile heterobifunctional linker molecule employed in bioconjugation, particularly for the labeling of proteins. This reagent features a terminal azide (B81097) group and a terminal alkyne, enabling intramolecular or intermolecular crosslinking and derivatization through "click chemistry". The molecule also contains a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, which enhances solubility in aqueous media and can reduce non-specific binding. The azide (N3) and alkyne moieties are bioorthogonal, meaning they are inert to most biological functional groups, thus allowing for highly specific and efficient covalent bond formation in complex biological mixtures.[1][2] The primary application of this reagent is in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry that forms a stable triazole linkage.[3][4]

Principle of a Two-Step Labeling Strategy

Protein labeling using this compound typically follows a two-step process:

  • Introduction of a Bioorthogonal Handle: A complementary functional group (in this case, an alkyne or an azide) is incorporated into the target protein. This can be achieved through various methods, including:

    • Metabolic Labeling: Cells are cultured with an amino acid analog containing an alkyne or azide group (e.g., L-azidohomoalanine (AHA) to replace methionine), which is then incorporated into newly synthesized proteins.[5]

    • Site-Specific Incorporation of Unnatural Amino Acids: Genetic code expansion techniques can be used to introduce an amino acid with a bioorthogonal group at a specific site in the protein sequence.[6]

    • Chemical Modification: The protein can be chemically modified with a reagent that introduces the required functional group.

  • Click Chemistry Reaction: The modified protein is then reacted with this compound. The azide group on the linker will react with an alkyne on the protein (or vice-versa) in the presence of a copper(I) catalyst to form a stable triazole linkage. The terminal hydroxyl group on the PEG linker can be used for further derivatization with other molecules of interest, such as fluorophores, biotin, or drug molecules.[7]

Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling of an Alkyne-Modified Protein

This protocol outlines the general steps for labeling a protein that has been pre-functionalized with an alkyne group.

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

  • This compound

  • Copper(II) sulfate (B86663) (CuSO4)

  • Reducing agent (e.g., sodium ascorbate)

  • Copper-chelating ligand (e.g., Tris(3-hydroxypropyltriazolylmethyl)amine - THPTA)

  • Degassed reaction buffer (e.g., PBS)

  • Desalting column for protein purification

Procedure:

  • Prepare Stock Solutions:

    • Dissolve this compound in a compatible organic solvent like DMSO to a stock concentration of 10 mM.

    • Prepare a 50 mM stock solution of CuSO4 in deionized water.

    • Prepare a 100 mM stock solution of sodium ascorbate (B8700270) in deionized water. Note: This solution should be made fresh.

    • Prepare a 50 mM stock solution of THPTA in deionized water.

  • Reaction Setup:

    • In a microcentrifuge tube, add the alkyne-modified protein to the desired final concentration (e.g., 1-10 mg/mL) in degassed reaction buffer.

    • Add this compound to the protein solution to a final concentration of 10-50 molar excess relative to the protein.

    • Premix the CuSO4 and THPTA solutions in a 1:5 molar ratio. Add this mixture to the reaction to a final copper concentration of 100-500 µM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

  • Incubation:

    • Gently mix the reaction components.

    • Incubate the reaction at room temperature for 1-4 hours. The reaction can also be performed at 4°C for overnight incubation, which may be beneficial for sensitive proteins.

  • Purification:

    • Remove the unreacted labeling reagent and other small molecules by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer.

Protocol 2: Metabolic Labeling of Proteins with Azidohomoalanine (AHA) and Subsequent Click Reaction

This protocol describes the metabolic incorporation of an azide handle into proteins, followed by labeling.

Materials:

  • Mammalian cells in culture

  • Methionine-free cell culture medium

  • L-azidohomoalanine (AHA)

  • Cell lysis buffer

  • Reagents for CuAAC reaction (as in Protocol 1)

Procedure:

  • Metabolic Labeling:

    • Culture cells to the desired confluency.

    • Replace the normal growth medium with methionine-free medium and incubate for 1 hour to deplete intracellular methionine pools.

    • Add AHA to the methionine-free medium to a final concentration of 25-100 µM.

    • Incubate the cells for 4-24 hours to allow for the incorporation of AHA into newly synthesized proteins.

  • Cell Lysis and Protein Extraction:

    • Wash the cells with cold PBS.

    • Lyse the cells using a suitable lysis buffer containing protease inhibitors.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the proteome.

  • Click Chemistry Labeling:

    • Perform the CuAAC reaction as described in Protocol 1, using the cell lysate containing the AHA-labeled proteins.

  • Analysis:

    • The labeled proteins can be visualized by SDS-PAGE followed by in-gel fluorescence scanning (if a fluorescent alkyne was used for labeling) or by western blot analysis (if a biotinylated alkyne was used).

Data Presentation

Table 1: Representative Quantitative Data for Protein Labeling

ParameterTypical ValueMethod of Determination
Labeling Efficiency> 90%Mass Spectrometry, Gel-based fluorescence
Protein Recovery> 85%BCA Assay, Bradford Assay
Molar Excess of Reagent10-50 foldN/A
Reaction Time1-4 hoursN/A
Final Labeled Protein Yield1-5 mgN/A

Visualizations

experimental_workflow cluster_step1 Step 1: Introduction of Bioorthogonal Handle cluster_step2 Step 2: Click Chemistry Reaction cluster_step3 Step 3: Downstream Processing Metabolic_Labeling Metabolic Labeling (e.g., with AHA) Protein_with_Handle Protein with Bioorthogonal Handle Metabolic_Labeling->Protein_with_Handle Site_Specific_Incorporation Site-Specific Incorporation of Unnatural Amino Acid Site_Specific_Incorporation->Protein_with_Handle Chemical_Modification Chemical Modification Chemical_Modification->Protein_with_Handle Click_Reaction CuAAC Reaction (CuSO4, NaAsc, THPTA) Protein_with_Handle->Click_Reaction Azido_PEG4_Alkyne This compound Azido_PEG4_Alkyne->Click_Reaction Labeled_Protein Labeled Protein Click_Reaction->Labeled_Protein Purification Purification (Desalting Column) Labeled_Protein->Purification Analysis Analysis (SDS-PAGE, MS, etc.) Purification->Analysis

Caption: Experimental workflow for protein labeling.

signaling_pathway cluster_reactants Reactants cluster_catalysts Catalysts cluster_products Products Alkyne_Protein Alkyne-Modified Protein Triazole_Linkage Stable Triazole Linkage Alkyne_Protein->Triazole_Linkage Azide_Linker Azide-PEG-Linker Azide_Linker->Triazole_Linkage CuSO4 CuSO4 CuSO4->Triazole_Linkage NaAsc Sodium Ascorbate NaAsc->Triazole_Linkage THPTA THPTA THPTA->Triazole_Linkage Labeled_Protein Labeled Protein Triazole_Linkage->Labeled_Protein

Caption: CuAAC reaction mechanism overview.

References

Application Notes and Protocols for Antibody Bioconjugation using 5-(Azido-PEG4)-pent-2-yn-1-Ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The targeted delivery of therapeutic agents to specific cell types is a cornerstone of modern drug development. Antibody-drug conjugates (ADCs) represent a powerful class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic payloads directly to cancer cells, thereby enhancing efficacy while minimizing off-target toxicity. The linker connecting the antibody and the payload is a critical component of an ADC, influencing its stability, solubility, pharmacokinetics, and drug-release mechanism.

This document provides detailed application notes and protocols for the bioconjugation of antibodies using 5-(Azido-PEG4)-pent-2-yn-1-Ol , a hydrophilic linker containing a terminal azide (B81097) group and an internal alkyne. The azide group allows for covalent attachment to a payload or a modified antibody via "click chemistry," a set of bioorthogonal reactions known for their high efficiency and specificity. The short polyethylene (B3416737) glycol (PEG4) spacer enhances the solubility of the resulting ADC, which can be particularly beneficial when working with hydrophobic payloads. The internal alkyne provides a handle for potential further modifications or for use in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.

These protocols will focus on the CuAAC reaction, a widely used method for forming a stable triazole linkage between an azide and a terminal alkyne.

Data Presentation

The following tables summarize representative quantitative data for antibody-drug conjugates synthesized using PEGylated linkers. While specific data for this compound is not extensively published, the presented data from ADCs with similar short PEG linkers provide a valuable reference for expected outcomes.

Table 1: Representative Drug-to-Antibody Ratio (DAR) Data for PEGylated ADCs

Linker TypeAntibodyPayloadConjugation MethodAverage DARDAR DistributionAnalytical Method
Azide-PEG4-Alkyne (similar to target)TrastuzumabMMAECuAAC3.8DAR0: <5%, DAR2: ~15%, DAR4: ~60%, DAR6: ~20%HIC-HPLC, LC-MS
Maleimide-PEG4TrastuzumabDM1Thiol-Maleimide3.5DAR0: ~10%, DAR2: ~25%, DAR4: ~50%, DAR6: ~15%HIC-HPLC, LC-MS
Azide-PEG8-AlkyneCetuximabPBDCuAAC2.0DAR0: <10%, DAR2: >90%RP-HPLC, LC-MS

Table 2: Representative Pharmacokinetic Data for PEGylated ADCs

ADCPEG Linker LengthClearance (mL/day/kg) in RatsHalf-life (t½) in Rats (days)
ADC-1PEG4~10~5
ADC-2PEG8~7~7
ADC-3PEG12~5~9
Unconjugated mAbN/A~4~10

Experimental Protocols

This section provides detailed protocols for the bioconjugation of this compound to an antibody that has been pre-functionalized with a terminal alkyne.

Protocol 1: Antibody Modification with a Terminal Alkyne

This protocol describes a common method for introducing terminal alkyne groups onto an antibody via reaction with an N-hydroxysuccinimide (NHS) ester of an alkyne-containing molecule, targeting lysine (B10760008) residues.

Materials:

  • Monoclonal Antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)

  • Alkyne-PEG4-NHS Ester (or a similar alkyne-NHS ester)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Size-Exclusion Chromatography (SEC) column for antibody purification (e.g., Sephadex G-25)

  • Amicon Ultra centrifugal filters (30 kDa MWCO)

Procedure:

  • Antibody Preparation:

    • Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column or centrifugal filters.

    • Adjust the antibody concentration to 5-10 mg/mL in PBS, pH 7.4.

  • NHS Ester Reaction:

    • Prepare a 10 mM stock solution of the Alkyne-PEG4-NHS Ester in anhydrous DMSO.

    • Add a 10- to 20-fold molar excess of the alkyne-NHS ester stock solution to the antibody solution. The final DMSO concentration should not exceed 10% (v/v) to prevent antibody denaturation.

    • Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

  • Purification of Alkyne-Modified Antibody:

    • Remove the excess, unreacted NHS ester and byproducts by SEC or by repeated buffer exchange using centrifugal filters.

    • If using SEC, elute with PBS, pH 7.4, and collect the fractions containing the antibody.

    • If using centrifugal filters, wash the antibody with PBS, pH 7.4, at least three times.

    • Determine the concentration of the purified alkyne-modified antibody using a BCA assay or by measuring the absorbance at 280 nm.

    • The alkyne-modified antibody is now ready for conjugation with the azide-PEG linker.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the conjugation of the alkyne-modified antibody with this compound.

Materials:

  • Alkyne-modified antibody (from Protocol 1) at 5 mg/mL in PBS, pH 7.4

  • This compound

  • Copper(II) Sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper(I)-stabilizing ligand

  • Sodium Ascorbate (B8700270)

  • Anhydrous DMSO

  • PBS, pH 7.4

  • SEC column for ADC purification

  • Amicon Ultra centrifugal filters (30 kDa MWCO)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a 50 mM stock solution of CuSO₄ in sterile water.

    • Prepare a 250 mM stock solution of THPTA in sterile water.

    • Prepare a 500 mM stock solution of sodium ascorbate in sterile water (prepare fresh).

  • Conjugation Reaction:

    • In a microcentrifuge tube, combine the alkyne-modified antibody with PBS, pH 7.4.

    • Add a 5- to 10-fold molar excess of the this compound stock solution to the antibody solution.

    • In a separate tube, pre-mix CuSO₄ and THPTA in a 1:5 molar ratio.

    • Add the CuSO₄/THPTA mixture to the antibody-linker solution to a final copper concentration of 0.5-1 mM.

    • Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 5-10 mM.

    • Incubate the reaction for 1-2 hours at room temperature with gentle mixing, protected from light.

  • Purification of the Antibody-Drug Conjugate:

    • Purify the ADC from excess reagents and byproducts using SEC or centrifugal filters as described in Protocol 1.

    • The purified ADC can be stored at 4°C for short-term use or at -80°C for long-term storage.

Protocol 3: Characterization of the Antibody-Drug Conjugate

1. Drug-to-Antibody Ratio (DAR) Determination by Hydrophobic Interaction Chromatography (HIC)

Materials:

  • HIC column (e.g., TSKgel Butyl-NPR)

  • HPLC system

  • Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0

  • Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol

Procedure:

  • Equilibrate the HIC column with 100% Mobile Phase A.

  • Inject the ADC sample (typically 20-50 µg).

  • Elute the ADC species with a linear gradient from 0% to 100% Mobile Phase B over 30-40 minutes.

  • Monitor the absorbance at 280 nm.

  • Peaks corresponding to different drug-loaded species (DAR 0, 2, 4, etc.) will elute at different retention times due to increasing hydrophobicity with higher DAR.

  • Calculate the weighted average DAR using the following formula:

    • Average DAR = Σ (% Peak Area of each species × DAR of each species) / 100

2. Purity and Aggregation Analysis by Size-Exclusion Chromatography (SEC)

Materials:

  • SEC column suitable for antibody analysis (e.g., TSKgel G3000SWxl)

  • HPLC system

  • Mobile Phase: 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8

Procedure:

  • Equilibrate the SEC column with the mobile phase.

  • Inject the ADC sample (typically 20-50 µg).

  • Run an isocratic elution for 20-30 minutes.

  • Monitor the absorbance at 280 nm.

  • The main peak corresponds to the monomeric ADC. Peaks eluting earlier correspond to aggregates, and later peaks correspond to fragments.

  • Calculate the percentage of monomer, aggregate, and fragment by integrating the respective peak areas.

3. Confirmation of Conjugation by LC-MS

  • Liquid chromatography-mass spectrometry can be used to confirm the successful conjugation and determine the mass of the ADC. An increase in mass corresponding to the number of conjugated linkers and payloads should be observed.

Visualizations

experimental_workflow cluster_modification Protocol 1: Antibody Modification cluster_conjugation Protocol 2: CuAAC Conjugation cluster_characterization Protocol 3: Characterization mAb Monoclonal Antibody alkyne_mAb Alkyne-Modified Antibody mAb->alkyne_mAb Lysine Reaction alkyne_nhs Alkyne-NHS Ester alkyne_nhs->alkyne_mAb purification1 Purification (SEC) alkyne_mAb->purification1 adc Antibody-Drug Conjugate purification1->adc azido_peg This compound azido_peg->adc cu_catalyst Cu(I) Catalyst cu_catalyst->adc Click Reaction purification2 Purification (SEC) adc->purification2 hic HIC-HPLC (DAR) purification2->hic sec SEC-HPLC (Purity) purification2->sec lcms LC-MS (Mass) purification2->lcms

Caption: Experimental workflow for antibody bioconjugation.

signaling_pathway cluster_cell_surface Cell Surface cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ADC Antibody-Drug Conjugate Receptor Target Receptor ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Fusion Payload Released Payload Lysosome->Payload Payload Release DNA DNA Payload->DNA DNA Damage Apoptosis Apoptosis DNA->Apoptosis Cell Death

Caption: ADC mechanism of action.

Application Notes and Protocols for Copper-Catalyzed Click Reaction with 5-(Azido-PEG4)-pent-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and specific method for forging stable triazole linkages between molecular entities.[1][2][3] This reaction is characterized by its high yields, mild reaction conditions, and tolerance of a wide range of functional groups, making it an invaluable tool in drug discovery, bioconjugation, and materials science.[1][2][3] The use of 5-(Azido-PEG4)-pent-2-yn-1-ol, a heterobifunctional molecule featuring a terminal alkyne, a PEG4 spacer, and a terminal azide (B81097), provides a versatile platform for introducing hydrophilic linkers into various molecular architectures. The PEG (polyethylene glycol) moiety enhances water solubility and can improve the pharmacokinetic properties of conjugated biomolecules.[4][5]

These application notes provide a detailed protocol for the copper-catalyzed click reaction of this compound with a generic azide- or alkyne-containing molecule, along with purification and characterization guidelines.

Signaling Pathway and Experimental Workflow Diagrams

Caption: Mechanism of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Experimental_Workflow Start Start ReagentPrep Prepare Stock Solutions (Azide, Alkyne, CuSO4, Na-Ascorbate, THPTA) Start->ReagentPrep ReactionSetup Combine Reactants and Catalyst in Solvent System ReagentPrep->ReactionSetup Incubation Incubate at Room Temperature (1-4 hours) ReactionSetup->Incubation Monitoring Monitor Reaction Progress (TLC or LC-MS) Incubation->Monitoring Quenching Quench Reaction (e.g., with EDTA) Monitoring->Quenching Upon Completion Purification Purification (e.g., Reverse-Phase HPLC) Quenching->Purification Characterization Characterize Product (NMR, MS, etc.) Purification->Characterization End End Characterization->End

Caption: General experimental workflow for the CuAAC reaction.

Quantitative Data Summary

The following table summarizes representative quantitative data for copper-catalyzed click reactions involving PEGylated substrates. Please note that optimal conditions and yields will vary depending on the specific substrates and reaction scale.

ParameterCondition 1 (Aqueous)Condition 2 (Mixed Solvent)Condition 3 (Bioconjugation)
Alkyne Substrate This compoundThis compoundPropargyl-functionalized molecule
Azide Substrate Azido-functionalized small moleculeAzido-functionalized small moleculeAzido-PEGylated protein
Solvent Water or PBSWater/t-BuOH (1:1)PBS (pH 7.4)
Copper Source CuSO₄·5H₂O (0.1 eq)CuSO₄·5H₂O (0.05 eq)CuSO₄·5H₂O (5 eq)
Reducing Agent Sodium Ascorbate (B8700270) (0.2 eq)Sodium Ascorbate (0.1 eq)Sodium Ascorbate (10 eq)
Ligand THPTA (0.5 eq)TBTA (0.1 eq)THPTA (25 eq)
Temperature Room TemperatureRoom TemperatureRoom Temperature
Reaction Time 1 - 4 hours2 - 6 hours1 - 2 hours
Typical Yield >90%>85%>95% (conjugation efficiency)
Purification Method Reverse-Phase HPLCSilica (B1680970) Gel ChromatographySize-Exclusion Chromatography
Reference General ProtocolGeneral Protocol[6]

THPTA: Tris(3-hydroxypropyltriazolylmethyl)amine, TBTA: Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine

Experimental Protocols

Materials
  • This compound

  • Azide- or alkyne-containing reaction partner

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

  • Sodium L-ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Solvents: Deionized water, tert-Butanol (t-BuOH), Dimethyl sulfoxide (B87167) (DMSO), Acetonitrile (ACN)

  • Ethylenediaminetetraacetic acid (EDTA) for quenching and copper removal

  • Reverse-phase C18 silica gel for purification

Stock Solution Preparation
  • This compound (100 mM): Dissolve the appropriate amount in deionized water or DMSO.

  • Reaction Partner (100 mM): Dissolve the azide or alkyne partner in a compatible solvent (e.g., water, DMSO).

  • Copper(II) Sulfate (100 mM): Dissolve CuSO₄·5H₂O in deionized water.

  • Sodium Ascorbate (1 M): Prepare fresh by dissolving sodium ascorbate in deionized water. This solution is prone to oxidation and should be made immediately before use.

  • THPTA (100 mM): Dissolve THPTA in deionized water.

General Protocol for Small Molecule Synthesis in Aqueous Media

This protocol is suitable for reacting this compound with another water-soluble small molecule.

  • To a suitable reaction vessel, add 1.0 equivalent of this compound.

  • Add 1.0 - 1.2 equivalents of the azide- or alkyne-containing reaction partner.

  • Add deionized water and t-BuOH to achieve a 1:1 to 4:1 water:t-BuOH ratio, ensuring all reactants are fully dissolved. The final concentration of the limiting reagent should be in the range of 10-100 mM.

  • Add 0.5 equivalents of THPTA from the stock solution.

  • Add 0.1 equivalents of CuSO₄ from the stock solution. The solution may turn a faint blue.

  • Initiate the reaction by adding 0.2 equivalents of freshly prepared sodium ascorbate solution. The solution should become colorless or pale yellow.

  • Stir the reaction mixture at room temperature for 1-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding an aqueous solution of EDTA (0.5 M, 2 equivalents relative to copper).

Purification Protocol

The purification of PEGylated molecules can be challenging due to their high polarity and potential for streaking on silica gel.[4] Reverse-phase chromatography is often the most effective method.[7][8]

  • Copper Removal: After quenching with EDTA, the mixture can be passed through a short column of Chelex resin or a similar copper-chelating resin to remove the bulk of the copper salts.[9] Alternatively, repeated aqueous washes with an EDTA solution in a separatory funnel can be performed if the product has sufficient organic solubility.

  • Solvent Removal: Remove the organic solvent (if any) under reduced pressure.

  • Reverse-Phase HPLC Purification:

    • Dissolve the crude product in a minimal amount of the mobile phase (e.g., water with 0.1% trifluoroacetic acid (TFA)).

    • Purify the product using a preparative reverse-phase C18 HPLC column.

    • A typical gradient would be from 95:5 Water (0.1% TFA):Acetonitrile (0.1% TFA) to 5:95 Water (0.1% TFA):Acetonitrile (0.1% TFA) over 30-40 minutes.

    • Monitor the elution profile using a UV detector (typically at 220 nm and 254 nm).

    • Collect the fractions containing the desired product.

    • Combine the pure fractions and lyophilize to obtain the final product as a solid.

Characterization

The purified product should be characterized to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the formation of the triazole ring and the overall structure. The triazole proton typically appears as a singlet between 7.5 and 8.5 ppm in the ¹H NMR spectrum.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

By following these detailed application notes and protocols, researchers, scientists, and drug development professionals can effectively utilize the copper-catalyzed click reaction with this compound for a wide range of applications.

References

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) has emerged as a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules in complex biological environments without the need for cytotoxic copper catalysts.[1] This reaction leverages the high ring strain of cyclooctynes to react selectively and efficiently with azides, forming a stable triazole linkage.[] Its biocompatibility and rapid kinetics have made it an indispensable tool for researchers, scientists, and drug development professionals in a wide array of applications, including live-cell imaging, biomolecule labeling, and the synthesis of antibody-drug conjugates (ADCs).[1][3]

This document provides detailed application notes, experimental protocols, and a quantitative comparison of commonly used SPAAC reagents to guide researchers in the successful implementation of this powerful chemical tool.

Mechanism of Action

The driving force behind the SPAAC reaction is the significant ring strain of the cyclooctyne (B158145), which is released upon the [3+2] cycloaddition with an azide (B81097). This inherent reactivity allows the reaction to proceed rapidly at physiological temperatures and pH without the need for a metal catalyst, a key advantage over the copper-catalyzed azide-alkyne cycloaddition (CuAAC).[] The azide and cyclooctyne functional groups are bioorthogonal, meaning they are chemically inert to the vast majority of biological molecules, ensuring that the reaction proceeds with high specificity and minimal off-target effects.[4]

Data Presentation: A Quantitative Comparison of Cyclooctynes

The choice of cyclooctyne is a critical determinant of the success of a SPAAC reaction, influencing reaction kinetics, stability, and solubility. The following tables provide a summary of key quantitative data for commonly used cyclooctynes to facilitate reagent selection.

CyclooctyneAbbreviationSecond-Order Rate Constant (k) with Benzyl Azide (M⁻¹s⁻¹)Key Characteristics
DibenzocyclooctyneDBCO (or ADIBO)~0.6 - 1.0[5]High reactivity, commercially available with diverse functionalities.[4][6]
Bicyclo[6.1.0]nonyneBCN~0.06 - 0.1[5]Smaller and less hydrophobic than DBCO, offering a balance of reactivity and stability.[4][6]
Dibenzoannulated cyclooctyneDIBO~0.3 - 0.7[5]Exhibits fast reaction rates and is among the most stable cyclooctynes.[7]
Difluorinated cyclooctyneDIFOVaries with derivativeIncreased reactivity due to electron-withdrawing fluorine atoms.
BiarylazacyclooctynoneBARAC>1.0Among the most reactive cyclooctynes, but can be less stable.

Table 1: Comparison of Reaction Kinetics for Common Cyclooctynes. Reaction rates can vary depending on the solvent, temperature, and the specific azide reactant.[5]

PropertyDBCOBCNConsiderations for Experimental Design
Reactivity HighModerateFor applications requiring rapid labeling at low concentrations, DBCO is often preferred.[5][8]
Stability Generally stable, but can be susceptible to oxidation and reaction with thiols.[9]More stable than DBCO in the presence of some nucleophiles.[9]Consider the biological environment and potential for side reactions.
Solubility Can be hydrophobic, potentially affecting the solubility of bioconjugates.[6]Less hydrophobic than DBCO.[6]PEGylated versions of both are available to enhance aqueous solubility.[10]
Steric Hindrance Bulkier structure may cause steric hindrance in certain applications.Smaller size can be advantageous in sterically demanding environments.[6]The choice may depend on the specific site of conjugation on the biomolecule.

Table 2: Qualitative Comparison of DBCO and BCN.

Experimental Protocols

The following protocols provide a generalized framework for SPAAC reactions. Specific parameters such as reactant concentrations, incubation times, and purification methods should be optimized for each specific application.

General Protocol for Bioconjugation

This protocol describes a general workflow for conjugating a cyclooctyne-functionalized molecule to an azide-modified biomolecule (e.g., a protein).

Materials:

  • Azide-modified biomolecule in a suitable buffer (e.g., PBS, pH 7.4).

  • Cyclooctyne reagent (e.g., DBCO-NHS ester for labeling primary amines) dissolved in a compatible organic solvent (e.g., DMSO).

  • Reaction buffer (e.g., PBS, HEPES). Note: HEPES buffer (pH 7) can sometimes lead to higher reaction rates than PBS.[11]

  • Purification system (e.g., size-exclusion chromatography, dialysis).

Procedure:

  • Preparation of Reactants:

    • Dissolve the azide-modified biomolecule in the reaction buffer to the desired concentration (e.g., 1 mg/mL).[12]

    • Prepare a stock solution of the cyclooctyne reagent in DMSO (e.g., 10 mM).[13]

  • Conjugation Reaction:

    • Add the cyclooctyne stock solution to the azide-modified biomolecule solution. A 5- to 20-fold molar excess of the cyclooctyne is a common starting point.[13]

    • Ensure the final concentration of the organic solvent (e.g., DMSO) is kept to a minimum (ideally <10% v/v) to maintain the stability of the biomolecule.[12]

    • Incubate the reaction at room temperature or 37°C. Reaction times can range from 1 to 12 hours, depending on the reactants and their concentrations.[12]

  • Monitoring the Reaction (Optional):

    • The progress of the reaction can be monitored by various techniques, including UV-Vis spectroscopy (disappearance of the DBCO absorbance at ~309 nm), SDS-PAGE (for protein conjugation), or LC-MS.[10][14]

  • Purification:

    • Once the reaction is complete, purify the conjugate to remove unreacted reagents using a suitable method such as size-exclusion chromatography or dialysis.[12]

Application Protocol: Antibody-Drug Conjugate (ADC) Preparation

This protocol outlines the conjugation of an azide-functionalized drug-linker to a DBCO-functionalized antibody.

Materials:

  • DBCO-functionalized monoclonal antibody in PBS (pH 7.4) at a concentration of 5-10 mg/mL.[15]

  • Azide-functionalized drug-linker stock solution (e.g., 10-20 mM in anhydrous DMSO).[15]

  • PD-10 desalting columns for purification.[16]

Procedure:

  • Reaction Setup:

    • In a reaction vessel, add the required volume of the DBCO-functionalized antibody solution.

    • Add the azide-functionalized drug-linker stock solution to the antibody solution. A 5- to 10-fold molar excess of the drug-linker is a typical starting point to achieve a desired drug-to-antibody ratio (DAR).[15]

  • Incubation:

    • Gently mix the reaction and incubate at room temperature overnight.[16]

  • Purification:

    • Purify the resulting ADC using a PD-10 desalting column to remove unreacted drug-linker.[16]

  • Characterization:

    • Characterize the purified ADC to determine the DAR and other quality attributes using techniques such as HIC-HPLC, RP-HPLC, and mass spectrometry.

Mandatory Visualizations

SPAAC_Mechanism SPAAC Reaction Mechanism cluster_reactants Reactants cluster_product Product Azide Azide (R-N3) Triazole Stable Triazole Linkage Azide->Triazole label_ts [3+2] Cycloaddition (Transition State) Cyclooctyne Strained Cyclooctyne Cyclooctyne->Triazole label_ts->Triazole Ring Strain Release

Caption: A diagram illustrating the concerted [3+2] cycloaddition mechanism of SPAAC.

SPAAC_Workflow General Experimental Workflow for SPAAC Bioconjugation A Prepare Azide-Modified Biomolecule C Mix Reactants and Incubate (e.g., RT to 37°C, 1-12h) A->C B Prepare Cyclooctyne Reagent Solution B->C D Monitor Reaction Progress (Optional - UV-Vis, SDS-PAGE, LC-MS) C->D E Purify the Bioconjugate (e.g., SEC, Dialysis) C->E If not monitored D->E F Characterize Final Product E->F

Caption: A flowchart outlining the key steps in a typical SPAAC bioconjugation experiment.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Slow or Incomplete Reaction 1. Suboptimal buffer or pH.[14] 2. Low reactant concentrations. 3. Low temperature.1. Switch to HEPES buffer; optimize pH (often higher pH increases rate).[11][14] 2. Increase the concentration of one or both reactants. 3. Increase the reaction temperature (e.g., to 37°C), ensuring biomolecule stability.[14]
Low Yield 1. Degradation of cyclooctyne or azide. 2. Steric hindrance at the conjugation site. 3. Inaccurate quantification of reactants.1. Use fresh reagents and store them properly (cool, dark, inert atmosphere). 2. Consider a smaller cyclooctyne (e.g., BCN) or a longer linker. 3. Accurately determine the concentration of your starting materials.
Non-specific Labeling or Side Reactions 1. Reaction of cyclooctyne with other nucleophiles (e.g., thiols).[9] 2. Impurities in reagents.1. Use a more stable cyclooctyne (e.g., BCN). Minimize reaction time. 2. Use high-purity reagents.
Poor Solubility of Conjugate Hydrophobicity of the cyclooctyne reagent.[6]Use a PEGylated cyclooctyne to increase the hydrophilicity of the final conjugate.[10]

Table 3: Troubleshooting Guide for SPAAC Reactions.

Conclusion

Strain-Promoted Azide-Alkyne Cycloaddition is a robust and versatile tool for researchers across various scientific disciplines. By understanding the underlying mechanism, carefully selecting reagents based on quantitative data, and following optimized protocols, scientists can effectively harness the power of SPAAC for their specific research needs. The information and protocols provided in this document serve as a comprehensive guide to facilitate the successful application of this powerful bioorthogonal reaction.

References

Application Notes: Fluorescent Labeling of Peptides using 5-(Azido-PEG4)-pent-2-yn-1-Ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescently labeled peptides are indispensable tools in biochemical and cellular research, enabling applications such as fluorescence microscopy, flow cytometry, and fluorescence resonance energy transfer (FRET) to study peptide-receptor interactions, cellular uptake, and enzyme activity.[1] A highly specific and efficient method for fluorescently labeling peptides is through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[2][3][4][5]

This document provides detailed protocols for a two-step strategy to fluorescently label peptides using the bifunctional linker, 5-(Azido-PEG4)-pent-2-yn-1-Ol . This linker possesses a terminal hydroxyl group for initial conjugation to the peptide and an azide (B81097) group for the subsequent "clicking" of an alkyne-functionalized fluorescent dye. The hydrophilic PEG4 spacer enhances the solubility of the resulting conjugate in aqueous media.[6][7] The internal alkyne within the linker's structure remains available for potential further orthogonal modifications.

Workflow Overview

The overall strategy involves two main experimental stages:

  • Peptide Modification: Covalent attachment of the this compound linker to the peptide. This is typically achieved by forming an ester bond between the linker's hydroxyl group and a carboxylic acid group on the peptide (e.g., the C-terminus or the side chain of aspartic or glutamic acid) using carbodiimide (B86325) chemistry.

  • Fluorescent Dye Conjugation: The azide-modified peptide is then reacted with an alkyne-containing fluorescent dye via the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This forms a stable triazole linkage, resulting in the final fluorescently labeled peptide.[2][8]

G cluster_0 Carbodiimide Coupling cluster_1 Click Chemistry Peptide Peptide with Carboxyl Group (-COOH) Azide_Peptide Azide-Modified Peptide Peptide->Azide_Peptide Step 1: Peptide Modification Linker This compound Linker->Azide_Peptide EDC_NHS EDC / Sulfo-NHS Labeled_Peptide Fluorescently Labeled Peptide Azide_Peptide->Labeled_Peptide Step 2: Dye Conjugation Alkyne_Dye Alkyne-Fluorescent Dye Alkyne_Dye->Labeled_Peptide CuAAC CuAAC Reaction (CuSO4, Ascorbate)

Figure 1. Experimental workflow for the two-step fluorescent labeling of peptides.

Data Presentation

Table 1: Common Alkyne-Modified Fluorescent Dyes for Click Chemistry

This table summarizes the spectral properties of a selection of commercially available alkyne-modified fluorescent dyes suitable for the final conjugation step.

Fluorescent DyeExcitation (Ex) Max (nm)Emission (Em) Max (nm)Color
5-FAM Alkyne490513Green
AZDye 488 Alkyne494517Green
5-TAMRA Alkyne556563Orange
AZDye 555 Alkyne555572Orange-Red
Sulfo-Cy3 Alkyne553566Red
AZDye 594 Alkyne590617Red
Sulfo-Cy5 Alkyne647663Far-Red
AZDye 647 Alkyne648671Far-Red

Data sourced from various commercial suppliers.[6]

Table 2: Recommended Reagent Concentrations for Peptide Labeling Reactions
Reaction StepReagentRecommended Molar Excess (relative to peptide)Typical Concentration
Peptide Modification This compound10 - 50 eq1-5 mM
EDC20 - 100 eq2-10 mM
Sulfo-NHS20 - 100 eq2-10 mM
Dye Conjugation (CuAAC) Alkyne-Fluorescent Dye1.5 - 5 eq0.1-1 mM
Copper(II) Sulfate (CuSO4)5 - 10 eq0.5-1 mM
Sodium Ascorbate25 - 50 eq2.5-5 mM
THPTA (optional ligand)10 - 20 eq1-2 mM

These are starting recommendations and may require optimization for specific peptides.

Experimental Protocols

Protocol 1: Peptide Modification with this compound

This protocol describes the conjugation of the linker to a peptide's carboxylic acid group using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysulfosuccinimide (Sulfo-NHS). This two-step process first activates the carboxyl group with EDC and Sulfo-NHS to form a more stable amine-reactive ester, which in this adapted protocol, will be reacted with the hydroxyl group of the linker.[9][10][11]

Materials:

  • Peptide with at least one carboxyl group (C-terminus, Asp, or Glu)

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7-6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5

  • Purification system (e.g., RP-HPLC or desalting columns)

Procedure:

  • Peptide Preparation: Dissolve the peptide in Activation Buffer to a final concentration of 1-5 mg/mL.

  • Activation of Carboxyl Groups: a. Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer or water. b. Add a 20- to 100-fold molar excess of EDC and Sulfo-NHS to the peptide solution. c. Incubate for 15-30 minutes at room temperature to activate the peptide's carboxyl groups.

  • Conjugation with Linker: a. Dissolve this compound in a suitable solvent (e.g., DMSO or water) and add a 10- to 50-fold molar excess to the activated peptide solution. b. Adjust the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer. c. Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Add Quenching Buffer to a final concentration of 10-50 mM to quench any unreacted Sulfo-NHS esters. Incubate for 15 minutes.

  • Purification: Purify the azide-modified peptide from excess reagents and byproducts using reverse-phase HPLC or an appropriate desalting column.

  • Verification: Confirm the successful modification by mass spectrometry (e.g., MALDI-TOF or ESI-MS). The mass of the peptide should increase by the mass of the linker minus one water molecule.

G start Start dissolve_peptide Dissolve Peptide in Activation Buffer start->dissolve_peptide activate Add EDC/Sulfo-NHS (15-30 min, RT) dissolve_peptide->activate Activate -COOH add_linker Add Linker & Adjust pH (2h RT or O/N 4°C) activate->add_linker Conjugate -OH quench Quench Reaction (15 min, RT) add_linker->quench purify Purify Azide-Peptide (RP-HPLC) quench->purify verify Verify Mass (Mass Spectrometry) purify->verify end End verify->end

Figure 2. Workflow for peptide modification with the linker.

Protocol 2: Fluorescent Labeling via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "clicking" of an alkyne-modified fluorescent dye onto the azide-modified peptide.[2][12]

Materials:

  • Purified azide-modified peptide

  • Alkyne-modified fluorescent dye (from Table 1 or other supplier)

  • Copper(II) Sulfate (CuSO4) solution (e.g., 20 mM in water)

  • Sodium Ascorbate solution (e.g., 100 mM in water, prepared fresh)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, but recommended for protecting biomolecules)

  • Reaction Buffer: PBS or Tris buffer, pH 7-8

  • Purification system (e.g., RP-HPLC or desalting columns)

Procedure:

  • Prepare Reagents: a. Dissolve the azide-modified peptide in Reaction Buffer. b. Dissolve the alkyne-fluorescent dye in DMSO or water to create a stock solution. c. Prepare a fresh solution of Sodium Ascorbate.

  • Set up the Click Reaction: a. To the azide-peptide solution, add the alkyne-dye (1.5 to 5 molar equivalents). b. If using a ligand, add THPTA to the mixture (final concentration ~1-2 mM). c. Add CuSO4 to the reaction (final concentration ~0.5-1 mM). d. Initiate the reaction by adding the freshly prepared Sodium Ascorbate (final concentration ~2.5-5 mM).

  • Incubation: Incubate the reaction for 1-4 hours at room temperature, protected from light. Reaction completion can be monitored by HPLC.

  • Purification: Purify the fluorescently labeled peptide from the catalyst and excess dye using RP-HPLC with a fluorescence detector or a desalting column.

  • Characterization: Confirm the final product by mass spectrometry and measure its concentration and labeling efficiency using UV-Vis spectroscopy.

G start Start mix_reagents Combine Azide-Peptide, Alkyne-Dye, and THPTA (optional) start->mix_reagents add_copper Add CuSO4 mix_reagents->add_copper initiate Initiate with Sodium Ascorbate add_copper->initiate Catalyze incubate Incubate (1-4h, RT) Protect from Light initiate->incubate purify Purify Labeled Peptide (RP-HPLC) incubate->purify characterize Characterize (MS, UV-Vis) purify->characterize end End characterize->end

References

Application Notes: Strain-Promoted Cycloaddition of 5-(Azido-PEG4)-pent-2-yn-1-ol with DBCO Reagents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Subject: This document provides detailed technical information and protocols for the reaction of 5-(Azido-PEG4)-pent-2-yn-1-ol with Dibenzocyclooctyne (DBCO) functionalized reagents. This copper-free click chemistry reaction is a cornerstone of modern bioconjugation.

Introduction

The reaction between an azide (B81097) and a cyclooctyne (B158145), known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), is a powerful bioorthogonal ligation technique. Unlike the copper-catalyzed variant (CuAAC), SPAAC proceeds efficiently at physiological temperatures and in aqueous buffers without the need for a cytotoxic metal catalyst. This makes it exceptionally well-suited for applications involving live cells, proteins, and other sensitive biological systems.

The molecule this compound is a bifunctional linker. For the purposes of this protocol, we will focus on the reaction of its azide group with a DBCO-functionalized molecule. The DBCO reagent contains a highly strained cyclooctyne ring, which serves as the driving force for a rapid and highly specific 1,3-dipolar cycloaddition with the azide. This reaction forms a stable triazole linkage, covalently connecting the two molecules.

Key Advantages of the Azide-DBCO Reaction:

  • Biocompatibility: The reaction proceeds without the need for a copper catalyst, avoiding cellular toxicity.

  • High Specificity: Azides and DBCO groups do not react with other functional groups found in biological systems, ensuring precise and targeted conjugation.

  • Favorable Kinetics: The reaction is fast at low concentrations and physiological temperatures.

  • High Yields: The reaction typically proceeds to completion, resulting in high conjugation efficiency.

Applications

The specificity and biocompatibility of the Azide-DBCO reaction enable a wide range of applications in research and drug development:

  • Antibody-Drug Conjugate (ADC) Development: Covalently attaching a potent drug molecule (functionalized with an azide) to a targeting antibody (functionalized with DBCO).

  • Live Cell Imaging: Labeling specific cellular components or tracking biomolecules in real-time by conjugating fluorophores.

  • Protein Modification and Labeling: Attaching probes, tags (like biotin), or other functional molecules to proteins for analysis.

  • Surface Functionalization: Immobilizing biomolecules onto surfaces for diagnostic assays or biomaterials development.

Quantitative Data: Reaction Kinetics

The rate of the SPAAC reaction is a critical parameter. The reaction follows second-order kinetics, and the rate constant is highly dependent on the structure of the cyclooctyne. DBCO is one of the most common and reactive cyclooctynes used for this purpose.

Cyclooctyne ReagentSecond-Order Rate Constant (k) with Benzyl Azide (M⁻¹s⁻¹)Reference Compound
DBCO (Dibenzocyclooctyne) ~0.1 - 1.0 (Varies with solvent and DBCO derivative)Yes
DIBO~0.03No
BCN (Bicyclo[6.1.0]nonyne)~0.004 - 0.04No
DIBAC/ADIBO~0.3 - 1.3No

Table 1: Comparison of second-order rate constants for the reaction of various cyclooctynes with an azide. Data is compiled from multiple sources and represents typical ranges observed in common solvents like water, methanol, or DMSO/water mixtures. Higher rate constants indicate a faster reaction.

Reaction Mechanism and Workflow

The core of the process is the [3+2] cycloaddition between the azide and the strained alkyne of the DBCO ring.

Caption: SPAAC reaction between the azide linker and a DBCO reagent.

A typical experimental workflow involves preparation of the reagents, conjugation, and subsequent purification of the final product.

Experimental_Workflow prep_azide 1. Prepare Stock Solution of Azido-PEG4 Linker (e.g., in DMSO) react 3. Mix Reagents (Incubate at RT or 37°C) prep_azide->react prep_dbco 2. Prepare DBCO-Molecule in Reaction Buffer (e.g., PBS, pH 7.4) prep_dbco->react purify 4. Purify Conjugate (e.g., SEC, Dialysis) react->purify analyze 5. Characterize Product (e.g., SDS-PAGE, MS) purify->analyze

Caption: General experimental workflow for Azide-DBCO conjugation.

Experimental Protocols

General Protocol for Protein Labeling

This protocol describes the general steps for conjugating the azide-linker to a DBCO-functionalized protein.

Materials:

  • This compound

  • DBCO-functionalized protein (e.g., antibody)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Purification system (e.g., Size Exclusion Chromatography (SEC) column, or dialysis cassettes with appropriate MWCO)

Protocol:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Dissolve the DBCO-functionalized protein in PBS (pH 7.4) to a final concentration of 1-5 mg/mL. Ensure any amine-containing buffers (like Tris) are removed prior to this step as they can interfere with some DBCO reagents.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the azide-linker stock solution to the protein solution. The optimal ratio may need to be determined empirically.

    • Example Calculation: For 1 mL of a 5 mg/mL antibody solution (approx. 33.3 µM), you would add 33.3 µL to 66.6 µL of the 10 mM azide stock solution.

    • Gently mix the reaction vial and incubate for 2-4 hours at room temperature or overnight at 4°C. Reaction times may vary based on the specific DBCO derivative and desired degree of labeling.

  • Purification:

    • Remove the excess, unreacted azide-linker from the labeled protein.

    • For SEC: Use a desalting column (e.g., PD-10) equilibrated with PBS. The protein conjugate will elute in the void volume.

    • For Dialysis: Transfer the reaction mixture to a dialysis cassette (e.g., 10K MWCO for an antibody) and dialyze against 1-2 L of PBS at 4°C for at least 24 hours, with at least two buffer changes.

  • Analysis and Storage:

    • Confirm conjugation using appropriate analytical methods such as SDS-PAGE (which will show a shift in molecular weight), UV-Vis spectroscopy (if the linker or payload has a chromophore), or mass spectrometry.

    • Store the purified conjugate at 4°C or -20°C as appropriate for the protein.

Protocol for Small Molecule Conjugation

This protocol outlines the conjugation of the azide-linker to a DBCO-functionalized small molecule in an organic solvent.

Materials:

  • This compound

  • DBCO-functionalized small molecule

  • Reaction solvent (e.g., Acetonitrile, DMF, or DMSO)

  • Purification system (e.g., HPLC)

Protocol:

  • Reagent Preparation:

    • Dissolve the DBCO-functionalized small molecule in the chosen reaction solvent to a known concentration (e.g., 10 mM).

    • Dissolve the this compound in the same solvent to an equimolar concentration (e.g., 10 mM).

  • Conjugation Reaction:

    • Mix the two solutions in a 1:1 to 1.2:1 molar ratio (Azide:DBCO).

    • Allow the reaction to proceed at room temperature for 1-2 hours. Monitor the reaction progress by TLC or LC-MS if possible.

  • Purification:

    • Purify the resulting conjugate using reverse-phase HPLC to separate the product from unreacted starting materials.

Application Example: ADC Construction

This diagram illustrates the logical relationship in creating an Antibody-Drug Conjugate (ADC) using the Azide-DBCO ligation strategy.

ADC_Construction cluster_antibody Targeting Moiety cluster_drug Payload Moiety Antibody Monoclonal Antibody (mAb) DBCO_mAb DBCO-functionalized mAb Antibody->DBCO_mAb Functionalization ADC Final Antibody-Drug Conjugate (ADC) DBCO_mAb->ADC SPAAC Reaction Drug Cytotoxic Drug Azide_Drug Azide-PEG4-Drug Drug->Azide_Drug Azide_Linker This compound Azide_Linker->Azide_Drug Azide_Drug->ADC Forms Stable Triazole Linkage

Caption: Logical workflow for building an ADC via Azide-DBCO ligation.

Application Notes: 5-(Azido-PEG4)-pent-2-yn-1-ol Reaction with BCN Reagents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful and widely adopted bioorthogonal ligation reaction, enabling the efficient formation of covalent bonds in complex biological environments.[1][] Unlike the copper-catalyzed version (CuAAC), SPAAC proceeds without the need for a cytotoxic copper catalyst, making it exceptionally suitable for applications in living systems and with sensitive biomolecules.[1][3][4] The reaction's driving force is the high ring strain of cyclooctynes, such as Bicyclo[6.1.0]nonyne (BCN), which react spontaneously and selectively with azide-functionalized molecules to form a highly stable triazole linkage.[1][][5]

The reagent 5-(Azido-PEG4)-pent-2-yn-1-ol is a heterobifunctional linker featuring an azide (B81097) group for SPAAC reactions, a hydrophilic tetraethylene glycol (PEG4) spacer, and two additional functional handles: a terminal alkyne and a hydroxyl group.[6][7] The PEG4 spacer is crucial for enhancing aqueous solubility, reducing aggregation of conjugates, and minimizing steric hindrance.[3][8][9] This combination of features makes this compound a versatile tool for researchers, scientists, and drug development professionals in creating complex bioconjugates, antibody-drug conjugates (ADCs), and PROTACs.[1][10][11]

Key Features of the BCN-Azide SPAAC Reaction:

  • Biocompatibility: The copper-free nature of the reaction makes it ideal for in vivo and live-cell applications without concerns of metal-induced cytotoxicity.[3][12]

  • High Selectivity and Bioorthogonality: Azide and BCN groups react specifically with each other, even in the complex milieu of biological systems containing a wide array of other functional groups.[1][3]

  • Mild Reaction Conditions: The conjugation proceeds efficiently in aqueous buffers, often at physiological pH and ambient temperatures.[1][3]

  • High Efficiency and Favorable Kinetics: The reaction is typically rapid and results in high yields of the conjugated product, forming an irreversible and stable triazole linkage.[1][3][12]

  • Stability: The resulting 1,2,3-triazole ring is exceptionally stable, showing resistance to hydrolysis, oxidation, and enzymatic degradation.[1][13][14]

Reaction Mechanism and Workflow

The reaction proceeds via a concerted [3+2] cycloaddition mechanism between the azide of this compound and the strained triple bond of a BCN reagent.

SPAAC reaction of this compound with a BCN reagent.

Quantitative Data

Table 1: Comparative Reaction Kinetics of Cyclooctynes

The reaction rate of SPAAC is dependent on the specific cyclooctyne (B158145) used. BCN exhibits a favorable reaction rate suitable for many bioconjugation applications.

CyclooctyneSecond-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹)Reference(s)
BCN 0.14 [15]
DBCO~0.1[15]
DIBO0.17[15]
DIFO0.076[15]

Higher k₂ values indicate a faster reaction.

Table 2: Typical Experimental Parameters for BCN-Azide Conjugation

The following parameters provide a general starting point for reaction optimization.

ParameterRecommended RangeNotesReference(s)
Molar Excess of BCN Reagent2 - 10 fold excess over azideA starting point of 2-4 fold molar excess is common for protein conjugations. Higher excess may be needed for smaller molecules or to drive the reaction to completion.[1][10]
SolventAqueous Buffer (e.g., PBS, pH 7.4) with co-solventAnhydrous DMSO or DMF is typically used to prepare stock solutions. The final concentration of the organic co-solvent should be minimized (<5-10%) to maintain biomolecule stability.[1][10][11]
Temperature4°C to 25°C (Room Temperature)Lower temperatures (4°C) are used for sensitive biomolecules, requiring longer incubation times.[1]
Reaction Time2 - 24 hoursReaction progress should be monitored. Incubation for 4-12 hours at room temperature or 12-24 hours at 4°C is common.[1]

Experimental Protocols

Protocol 1: General Procedure for Conjugating a BCN-Functionalized Molecule with this compound

This protocol provides a general method for the conjugation reaction. Specific parameters may require optimization depending on the properties of the BCN-functionalized molecule (e.g., protein, peptide, small molecule).

A. Materials

  • This compound

  • BCN-functionalized molecule of interest

  • Anhydrous, high-quality Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4, or other suitable amine-free buffer

  • Purification system: Size-Exclusion Chromatography (SEC) or High-Performance Liquid Chromatography (HPLC)

  • Analytical instruments: LC-MS or MALDI-TOF MS for characterization

B. Reagent Preparation

  • Allow all reagents to warm to room temperature before opening to prevent moisture condensation.

  • Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO.

  • Prepare a stock solution of the BCN-functionalized molecule in a compatible solvent. If the molecule is a biomolecule, ensure it is in an appropriate buffer (e.g., PBS, pH 7.4). Determine the precise concentration.

C. Reaction Procedure

  • In a suitable reaction vessel (e.g., a microcentrifuge tube), add the solution of the BCN-functionalized molecule.

  • Add the stock solution of this compound to achieve a final molar excess (e.g., 1.5 to 5-fold excess over the BCN molecule).

  • Gently mix the components. If a co-solvent is used, ensure the final concentration is low (e.g., <10% v/v) to maintain the integrity of sensitive biomolecules.[10][11]

  • Incubate the reaction at room temperature for 2-12 hours or at 4°C for 12-24 hours with gentle mixing.[1] The optimal time should be determined by monitoring the reaction progress (e.g., by LC-MS).

D. Purification and Characterization

  • Upon completion, remove the excess, unreacted this compound and other small molecules using an appropriate purification method.

    • For proteins or large biomolecules, use a desalting or size-exclusion chromatography (SEC) column.[10]

    • For smaller conjugates, preparative HPLC is recommended.[11]

  • Analyze the purified conjugate to confirm successful ligation.

    • Mass Spectrometry (MS): An increase in mass corresponding to the addition of the this compound moiety (301.3 Da) should be observed.[10]

    • HPLC: A shift in the retention time compared to the starting materials indicates the formation of the new conjugate.

Protocol 2: Forced Degradation Study for Stability Assessment

This protocol is used to evaluate the stability of the resulting triazole linkage under stress conditions.[13]

A. Materials

  • Purified conjugate from Protocol 1

  • Buffers of various pH (e.g., pH 2, pH 7.4, pH 10)

  • Oxidizing agent (e.g., 3% Hydrogen Peroxide)

  • HPLC or LC-MS system

B. Procedure

  • Sample Preparation: Prepare solutions of the purified conjugate at a known concentration in different stress conditions:

    • Acidic: pH 2 buffer

    • Neutral: pH 7.4 PBS

    • Basic: pH 10 buffer

    • Oxidative: pH 7.4 PBS with 3% H₂O₂

    • Thermal: pH 7.4 PBS incubated at elevated temperatures (e.g., 40°C, 60°C)

  • Incubation: Incubate the samples under their respective conditions. Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Analysis: Analyze each aliquot by a suitable method like RP-HPLC. Monitor for the appearance of degradation peaks and a decrease in the main conjugate peak area.

  • Data Interpretation: The high stability of the triazole linkage means minimal degradation is expected under most physiological and chemical stress conditions, outperforming more labile linkages like esters or hydrazones.[13]

Experimental Workflow Visualization

G General Experimental Workflow prep 1. Reagent Preparation - Dissolve Azido-PEG-Alkyne in DMSO - Prepare BCN-molecule in buffer react 2. SPAAC Reaction - Mix reactants (2-10x excess of Azide) - Incubate 2-24h at 4-25°C prep->react monitor 3. Reaction Monitoring (Optional) - LC-MS analysis of aliquots react->monitor purify 4. Purification - SEC for large molecules - HPLC for small molecules react->purify monitor->react Optimize time char 5. Characterization - Confirm mass via MS - Assess purity via HPLC purify->char stability 6. Stability Assay (Optional) - Forced degradation study char->stability

Workflow for BCN-Azide conjugation and characterization.

References

Application Notes and Protocols for the Conjugation of Linkers to Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Oligonucleotide conjugates are essential tools in modern molecular biology, diagnostics, and therapeutics. By covalently attaching functional molecules (linkers) such as fluorophores, biotin, peptides, or antibodies to synthetic DNA or RNA strands, researchers can unlock a vast array of applications, from advanced cellular imaging and diagnostic assays to targeted drug delivery.[1][2] The synthesis of these conjugates relies on robust and specific chemical reactions that join the oligonucleotide and the linker without compromising their respective functions. This document provides detailed protocols and comparative data for the most common and effective strategies used to create oligonucleotide conjugates, aimed at researchers, scientists, and drug development professionals.

Section 1: Overview of Common Conjugation Chemistries

The choice of conjugation chemistry is critical and depends on the functional groups available on the oligonucleotide and the linker, the desired stability of the resulting bond, and the reaction conditions required. Three of the most prevalent methods are Amine-Reactive Chemistry, Thiol-Reactive Chemistry, and "Click Chemistry".

1.1 Amine-Reactive Chemistry: NHS Ester Coupling

This is one of the most common strategies for modifying oligonucleotides.[3] It involves the reaction of an N-hydroxysuccinimide (NHS) ester-functionalized linker with a primary aliphatic amine group on a modified oligonucleotide. The amine group acts as a nucleophile, attacking the carbonyl of the ester and forming a stable, covalent amide bond.[3] This method is highly effective for oligonucleotides that have been synthesized with an amino-modifier at the 5'- or 3'-terminus, or even on specific nucleobases.[3]

  • Advantages: Relatively simple and well-established procedure, forms a very stable amide linkage.[3]

  • Disadvantages: NHS esters are susceptible to hydrolysis in aqueous environments, especially at higher pH, which can compete with the desired amine reaction.[3][4] Therefore, careful control of pH (typically 7-9) is necessary.[3]

1.2 Thiol-Reactive Chemistry: Maleimide (B117702) Ligation

This method creates a stable thioether bond through the reaction of a thiol (sulfhydryl) group on one molecule with a maleimide group on another.[5][6] It is a highly specific Michael addition reaction that proceeds efficiently under mild, physiological conditions (pH 6.5-7.5).[5][7] Thiol-modified oligonucleotides can be reacted with maleimide-activated linkers, such as proteins or dyes, to achieve directional conjugation.[8]

  • Advantages: High selectivity for thiols over other functional groups like amines within the optimal pH range, resulting in fewer non-specific side products.[5][8] The resulting thioether bond is very stable.[7]

  • Disadvantages: The maleimide group can undergo hydrolysis at pH values above 7.5, reducing conjugation efficiency.[5] Thiol groups can also oxidize to form disulfide bonds, which prevents their reaction with the maleimide; sometimes a reducing agent is needed.[6]

1.3 Click Chemistry

Click chemistry refers to a class of reactions that are highly efficient, specific, and bioorthogonal, meaning they do not interfere with native biological processes.[4][9][10] The two main types used for oligonucleotide conjugation are Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves a copper(I)-catalyzed cycloaddition between a terminal alkyne and an azide (B81097) to form a stable 1,2,3-triazole linkage.[9][] The reaction is extremely efficient, works well in aqueous solutions, and is insensitive to pH over a wide range (pH 4-11).[4][9] Oligonucleotides can be easily synthesized with either an alkyne or azide modification.[12]

    • Advantages: High reaction speed and yields, robust and versatile.[4][]

    • Disadvantages: Requires a copper catalyst, which can be toxic to living cells and may need to be removed from the final product.[13]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a "copper-free" click reaction that utilizes a strained cyclooctyne (B158145) (like DBCO) instead of a terminal alkyne.[13][] The ring strain of the cyclooctyne provides the driving force for the reaction with an azide, eliminating the need for a metal catalyst.[][15] This makes SPAAC ideal for applications in living systems.[]

    • Advantages: Truly bioorthogonal and non-toxic, making it suitable for in-vivo studies.[13][]

    • Disadvantages: Reaction kinetics are generally slower than CuAAC, though significant improvements have been made with newer cyclooctyne designs.[16][17]

G cluster_amine Amine-Reactive Chemistry cluster_thiol Thiol-Reactive Chemistry cluster_click Click Chemistry Amine Oligo-NH₂ Amide Oligo-NH-CO-Linker (Stable Amide Bond) Amine->Amide + NHS Linker-NHS Ester Thiol Oligo-SH Thioether Oligo-S-Linker (Stable Thioether Bond) Thiol->Thioether + Maleimide Linker-Maleimide Azide Oligo-N₃ Triazole Oligo-Triazole-Linker (Stable Triazole Ring) Azide->Triazole + Alkyne Linker-Alkyne

Section 2: Data Presentation

The following table summarizes and compares the key characteristics of the discussed conjugation methods to aid in selecting the optimal strategy.

Conjugation Chemistry Reactive Groups Resulting Bond Typical pH Range Reaction Time Typical Efficiency/Yield Key Considerations
NHS Ester Coupling Oligo-Amine + Linker-NHS EsterAmide7.0 - 9.0[3]1 - 2 hours[3]Quantitative labeling often achieved[3]NHS esters are prone to hydrolysis; requires non-nucleophilic buffers.[3]
Thiol-Maleimide Ligation Oligo-Thiol + Linker-MaleimideThioether6.5 - 7.5[5]1 - 4 hoursHigh, driven by specificityMaleimide can hydrolyze at pH > 7.5; thiols can oxidize.[5]
CuAAC (Click Chemistry) Oligo-Azide + Linker-AlkyneTriazole4.0 - 11.0[9]30 min - 4 hours[4]High to complete conversion[4][18]Requires a Cu(I) catalyst, which can be toxic to cells.[13]
SPAAC (Click Chemistry) Oligo-Azide + Linker-CyclooctyneTriazolePhysiological (e.g., 7.4)Hours to overnight[19]Moderate to high (e.g., 30% for antibodies)[20]No catalyst needed (bioorthogonal); slower kinetics than CuAAC.[16]

Section 3: Experimental Protocols

Here we provide detailed, step-by-step protocols for the most common conjugation reactions.

Protocol 1: NHS Ester Conjugation to an Amino-Modified Oligonucleotide

This protocol describes the general procedure for conjugating an NHS ester-activated linker (e.g., a fluorescent dye) to an oligonucleotide modified with a primary amine.

G start Start prep_oligo 1. Dissolve amine-modified oligo in 0.1 M Sodium Bicarbonate buffer (pH 8.5) start->prep_oligo prep_nhs 2. Dissolve NHS ester linker (5-10 eq.) in anhydrous DMSO or DMF prep_oligo->prep_nhs mix 3. Add NHS ester solution to oligo solution prep_nhs->mix incubate 4. Incubate at room temperature for 1-2 hours, protected from light mix->incubate purify 5. Purify conjugate via desalting column, ethanol (B145695) precipitation, or HPLC incubate->purify end End purify->end

Materials:

  • Amino-modified oligonucleotide

  • NHS ester-functionalized linker/label

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)

  • 0.1 M Sodium bicarbonate buffer, pH 8.5

  • Purification supplies (e.g., desalting column, HPLC system, or reagents for ethanol precipitation)

Procedure:

  • Oligonucleotide Preparation: Dissolve the amine-modified oligonucleotide in 0.1 M sodium bicarbonate buffer (pH 8.5) to a final concentration of 0.3-0.8 mM.

  • NHS Ester Preparation: In a separate tube, dissolve a 5- to 10-fold molar excess of the NHS ester linker in a minimal amount of anhydrous DMSO or DMF.[3] This should be done immediately before use as NHS esters are moisture-sensitive.

  • Conjugation Reaction: Add the NHS ester solution to the oligonucleotide solution. Vortex gently to mix.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature (approx. 25°C).[3] If the linker is light-sensitive (like a fluorophore), protect the tube from light by wrapping it in aluminum foil.

  • Purification: Following incubation, purify the oligonucleotide conjugate to remove excess unconjugated linker and salts. This can be achieved by size exclusion chromatography (e.g., a desalting column), ethanol precipitation, or reverse-phase HPLC.[3][21]

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the conjugation of an alkyne-modified oligonucleotide with an azide-containing linker using a copper(I) catalyst.

G start Start prep_oligo 1. Dissolve alkyne-oligo in water. Add buffer (e.g., TEAA) and DMSO. start->prep_oligo add_azide 2. Add azide-linker solution (2-5 eq.) prep_oligo->add_azide add_reagents 3. Add freshly prepared Sodium Ascorbate, then add Cu(I) source (e.g., CuSO₄/TBTA) add_azide->add_reagents incubate 4. Incubate at room temperature or 37-45°C for 1-4 hours add_reagents->incubate purify 5. Purify conjugate via precipitation (acetone or ethanol) or HPLC incubate->purify end End purify->end

Materials:

  • Alkyne-modified oligonucleotide

  • Azide-functionalized linker/label (2-5 molar equivalents)[4]

  • 2 M Triethylammonium acetate (B1210297) (TEAA) buffer, pH 7.0

  • DMSO

  • 5 mM Ascorbic Acid, freshly prepared[12]

  • 10 mM Copper (II)-TBTA stock solution (or other Cu(I) source)[12]

  • Nuclease-free water

Procedure:

  • Reaction Setup: In a microcentrifuge tube, dissolve the alkyne-modified oligonucleotide in nuclease-free water.[9]

  • Add 2 M TEAA buffer to a final concentration of 0.2 M.[12]

  • Add DMSO to the mixture (typically 10-20% of the final volume) and vortex.[9]

  • Add the azide-linker stock solution and vortex briefly.[9]

  • Catalyst Addition: a. Add the required volume of freshly prepared 5 mM ascorbic acid solution and vortex.[12] Ascorbate is used to reduce Cu(II) to the active Cu(I) state.[22] b. Add the 10 mM Copper(II)-TBTA stock solution. TBTA is a ligand that stabilizes the Cu(I) catalyst and improves reaction efficiency.[9][22]

  • Incubation: Vortex the mixture thoroughly. Incubate the reaction for 1-4 hours. Reaction time and temperature can be optimized; for example, 37°C or 45°C can accelerate the reaction.[4][18]

  • Purification: Precipitate the oligonucleotide conjugate to remove the catalyst and excess reagents. For oligonucleotides, add a 4-fold excess volume of 3% lithium perchlorate (B79767) in acetone.[12][23] Alternatively, use ethanol precipitation or purify by HPLC.[21][23]

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Antibody Conjugation

This protocol provides a method for conjugating an azide-modified oligonucleotide to an antibody that has been functionalized with a strained cyclooctyne (e.g., DBCO). This copper-free method is ideal for sensitive proteins like antibodies.[13][19]

G start Start prep_ab 1. Functionalize antibody with DBCO-NHS ester in PBS buffer start->prep_ab remove_linker 2. Remove excess DBCO linker using a centrifugal filter (e.g., 50 kDa MWCO) prep_ab->remove_linker mix 3. Mix DBCO-antibody with azide-modified oligonucleotide in PBS remove_linker->mix incubate 4. Incubate at room temperature or 4°C overnight mix->incubate purify 5. Purify antibody-oligo conjugate using chromatography (e.g., SEC or IEX) incubate->purify end End purify->end

Materials:

  • Antibody in a suitable buffer (e.g., PBS, pH 7.4)

  • DBCO-PEG-NHS ester (or similar strained alkyne linker)

  • Azide-modified oligonucleotide

  • Centrifugal filters for buffer exchange and purification (e.g., 50 kDa MWCO)

  • Purification system (e.g., Size Exclusion Chromatography - SEC, or Ion-Exchange Chromatography - IEX)

Procedure:

  • Antibody Activation: a. React the antibody (e.g., 100 µg) with a molar excess of DBCO-PEG-NHS ester in PBS buffer for 2 hours at room temperature.[19] The NHS ester will react with lysine (B10760008) residues and the N-terminus on the antibody.[1] b. Remove the excess, unreacted DBCO linker by buffer exchange using a centrifugal filter appropriate for the antibody size.[19]

  • Conjugation Reaction: a. Combine the purified DBCO-activated antibody with a molar excess of the azide-modified oligonucleotide in PBS. b. The optimal ratio of oligo to antibody should be determined empirically but starting with a 5- to 10-fold molar excess of oligo is common.[13]

  • Incubation: Incubate the reaction mixture, for example, overnight at 4°C or for several hours at room temperature, to allow the cycloaddition to proceed.

  • Purification: Purify the final antibody-oligonucleotide conjugate to remove excess unconjugated oligonucleotide. This is a critical step for many applications and is often performed using chromatography methods like SEC or IEX, which can separate the large conjugate from the smaller, free oligonucleotide.[13][24][25]

References

Application Notes and Protocols for the Derivatization of 5-(Azido-PEG4)-pent-2-yn-1-ol Terminal Hydroxyl Group

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

5-(Azido-PEG4)-pent-2-yn-1-ol is a versatile heterobifunctional linker widely utilized in bioconjugation and chemical biology. Its structure incorporates three key functionalities: a terminal azide (B81097) group for copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC and SPAAC, respectively), a central alkyne for further "click" chemistry modifications, and a terminal hydroxyl group.[1] The hydrophilic tetra-polyethylene glycol (PEG4) spacer enhances solubility in aqueous media, a crucial property for biological applications.[1]

This document provides detailed application notes and protocols for the derivatization of the terminal hydroxyl group of this compound. Modification of this hydroxyl group allows for the introduction of a wide range of new functionalities, thereby expanding its utility in drug delivery, protein modification, and surface functionalization. The protocols provided herein focus on robust and high-yielding chemical transformations that are compatible with the existing azide and alkyne moieties.

Key Derivatization Strategies

The terminal primary hydroxyl group can be converted into various other functional groups. The primary strategies detailed in these notes are:

  • Esterification: Introduction of an ester linkage. This can be achieved via the Mitsunobu reaction for a wide substrate scope under mild conditions or through the classic Fischer esterification.

  • Activation for Nucleophilic Substitution: Conversion of the hydroxyl into a good leaving group, such as a tosylate or mesylate, to facilitate subsequent reaction with a wide range of nucleophiles.

  • Conversion to an Amine: A two-step process involving activation of the hydroxyl group followed by displacement with an azide and subsequent reduction, or a direct conversion using a Mitsunobu reaction with a suitable nitrogen nucleophile.

These derivatizations enable the introduction of functionalities such as carboxylic acids (via hydrolysis of an ester), thiols, or other reporter groups, thereby creating a new suite of customized linkers for specific applications in drug development and research.

Data Presentation: Comparison of Derivatization Methods

The following table summarizes the key aspects of the described derivatization methods for the terminal hydroxyl group of this compound.

Derivatization Method Reagents Typical Solvent Reaction Temperature Typical Reaction Time Reported Yield Range Key Advantages Key Considerations
Mitsunobu Esterification Carboxylic Acid, PPh₃, DIAD/DEADTHF, Dioxane0 °C to Room Temperature2 - 24 hours80-95%[2]Mild conditions, high yield, broad substrate scope, stereochemical inversion (not relevant for primary alcohol).Removal of triphenylphosphine (B44618) oxide byproduct can be challenging.[3]
Fischer Esterification Carboxylic Acid, Strong Acid Catalyst (e.g., H₂SO₄, TsOH)Excess alcohol or a non-polar solvent (e.g., Toluene)Reflux1 - 10 hours[4]60-95%[5]Inexpensive reagents, suitable for large-scale synthesis.Reversible reaction requiring removal of water (e.g., Dean-Stark trap) to drive to completion.[4][6]
Tosylation p-Toluenesulfonyl chloride (TsCl), Pyridine (B92270) or Triethylamine (B128534)Dichloromethane (DCM), THF0 °C to Room Temperature2 - 12 hours[7]>90%Forms an excellent leaving group for subsequent Sₙ2 reactions, high-yielding.TsCl is moisture sensitive. Pyridine can be difficult to remove.
Mesylation Methanesulfonyl chloride (MsCl), TriethylamineDichloromethane (DCM)-10 °C to Room Temperature1 - 4 hours[8][9]>95%[9]Forms a very good leaving group, generally faster than tosylation.MsCl is highly reactive and moisture sensitive.
Conversion to Amine (via Mitsunobu) Phthalimide, PPh₃, DIAD/DEAD then HydrazineTHF0 °C to Room Temperature2 steps70-90%Mild conditions, controlled introduction of a primary amine.Requires a two-step procedure (protection/deprotection).

Experimental Protocols

Esterification via Mitsunobu Reaction

This protocol describes the esterification of the terminal hydroxyl group with a generic carboxylic acid.

Workflow Diagram:

Mitsunobu_Esterification A This compound B Carboxylic Acid (R-COOH) PPh₃, DIAD/DEAD THF, 0°C to RT A->B Reactants & Conditions C 5-(Azido-PEG4)-pent-2-yn-1-yl ester B->C Reaction D Purification (Chromatography) C->D Workup E Final Product D->E Isolation

Caption: Workflow for Mitsunobu esterification.

Materials:

  • This compound

  • Carboxylic acid of choice (e.g., acetic acid, benzoic acid) (1.2 eq)

  • Triphenylphosphine (PPh₃) (1.5 eq)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq)[2][10]

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate (B1210297)/hexanes)

Procedure:

  • Dissolve this compound (1 eq), the chosen carboxylic acid (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add DIAD or DEAD (1.5 eq) dropwise to the stirred solution.[10]

  • Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired ester.

Formation of a Tosylate

This protocol details the conversion of the terminal hydroxyl group to a p-toluenesulfonate (tosylate), an excellent leaving group.

Workflow Diagram:

Tosylation_Workflow A This compound B Tosyl Chloride (TsCl) Pyridine or Et₃N DCM, 0°C to RT A->B Reactants & Conditions C 5-(Azido-PEG4)-pent-2-yn-1-yl tosylate B->C Reaction D Aqueous Workup C->D Quenching E Final Product D->E Isolation

Caption: Workflow for the tosylation reaction.

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl) (1.2 eq)

  • Pyridine or Triethylamine (Et₃N) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine or triethylamine (1.5 eq), followed by the portion-wise addition of p-toluenesulfonyl chloride (1.2 eq).[7]

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 4-12 hours. Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with water, 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude tosylate.

  • The product is often used in the next step without further purification. If necessary, it can be purified by column chromatography.

Formation of a Mesylate

This protocol details the conversion of the terminal hydroxyl group to a methanesulfonate (B1217627) (mesylate).

Workflow Diagram:

Mesylation_Workflow A This compound B Methanesulfonyl Chloride (MsCl) Et₃N DCM, -10°C to 0°C A->B Reactants & Conditions C 5-(Azido-PEG4)-pent-2-yn-1-yl mesylate B->C Reaction D Aqueous Workup C->D Quenching E Final Product D->E Isolation

Caption: Workflow for the mesylation reaction.

Materials:

  • This compound

  • Methanesulfonyl chloride (MsCl) (1.1 eq)

  • Triethylamine (Et₃N) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Cold 10% Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1 eq) and triethylamine (1.5 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the mixture to between -10 °C and 0 °C.

  • Slowly add methanesulfonyl chloride (1.1 eq) dropwise over 5-10 minutes.[9]

  • Stir the reaction for an additional 15-30 minutes at this temperature. Monitor the reaction by TLC.

  • Once the starting material is consumed, transfer the reaction mixture to a separatory funnel with additional DCM.

  • Wash the organic layer sequentially with ice water, cold 10% HCl, saturated NaHCO₃ solution, and brine.[9]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the mesylate. The product is often used directly in subsequent reactions.

Downstream Applications and Signaling Pathways

The derivatized this compound molecules are valuable tools for constructing complex bioconjugates. The azide and alkyne groups are orthogonal handles for "click" chemistry, allowing for the sequential or simultaneous attachment of different molecules.[11][12][13]

Logical Relationship Diagram:

Downstream_Applications cluster_derivatization Derivatization of Hydroxyl Group cluster_applications Downstream Applications Start This compound Ester Ester Derivative Start->Ester Esterification Tosylate Tosylate/Mesylate Derivative Start->Tosylate Sulfonylation Amine Amine Derivative Start->Amine Amination ADC Antibody-Drug Conjugate Ester->ADC Linker for Payload Attachment Probe Fluorescent Probe Tosylate->Probe Coupling to Reporter Molecule Surface Surface Functionalization Amine->Surface Immobilization on a Solid Support

Caption: Downstream applications of derivatized linkers.

For instance, an ester derivative can be hydrolyzed to reveal a carboxylic acid, which can then be activated (e.g., as an NHS ester) for conjugation to primary amines on proteins.[14] A tosylate or mesylate derivative can be reacted with a thiol-containing biomolecule or a fluorescent probe with a nucleophilic handle. An amine derivative can be used for amide bond formation with carboxyl-containing molecules or for reductive amination.

These modified linkers are instrumental in the development of Antibody-Drug Conjugates (ADCs), targeted drug delivery systems, and diagnostic imaging agents. The ability to introduce a variety of functional groups onto the this compound scaffold provides researchers with the flexibility to design and synthesize novel bioconjugates with tailored properties.

References

Application Notes: Surface Modification of Nanoparticles using 5-(Azido-PEG4)-pent-2-yn-1-Ol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The surface functionalization of nanoparticles is a critical step in tailoring their properties for advanced biomedical applications such as drug delivery, bioimaging, and diagnostics. Heterobifunctional linkers are instrumental in this process, enabling the attachment of various molecules to the nanoparticle surface. 5-(Azido-PEG4)-pent-2-yn-1-Ol is a versatile linker molecule featuring four key chemical moieties: a terminal azide (B81097) group, a tetraethylene glycol (PEG4) spacer, an internal alkyne group, and a terminal hydroxyl group.

This unique structure allows for a multi-step, orthogonal functionalization strategy. The polyethylene (B3416737) glycol (PEG) spacer serves to enhance the hydrophilicity and biocompatibility of nanoparticles, which can reduce non-specific protein adsorption and prolong circulation times in vivo.[1] The azide (-N3) and alkyne (-C≡C-) groups are reactive handles for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry," a highly efficient and specific conjugation reaction.[2][3] This enables the covalent attachment of targeting ligands, therapeutic agents, or imaging probes to the nanoparticle surface with high precision.

These application notes provide a framework for utilizing this compound to modify nanoparticle surfaces and subsequently conjugate biomolecules of interest.

cluster_linker This compound Structure cluster_functions Functional Roles Azide Azide (N₃) PEG4 PEG4 Spacer Azide->PEG4 F_Azide Click Chemistry Handle (Bioconjugation) Azide->F_Azide Alkyne Alkyne (C≡C) PEG4->Alkyne Linker F_PEG4 Improves Biocompatibility & Hydrophilicity PEG4->F_PEG4 Hydroxyl Hydroxyl (OH) Alkyne->Hydroxyl F_Alkyne Orthogonal Click Handle Alkyne->F_Alkyne F_Hydroxyl Surface Anchoring Point (e.g., for Oxides) Hydroxyl->F_Hydroxyl

Caption: Molecular structure and functional groups of the linker.

Principle of Application

The primary application of this linker involves a two-stage process. First, the linker is anchored to the nanoparticle surface, typically via its hydroxyl group, which is particularly suitable for metal oxide nanoparticles (e.g., iron oxide). This initial step coats the nanoparticle with a hydrophilic PEG layer that presents both azide and alkyne functionalities.

In the second stage, these exposed azide and alkyne groups serve as handles for orthogonal bioconjugation using click chemistry. For instance, an alkyne-modified targeting peptide can be attached via the azide group, and subsequently, an azide-modified imaging agent can be attached to the alkyne group, creating a multifunctional nanoplatform. The CuAAC reaction is known for its high yield, specificity, and biocompatibility, proceeding under mild aqueous conditions.[3][4]

NP Bare Nanoparticle (e.g., Iron Oxide) Linker Add Linker: This compound NP->Linker Mod_NP Linker-Modified NP (Surface displays -N₃ and -C≡C) Linker->Mod_NP Purify1 Purification (Magnetic Separation / Wash) Mod_NP->Purify1 Click CuAAC Click Chemistry (CuSO₄ / Na-Ascorbate) Final_NP Bioconjugated Nanoparticle (Targeted/Functionalized) Click->Final_NP BioM Alkyne-Modified Biomolecule BioM->Click Purify2 Final Purification (Dialysis / Centrifugation) Final_NP->Purify2 Purify1->Click

Caption: General workflow for nanoparticle surface modification.

Experimental Protocols

Protocol 1: Functionalization of Iron Oxide Nanoparticles (IONPs)

This protocol describes the attachment of the linker to amine-functionalized IONPs. The initial amine functionalization provides a reactive surface to form a stable amide bond with an activated version of the linker's hydroxyl group.

A. Materials

  • Amine-functionalized IONPs

  • This compound

  • N,N'-Disuccinimidyl carbonate (DSC)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Magnetic separator

  • Ethanol (B145695) and Deionized (DI) water

B. Procedure

  • Activation of Linker's Hydroxyl Group:

    • In a nitrogen-purged flask, dissolve this compound (1.2 eq) and DSC (1.5 eq) in anhydrous DMF.

    • Add TEA (2.0 eq) to the solution and stir at room temperature for 6 hours to form the N-hydroxysuccinimidyl (NHS) activated ester.

  • Conjugation to Amine-Functionalized IONPs:

    • Disperse the amine-functionalized IONPs (1.0 eq) in anhydrous DMF via sonication.

    • Add the activated linker solution to the IONP dispersion.

    • Stir the reaction mixture at room temperature for 24 hours under an inert atmosphere.

  • Purification:

    • Place the reaction vessel on a strong magnetic separator to pellet the functionalized IONPs.

    • Carefully decant and discard the supernatant.

    • Resuspend the nanoparticles in fresh DMF and repeat the magnetic separation. Perform this wash step three times.

    • Wash the nanoparticles twice with ethanol and finally three times with DI water to remove all organic solvent.

    • Resuspend the purified Azido-Alkyne-IONPs in DI water or a suitable buffer for storage.

C. Characterization

  • FTIR Spectroscopy: Confirm the presence of the azide group by identifying its characteristic stretching peak around 2100 cm⁻¹.

  • Dynamic Light Scattering (DLS): Measure the hydrodynamic diameter to confirm an increase in size after functionalization.

  • Zeta Potential: Measure the surface charge; a shift towards neutral is expected after PEGylation.

Protocol 2: Bioconjugation via CuAAC "Click" Chemistry

This protocol details the attachment of an alkyne-modified molecule (e.g., a peptide or drug) to the azide-functionalized nanoparticle surface.

A. Materials

  • Azido-Alkyne-IONPs from Protocol 1

  • Alkyne-modified molecule of interest

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Magnetic separator or centrifuge

B. Procedure

  • Preparation of Reagents:

    • Prepare a 100 mM stock solution of CuSO₄ in DI water.

    • Prepare a 500 mM stock solution of sodium ascorbate in DI water. This solution must be made fresh before each use.

    • Dissolve the alkyne-modified molecule in PBS or a suitable buffer.

  • Click Reaction:

    • Disperse the Azido-Alkyne-IONPs in PBS to a final concentration of 1 mg/mL.

    • Add the alkyne-modified molecule to the nanoparticle dispersion. The molar ratio should be optimized but a 10 to 50-fold excess of the molecule is a good starting point.

    • Add the sodium ascorbate solution to the mixture to a final concentration of 5 mM.

    • Add the CuSO₄ solution to catalyze the reaction, to a final concentration of 1 mM.

    • Allow the reaction to proceed for 2-4 hours at room temperature with gentle end-over-end mixing.

  • Purification:

    • Pellet the nanoparticles using a magnetic separator or centrifugation.

    • Remove the supernatant containing unreacted molecules and catalyst.

    • Wash the nanoparticles three times with PBS to remove any remaining reactants.

    • Resuspend the final bioconjugated nanoparticles in the desired buffer for subsequent applications.

Caption: Simplified schematic of the CuAAC click reaction.

Quantitative Data Summary

The following tables provide illustrative data representing typical changes in nanoparticle characteristics during the functionalization process and a sample recipe for the click reaction. Actual results will vary based on the specific nanoparticle core and biomolecules used.

Table 1: Illustrative Physicochemical Properties of Nanoparticles

Stage of ModificationHydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Bare IONPs55 ± 50.25-25 ± 4
After Linker Attachment75 ± 80.22-12 ± 3
After Peptide Conjugation82 ± 90.24-15 ± 4

Note: Data is representative. PEGylation generally increases hydrodynamic size and shifts the zeta potential towards neutral, indicating successful surface coating.[5]

Table 2: Example Reagent Calculation for CuAAC Reaction (1 mL Total Volume)

ReagentStock ConcentrationVolume to AddFinal Concentration
Azido-IONP Suspension10 mg/mL100 µL1 mg/mL
Alkyne-Peptide10 mM20 µL0.2 mM
Sodium Ascorbate500 mM (Fresh)10 µL5 mM
CuSO₄100 mM10 µL1 mM
PBS (pH 7.4)-850 µL-

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 5-(Azido-PEG4)-pent-2-yn-1-Ol Click Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of click reactions involving 5-(Azido-PEG4)-pent-2-yn-1-Ol. This resource is tailored for researchers, scientists, and drug development professionals to navigate common challenges and enhance experimental outcomes. Here, you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your work.

Troubleshooting Guide

This guide addresses common issues encountered during the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with this compound, offering potential causes and actionable solutions to improve reaction yield and purity.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield Inactive Catalyst: The active catalyst, Cu(I), is susceptible to oxidation to the inactive Cu(II) state by dissolved oxygen.[1][2]- Degas all solvents and solutions thoroughly with an inert gas (e.g., argon or nitrogen) before use.[3] - Ensure a sufficient excess of a freshly prepared reducing agent, such as sodium ascorbate (B8700270), is present.[4][5] - Utilize a stabilizing ligand like THPTA or TBTA to protect the Cu(I) catalyst from oxidation.[3][6]
Poor Reagent Quality: Degradation of the azide (B81097) or alkyne starting materials can inhibit the reaction. The purity of solvents and other reagents is also critical.[1]- Use high-purity reagents and solvents. - If degradation is suspected, purify the starting materials. - Perform a test reaction with a reliable control, such as coumarin (B35378) azide and propargyl alcohol, to verify the viability of your reagents and conditions.[6][7]
Substrate-Specific Issues: Steric hindrance around the azide or alkyne can impede the reaction.[1][2] Additionally, other functional groups on your substrate might chelate the copper catalyst, rendering it inactive.[6]- Increase the reaction temperature or extend the reaction time.[1] - If steric hindrance is a major issue, consider redesigning the substrate with a longer, less hindered linker.[3] - For substrates with copper-chelating groups (e.g., thiols, histidines), increase the concentration of the copper-ligand complex or add sacrificial metals like Zn(II) or Ni(II).[6][8]
Inappropriate Reaction Conditions: Incorrect solvent, pH, temperature, or reactant concentrations can all lead to poor yields.[1]- Optimize the solvent system; co-solvents like DMSO or DMF can improve the solubility of hydrophobic substrates.[2][6] - Ensure the pH of the reaction mixture is within the optimal range of 4-12 for CuAAC.[5] - While a 1:1 stoichiometry is common, using a slight excess (e.g., 1.1 to 2-fold) of one reagent can drive the reaction to completion.[8]
Presence of Side Products Oxidative Homocoupling of Alkynes (Glaser Coupling): This side reaction forms a diyne byproduct in the presence of Cu(II) and oxygen.[1]- Maintain anaerobic conditions by thoroughly degassing all solutions and running the reaction under an inert atmosphere.[2] - Use an adequate amount of a reducing agent to keep the copper in the Cu(I) state.[1]
Degradation of Sensitive Substrates: Reactive oxygen species (ROS) generated by the Cu(II)/ascorbate system can damage sensitive biomolecules.[5]- Employ a copper-stabilizing ligand to minimize the formation of ROS.[1] - Lower the reaction temperature.[1] - The addition of aminoguanidine (B1677879) can help to intercept byproducts of ascorbate oxidation.[4]
Difficulty in Product Purification Excess Reagents and Catalyst: Unreacted starting materials and the copper catalyst can complicate the purification of the desired product.- Optimize the reaction to go to completion.[2] - To remove the copper catalyst, use a chelating resin or perform a wash with a solution of EDTA.[3] - Employ chromatographic techniques such as column chromatography or size-exclusion chromatography for purification.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the optimal copper source for my click reaction? A1: While various copper(I) sources can be used, the most convenient and common method is to generate Cu(I) in situ from a copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), using a reducing agent like sodium ascorbate.[6] This approach avoids the need to handle potentially unstable Cu(I) salts.

Q2: Why is a ligand necessary for the CuAAC reaction? A2: A ligand, such as THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) or TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine), serves multiple crucial functions. It stabilizes the active Cu(I) oxidation state, preventing both oxidation and disproportionation.[9] The ligand also accelerates the reaction rate and can prevent the formation of insoluble copper-acetylide aggregates.[10] For reactions in aqueous media, water-soluble ligands like THPTA are recommended.[8]

Q3: What is the ideal solvent for the click reaction? A3: The choice of solvent depends on the solubility of your substrates.[8] A wide variety of solvents can be used, including polar aprotic solvents like DMF, DMSO, and acetonitrile, as well as mixtures of water with organic co-solvents such as t-BuOH, DMSO, or THF.[2][11][12] For bioconjugation, aqueous buffers are commonly used.[4]

Q4: How does temperature affect the reaction yield? A4: CuAAC reactions are typically performed at room temperature.[8] However, for sterically hindered substrates or slow reactions, increasing the temperature can improve the reaction rate and yield.[1][8] Conversely, for sensitive biomolecules, a lower temperature may be necessary to prevent degradation.[1]

Q5: Can the hydroxyl group on this compound interfere with the reaction? A5: The primary hydroxyl group is generally well-tolerated in CuAAC reactions. However, under certain conditions, it could potentially coordinate with the copper catalyst. This is usually not a significant issue, especially when using a strong chelating ligand for the copper.

Experimental Protocols

General Protocol for a Small Molecule CuAAC Reaction

This protocol is a starting point and may require optimization for specific substrates and scales.

Materials:

  • This compound

  • Alkyne or azide coupling partner

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other suitable ligand

  • Solvent (e.g., a 1:1 mixture of t-butanol and water)[1]

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 100 mM stock solution of CuSO₄·5H₂O in deionized water.

    • Prepare a 1 M stock solution of sodium ascorbate in deionized water. This solution should be made fresh.

    • Prepare a 50 mM stock solution of the THPTA ligand in deionized water.

  • Reaction Setup:

    • In a suitable reaction vessel, dissolve the limiting reagent (either the azide or alkyne) in the chosen solvent system.

    • Add the other reactant, typically in a slight excess (1.0-1.2 equivalents).[1]

    • In a separate tube, pre-mix the CuSO₄ solution (typically 1-5 mol%) and the ligand solution (typically a 1:1 to 5:1 ratio of ligand to copper).[8] Let this mixture stand for a few minutes.

    • Add the copper/ligand mixture to the reaction vessel containing the azide and alkyne.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (typically 5-10 mol%).[1]

  • Reaction and Monitoring:

    • Stir the reaction mixture vigorously at room temperature.

    • Monitor the progress of the reaction using an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can range from 1 to 24 hours.[2]

  • Work-up and Purification:

    • Upon completion, dilute the reaction mixture with water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

    • Wash the organic layer with a 5% aqueous solution of EDTA to remove copper salts, followed by a brine wash.[3]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel if necessary.[2]

Data Presentation

Table 1: Effect of Ligand on CuAAC Reaction Yield
LigandLigand:Cu RatioSolventTemperature (°C)Time (h)Yield (%)
None-t-BuOH/H₂O (1:1)2524<10
THPTA1:1t-BuOH/H₂O (1:1)254>95
THPTA5:1H₂O251>95
TBTA1:1CH₂Cl₂256>90

Note: The data presented are representative examples from the literature and may vary depending on the specific substrates and reaction conditions.

Table 2: Influence of Solvent on Reaction Outcome
Solvent SystemTemperature (°C)Time (h)Observations
H₂O252High yield, especially with water-soluble substrates and ligands.[4]
DMF258Good for substrates with poor aqueous solubility.[2]
DMSO256Effective at solubilizing a wide range of substrates.[6]
t-BuOH/H₂O (1:1)254A common and effective co-solvent system.[1]
CH₃CN/H₂O2512Another viable co-solvent option.[12]

Note: The choice of solvent should be guided by the solubility of the specific reactants.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification prep_reagents Prepare Stock Solutions (Azide, Alkyne, CuSO4, Ligand, Ascorbate) mix_azide_alkyne Dissolve Azide and Alkyne in Solvent prep_reagents->mix_azide_alkyne premix_cu_ligand Pre-mix CuSO4 and Ligand prep_reagents->premix_cu_ligand add_catalyst Add Cu/Ligand to Reactants mix_azide_alkyne->add_catalyst premix_cu_ligand->add_catalyst initiate Initiate with Sodium Ascorbate add_catalyst->initiate react Stir at Room Temperature initiate->react monitor Monitor Reaction (TLC/LC-MS) react->monitor workup Work-up (Extraction, Washes) monitor->workup Reaction Complete purify Purify Product (Chromatography) workup->purify

Caption: A generalized experimental workflow for a CuAAC reaction.

troubleshooting_logic start Low or No Product Yield? catalyst_check Is the Catalyst Active? start->catalyst_check Yes catalyst_solution Degas Solvents Add Fresh Ascorbate Use Stabilizing Ligand catalyst_check->catalyst_solution Yes reagent_check Are Reagents Pure? catalyst_check->reagent_check No reagent_solution Purify Starting Materials Run a Control Reaction reagent_check->reagent_solution Yes condition_check Are Conditions Optimal? reagent_check->condition_check No condition_solution Optimize Solvent, Temp, & pH Adjust Stoichiometry condition_check->condition_solution Yes substrate_check Substrate-Specific Problems? condition_check->substrate_check No substrate_solution Increase Temp/Time Add Co-solvent (DMSO) Increase Catalyst Load substrate_check->substrate_solution Yes

Caption: Troubleshooting logic for addressing low reaction yield.

References

Technical Support Center: Purification of 5-(Azido-PEG4)-pent-2-yn-1-Ol Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of conjugates derived from 5-(Azido-PEG4)-pent-2-yn-1-Ol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its typical conjugates?

This compound is a heterobifunctional linker molecule. It contains an azide (B81097) group (N₃) for "click chemistry," a hydrophilic 4-unit polyethylene (B3416737) glycol (PEG4) spacer to improve solubility, and a terminal alkyne with a hydroxyl group (-OH).[1] The azide group readily reacts with molecules containing alkyne, BCN, or DBCO groups via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition to form a stable triazole linkage.[2][3] The terminal hydroxyl group can be further modified. Its conjugates are typically biomolecules such as proteins, peptides, nucleic acids, or small molecule drugs that have been covalently linked to this molecule to enhance their pharmacokinetic properties.[4][5]

Q2: What are the primary challenges in purifying these PEGylated conjugates?

Purifying conjugates of this compound presents several common challenges:

  • Separating Product from Starting Materials: Removing unreacted PEG linker and the molecule it was conjugated to can be difficult due to similarities in properties.[6]

  • Removal of Reaction Reagents: Catalysts (especially copper from CuAAC reactions), ligands, and reducing agents must be thoroughly removed as they can be toxic or interfere with downstream applications.[2][6]

  • Heterogeneity of the Product: The PEGylation process can result in a mixture of products, including molecules with varying numbers of PEG chains attached, which can be challenging to separate.[][8]

  • Chromatographic Behavior: The hydrophilic PEG chain can cause conjugates to exhibit unique chromatographic behaviors, such as broad peaks or poor resolution, especially in reverse-phase chromatography.[6][9][10]

Q3: Which purification techniques are most effective for these conjugates?

Several chromatographic techniques are commonly used, often in combination, to purify PEGylated conjugates. The choice depends on the specific properties of the conjugate, such as size and charge.[][11]

  • Size Exclusion Chromatography (SEC): This is one of the most common first steps. It effectively separates the larger PEGylated conjugate from smaller molecules like unreacted PEG linkers, catalysts, and other low-molecular-weight byproducts.[4][12]

  • Reverse-Phase HPLC (RP-HPLC): RP-HPLC separates molecules based on hydrophobicity. It is highly effective at separating conjugates with different degrees of PEGylation and can resolve positional isomers.[][13] C4 or C18 columns are often used.[13][14]

  • Ion Exchange Chromatography (IEX): IEX separates molecules based on their net charge. Since PEG chains can shield surface charges on a protein, IEX can be used to separate the PEGylated conjugate from the unmodified protein.[4][]

  • Hydrophobic Interaction Chromatography (HIC): HIC separates proteins based on hydrophobic interactions and can serve as a complementary technique to IEX.[]

Q4: How can I monitor the reaction progress before starting purification?

Monitoring the conjugation reaction is crucial to ensure it has gone to completion, which simplifies subsequent purification.

  • Thin-Layer Chromatography (TLC): For small molecule conjugations, TLC is a quick and easy way to visualize the consumption of starting materials and the appearance of the product spot.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the preferred method for biomolecules. It can confirm the formation of the desired conjugate by identifying its mass and can help quantify the remaining starting materials.[6]

  • SDS-PAGE: For protein conjugations, a shift in the molecular weight on an SDS-PAGE gel can indicate successful conjugation. However, PEGylated proteins often migrate anomalously, appearing larger than their actual molecular weight and sometimes as a smear due to heterogeneity.[8]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low Yield of Purified Conjugate 1. Incomplete Reaction: Reaction time, temperature, or catalyst concentration was not optimal.[6][15] 2. Product Loss During Work-up: The conjugate may have been lost during extraction or precipitation steps.[6][16] 3. Poor Recovery from Column: The conjugate may be irreversibly binding to the chromatography resin, or elution conditions are too mild.[6][17]1. Monitor the reaction by LC-MS or TLC to determine the optimal endpoint. Optimize reagent concentrations and reaction time. Ensure the copper catalyst (for CuAAC) is active.[2] 2. Minimize the number of work-up steps. For precipitation, ensure the correct anti-solvent and conditions are used.[18] 3. Use a different chromatography resin or modify elution conditions (e.g., change the gradient slope in HPLC, adjust pH, or use a stronger elution buffer).[17]
Product is Impure After Purification 1. Co-elution of Components: The product and impurities (e.g., unreacted starting material) have very similar chromatographic properties.[6] 2. Presence of Aggregates: The conjugate may have formed aggregates, which can be difficult to separate. 3. Catalyst Contamination: Residual copper from a CuAAC reaction is present.1. Optimize the chromatography method. For HPLC, adjust the gradient to be shallower for better resolution.[13] Consider an orthogonal method (e.g., follow SEC with RP-HPLC).[6] 2. Analyze by SEC to detect aggregates. Try adding detergents or changing buffer conditions to minimize aggregation. 3. Use a copper chelating agent during work-up or use a purification resin designed to capture metal ions.
Broad or Tailing Peaks in HPLC 1. PEG Dispersity: The inherent polydispersity of PEG chains can lead to peak broadening.[9][10] 2. Secondary Interactions: The conjugate may be interacting with the column's stationary phase in multiple ways. 3. Column Overload: Too much sample was injected onto the column.1. This is an inherent property, but optimizing the mobile phase and gradient can sharpen peaks. Using a uniform PEG starting material can also help.[9] 2. Increase the column temperature (e.g., to 45 °C) to improve peak shape.[13][14] Adjust the mobile phase composition (e.g., type of organic solvent or additives). 3. Reduce the amount of sample injected onto the column.
Product Degradation During Purification 1. Harsh pH Conditions: The conjugate may be unstable at the pH of the buffers used.[15] 2. Oxidation/Hydrolysis: The conjugate is sensitive to air or aqueous conditions. 3. Repeated Freeze-Thaw Cycles: This can lead to degradation or aggregation of some bioconjugates.[15]1. Perform purification steps at a pH where the conjugate is known to be stable. Use buffers with care. 2. Work quickly, keep samples cold, and use degassed buffers if necessary.[18][19] 3. Store the purified conjugate in aliquots at -20°C or -80°C to avoid repeated freezing and thawing.[15]

Experimental Protocols

Protocol 1: General Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general method for conjugating an alkyne-containing molecule to your this compound-modified biomolecule.

  • Reagent Preparation:

    • Dissolve your azide-modified molecule (e.g., protein) in a non-amine-containing buffer like PBS (pH 7.4).[20]

    • Prepare a stock solution of the alkyne-containing molecule in an organic solvent like DMSO.

    • Prepare a fresh stock solution of a reducing agent, such as sodium ascorbate (B8700270) (10-50 mM in water).

    • Prepare a stock solution of a copper(II) sulfate (B86663) (CuSO₄) (5-20 mM in water).

    • (Optional but recommended) Prepare a stock solution of a copper-chelating ligand like TBTA in DMSO.

  • Conjugation Reaction:

    • In a reaction vial, add the azide-modified molecule.

    • Add the alkyne-containing molecule (typically 1.5-5 molar excess).

    • Add the copper ligand (if used) to the mixture.

    • Initiate the reaction by adding CuSO₄ followed immediately by the sodium ascorbate. The final concentration of copper is typically 0.1-1 mM.

    • Degas the solution by bubbling with nitrogen or argon, then seal the vial.[18]

    • Allow the reaction to proceed at room temperature overnight.[18]

  • Quenching and Work-up:

    • The reaction can be quenched by adding a chelating agent like EDTA to remove the copper catalyst.

    • Proceed immediately to purification.

Protocol 2: Purification by Reverse-Phase HPLC (RP-HPLC)
  • System Preparation:

    • Column: A C4 or C18 column is typically used. C4 is often preferred for larger proteins.[13]

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile (B52724).[14]

    • Equilibrate the column with a low percentage of Mobile Phase B (e.g., 5-10%).

  • Sample Preparation:

    • After the reaction, remove any precipitated solids by centrifugation.

    • Filter the sample through a 0.22 µm filter.

  • Chromatography:

    • Inject the sample onto the equilibrated column.

    • Run a linear gradient to elute the conjugate. A shallow gradient (e.g., 1-2% increase in B per minute) often provides the best resolution.[13]

    • A typical scout gradient might be 10-70% B over 30 minutes. Optimize based on the retention time of your product.

    • Monitor the elution profile using a UV detector at 220 nm and/or 280 nm.

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the product peak.

    • Analyze the purity of the collected fractions by analytical LC-MS.

    • Pool the pure fractions, remove the acetonitrile via rotary evaporation or lyophilization to obtain the final product.[6]

Quantitative Data Summary

ParameterSize Exclusion Chromatography (SEC)Reverse-Phase HPLC (RP-HPLC)Ion Exchange Chromatography (IEX)
Separation Principle Hydrodynamic radius (Size)HydrophobicityNet Surface Charge
Primary Use Case Removal of unreacted small molecules (PEG, catalyst); Aggregate analysis.[][12]Separation of species with different PEGylation levels; Isomer separation; High-resolution purification.[][13]Separation of PEGylated from non-PEGylated protein.[4][]
Typical Mobile Phase Isocratic aqueous buffer (e.g., PBS, HEPES).[21]Gradient of water/acetonitrile with an ion-pairing agent (e.g., 0.1% TFA).[13][14]Salt gradient (e.g., 0-1 M NaCl) in a buffered mobile phase.
Advantages Mild conditions preserve protein structure; Good for initial cleanup.[]High resolution and capacity; Well-established method.[13]Can separate molecules with subtle charge differences.[]
Disadvantages Lower resolution for species of similar size.[11]Organic solvents and acids can denature some proteins; PEG can cause peak broadening.[9]PEG chains may mask charges, reducing separation efficiency.[]

Visualizations

Experimental Workflow

cluster_reaction Conjugation cluster_purification Purification cluster_analysis Analysis & Final Product start Azide-Molecule + Alkyne-Linker reaction CuAAC Click Reaction (CuSO4, NaAsc) start->reaction mixture Crude Reaction Mixture reaction->mixture sec 1. Size Exclusion Chromatography (SEC) mixture->sec Initial Cleanup rphplc 2. Reverse-Phase HPLC (RP-HPLC) sec->rphplc High-Resolution Separation analysis Purity Check (LC-MS, SDS-PAGE) rphplc->analysis product Pure Conjugate analysis->product Pool Fractions & Lyophilize

Caption: General workflow from conjugation to final product analysis.

Troubleshooting Logic

cluster_yield Low Yield Solutions cluster_purity Impurity Solutions cluster_peaks Peak Shape Solutions start Purification Outcome Unsatisfactory q1 What is the main issue? start->q1 low_yield Low Yield q1->low_yield Yield impure Impure Product q1->impure Purity bad_peaks Broad/Tailing Peaks q1->bad_peaks Peak Shape sol_yield1 Check reaction completion (LC-MS) low_yield->sol_yield1 sol_yield2 Optimize reaction conditions (Time, Temp, Conc.) low_yield->sol_yield2 sol_yield3 Modify elution buffer or gradient low_yield->sol_yield3 sol_purity1 Optimize HPLC gradient (make shallower) impure->sol_purity1 sol_purity2 Add orthogonal step (e.g., IEX or HIC) impure->sol_purity2 sol_purity3 Use copper chelator (EDTA) post-reaction impure->sol_purity3 sol_peaks1 Increase column temperature (45°C) bad_peaks->sol_peaks1 sol_peaks2 Adjust mobile phase (additives) bad_peaks->sol_peaks2 sol_peaks3 Reduce sample load bad_peaks->sol_peaks3

Caption: Decision tree for troubleshooting common purification issues.

References

Technical Support Center: Improving the Solubility of PEGylated Proteins

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the solubility of PEGylated proteins.

Section 1: FAQs - Understanding PEGylated Protein Solubility

Q1: How does PEGylation typically improve protein solubility?

PEGylation is the process of attaching polyethylene (B3416737) glycol (PEG) chains to a protein.[1] This modification generally enhances solubility through several mechanisms:

  • Increased Hydrophilicity: PEG is a highly hydrophilic polymer.[] When conjugated to a protein, it increases the overall hydrophilicity of the molecule, making it more soluble in aqueous environments.[][3][]

  • Steric Hindrance: The PEG chains form a flexible, water-soluble shield around the protein.[1][] This steric hindrance can prevent protein-protein interactions that lead to aggregation and precipitation.[]

  • Masking Hydrophobic Regions: PEG chains can mask hydrophobic patches on the protein surface that might otherwise promote aggregation.

Q2: What are the key factors that influence the solubility of a PEGylated protein?

The final solubility of a PEGylated protein is a complex interplay of several factors:

  • Protein Characteristics: The intrinsic properties of the protein, such as its surface charge, hydrophobicity, and stability, are critical.[5]

  • PEG Characteristics: The molecular weight, structure (linear vs. branched), and number of attached PEG chains significantly impact solubility.[][5][6]

  • Linker Chemistry: The type of chemical bond used to attach the PEG can influence the stability and properties of the conjugate.[7]

  • Reaction Conditions: Parameters like pH, temperature, protein concentration, and buffer composition during the PEGylation reaction can affect the outcome and final solubility.[5][8]

  • Formulation Buffer: The final buffer composition, including pH, ionic strength, and the presence of excipients, plays a crucial role in maintaining solubility.[5][9]

Q3: Can PEGylation ever decrease solubility?

While uncommon, it is possible under certain circumstances. A high degree of PEGylation can sometimes increase the hydrophobicity of proteins, making them more soluble in organic solvents but potentially less soluble in aqueous buffers.[10] Additionally, inappropriate PEGylation, such as using bifunctional PEGs without proper control, can lead to cross-linking and the formation of large, insoluble aggregates.[8]

Section 2: Troubleshooting Guide

This guide addresses specific problems you might encounter with PEGylated protein solubility.

Problem 1: My protein is precipitating or aggregating during the PEGylation reaction.
Q: What are the common causes of aggregation during the reaction?

Aggregation during the PEGylation process itself is often due to suboptimal reaction conditions or reagent issues.[8]

  • High Protein Concentration: Elevated protein concentrations increase the likelihood of intermolecular interactions, which can lead to aggregation.[8]

  • Suboptimal Reaction Conditions: The pH, temperature, or buffer system may be destabilizing for your specific protein, causing it to unfold and aggregate.[8]

  • Cross-linking: If you are using a PEG reagent that is not monofunctional (i.e., it has reactive groups at both ends), it can act as a cross-linker, physically linking multiple protein molecules together into large, insoluble complexes.[8] The presence of diol impurities in a monofunctional PEG reagent can also cause this.[8]

  • Reaction with Amine-Containing Buffers: If using an amine-reactive PEG (like NHS-ester PEGs), buffers containing primary amines (e.g., Tris) will compete with the protein for the PEG, reducing efficiency and potentially causing other issues.[11]

Q: How can I prevent aggregation during the PEGylation reaction?
  • Optimize Protein Concentration: Start by testing a lower protein concentration.

  • Adjust Reaction Conditions:

    • Temperature: Lowering the reaction temperature (e.g., to 4°C) can slow down both the PEGylation reaction and aggregation kinetics, often favoring the desired modification.[8]

    • pH: The reaction pH is critical. For amine-reactive PEGs, a lower pH (e.g., 5.0-6.5) can favor specific modification of the N-terminus over lysine (B10760008) residues, potentially reducing multi-PEGylation and aggregation.[11] Ensure the chosen pH is one at which the protein is known to be stable.[9]

    • PEG Addition: Instead of adding the activated PEG reagent all at once, try a stepwise or gradual addition over time. This can help maintain a lower instantaneous concentration of the reactive species.[8]

  • Use Stabilizing Excipients: Adding excipients to the reaction buffer can help maintain protein stability.

  • Ensure Reagent Quality: Use high-quality, monofunctional PEG reagents to avoid cross-linking.[8]

  • Select an Appropriate Buffer: Use non-amine-containing buffers like phosphate, HEPES, or acetate (B1210297) for amine-reactive PEGylation.[11]

Problem 2: My purified PEGylated protein has low solubility or aggregates in the final formulation buffer.
Q: I've successfully PEGylated and purified my protein, but now it's not soluble. Why?

This is a formulation challenge. The buffer conditions that were suitable for the native protein or for the purification process may not be optimal for the final PEGylated conjugate. The PEG chains alter the protein's surface properties, including charge and hydrophobicity, which can change its solubility profile.[][13]

Q: What steps can I take to improve the solubility of my final PEGylated protein product?

This requires a systematic approach to formulation development:

  • Optimize Buffer pH: The pH of the solution is a critical factor. Proteins are often least soluble at their isoelectric point (pI).[9] Since PEGylation can shield surface charges, the effective pI of the conjugate may be different from the native protein. Perform a pH screening study to find the pH where the protein is most soluble, typically at least 1 pH unit away from its pI.[9]

  • Adjust Ionic Strength: The salt concentration of the buffer affects electrostatic interactions.[9] Systematically screen different salt concentrations (e.g., 0 mM, 50 mM, 150 mM NaCl) to find the optimal ionic strength for solubility.

  • Add Stabilizing Excipients: These additives can significantly enhance solubility and stability. Common classes include:

    • Sugars and Polyols (e.g., Sucrose, Trehalose, Sorbitol): These act as protein stabilizers.[8]

    • Amino Acids (e.g., Arginine, Glycine): Arginine is particularly effective at suppressing protein-protein interactions and preventing aggregation.[8]

    • Surfactants (e.g., Polysorbate 20, Polysorbate 80): Low concentrations of non-ionic surfactants can prevent surface-induced aggregation and improve solubility.[8]

Section 3: Key Experimental Protocols

Protocol 3.1: Size Exclusion Chromatography (SEC) for Aggregate Analysis

SEC separates molecules based on their size (hydrodynamic radius). It is a primary method for detecting and quantifying aggregates.[8] Aggregates are larger than the monomeric protein and will therefore elute earlier from the column.[8]

  • Objective: To detect the presence of high-molecular-weight aggregates.

  • Methodology:

    • System: An HPLC or UPLC system with a UV detector is typically used.[14]

    • Column: Select a size-exclusion column with a fractionation range appropriate for your PEGylated protein's size.

    • Mobile Phase: Use the formulation buffer in which you are assessing solubility. It should be filtered and degassed.

    • Sample Preparation: Filter the protein sample through a low-protein-binding 0.22 µm filter.

    • Run: Inject the sample and monitor the absorbance at 280 nm.

    • Analysis: Compare the chromatogram to a reference standard or the native (un-PEGylated) protein. The appearance of peaks eluting before the main monomer peak indicates the presence of soluble aggregates.[8]

Protocol 3.2: Dynamic Light Scattering (DLS) for Aggregate Detection

DLS measures the size distribution of particles in a solution by analyzing fluctuations in scattered light intensity. It is highly sensitive to the presence of small amounts of large aggregates.[8]

  • Objective: To detect a wide range of aggregate sizes in the sample.

  • Methodology:

    • Sample Preparation: The sample must be free of dust and other extraneous particles. Filter the sample through a microfilter (e.g., 0.1 or 0.22 µm) directly into a clean cuvette.

    • Instrument Setup: Place the cuvette in the DLS instrument and allow the temperature to equilibrate.

    • Measurement: Acquire data according to the instrument's software protocols.

    • Analysis: The software will generate a size distribution report. A monomodal peak corresponding to the expected size of your monomeric PEGylated protein indicates a homogenous sample. The presence of additional peaks at larger sizes indicates aggregation.[8]

Protocol 3.3: SDS-PAGE for Detecting Cross-Linking

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) separates proteins based on molecular weight. When run under non-reducing conditions, it can reveal covalent cross-linking caused by bifunctional PEG reagents.

  • Objective: To identify high-molecular-weight species corresponding to covalently cross-linked aggregates.

  • Methodology:

    • Sample Preparation: Mix the protein sample with a non-reducing loading buffer (i.e., one that does not contain beta-mercaptoethanol or DTT). Do not boil the sample if the protein is prone to heat-induced aggregation.

    • Electrophoresis: Load the sample onto a polyacrylamide gel of an appropriate percentage and run the electrophoresis.

    • Staining: Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue).

    • Analysis: In addition to the band for your monomeric PEGylated protein, the presence of distinct, higher-molecular-weight bands suggests the formation of dimers, trimers, and larger covalent oligomers due to cross-linking.[8]

Protocol 3.4: Measuring Protein Concentration

PEG itself does not absorb light at 280 nm. Therefore, UV-Vis spectroscopy can be used to determine the protein concentration of a PEGylated protein solution using the Beer-Lambert law, provided the protein contains aromatic amino acids (Tryptophan, Tyrosine).[15]

  • Objective: To accurately determine the protein concentration.

  • Methodology:

    • Purification: It is critical that the sample is purified to remove any unreacted, native protein, as this would interfere with the measurement.

    • Blank: Use the formulation buffer as a blank.

    • Measurement: Measure the absorbance of the PEGylated protein solution at 280 nm (A280).

    • Calculation: Use the Beer-Lambert equation (A = εbc), where A is the absorbance, ε is the molar extinction coefficient of the protein part only, b is the path length, and c is the concentration. The extinction coefficient of the native protein can be used for this calculation.

Section 4: Data Summaries

Table 1: Effect of PEG Characteristics on Protein Properties

This table summarizes general trends observed when altering PEG characteristics.

PEG CharacteristicEffect on SolubilityEffect on StabilityPotential Issues
Increasing Molecular Weight Generally increases[6][16]Can increase stability against proteolysis and denaturation[1][16]May cause steric hindrance, reducing biological activity[17]
Branched Structure Can enhance solubility and stability compared to linear PEG of the same MW[][5]Provides greater shielding of the protein surface[5]More complex and costly to synthesize[17]
High Degree of PEGylation Generally increases solubility in aqueous solutions[18]Can significantly increase stability[19]High risk of reduced bioactivity; potential for increased hydrophobicity[10]
Table 2: Common Stabilizing Excipients to Improve Solubility

The following excipients are often used in formulation studies to prevent aggregation and improve solubility. The working concentrations are typical starting points and should be optimized for each specific protein.[8]

Excipient ClassExampleTypical Starting ConcentrationMechanism of Action
Sugars/Polyols Sucrose, Trehalose5-10% (w/v)Increases protein stability through preferential exclusion.
Amino Acids Arginine50-100 mMSuppresses non-specific protein-protein interactions.
Surfactants Polysorbate 20/800.01-0.05% (v/v)Reduces surface tension and prevents adsorption/surface-induced aggregation.

Section 5: Visual Guides

Diagram 1: Troubleshooting Workflow for Solubility Issues

This diagram provides a logical decision tree for diagnosing and solving solubility problems with PEGylated proteins.

G Start Solubility Issue Observed (Precipitation/Aggregation) During Problem Occurs During PEGylation Reaction Start->During After Problem Occurs After Purification/Formulation Start->After Cause1 Potential Causes: - High Protein Concentration - Suboptimal pH/Temp - Reagent Cross-linking During->Cause1 Diagnose Cause2 Potential Causes: - Suboptimal Buffer pH - Incorrect Ionic Strength - Lack of Stabilizers After->Cause2 Diagnose Sol1 Solutions: - Lower Protein Conc. - Optimize Reaction Conditions - Add Stabilizers (e.g., Arginine) - Use Monofunctional PEG Cause1->Sol1 Implement Sol2 Solutions: - Perform pH Screening - Screen Salt Concentrations - Add Stabilizing Excipients (Sugars, Surfactants) Cause2->Sol2 Implement Check1 Verify with: SDS-PAGE (non-reducing) SEC Sol1->Check1 Confirm Fix Check2 Verify with: DLS, SEC Visual Inspection Sol2->Check2 Confirm Fix

Caption: A decision tree for troubleshooting common solubility issues.

Diagram 2: Factors Influencing PEGylated Protein Solubility

This diagram illustrates the key factors that collectively determine the solubility of a PEGylated protein.

Caption: Key factors that influence the final solubility of the conjugate.

Diagram 3: General Experimental Workflow

This diagram shows a typical workflow from the initial PEGylation reaction to the final characterization of the product.

G cluster_0 Process Flow start_node start_node end_node end_node process_node process_node A Start: Native Protein Prep B PEGylation Reaction A->B C Purification (IEX, SEC, or HIC) B->C D Characterization & Analysis (SEC, DLS, SDS-PAGE) C->D E Final Product in Optimized Buffer D->E

Caption: A standard workflow for producing and analyzing PEGylated proteins.

References

Technical Support Center: Copper Catalyst Removal from Click Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting assistance and frequently asked questions (FAQs) for the effective removal of residual copper catalysts from Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove residual copper from my click chemistry reaction?

A1: Residual copper catalysts can be problematic for several reasons. Copper ions can be toxic to cells, a significant concern for biological applications and drug development.[1] They can also interfere with downstream applications, such as fluorescence-based assays or further catalytic transformations.[1] Furthermore, the presence of copper can affect the stability and purity of the final product.[1] For applications in drug development and materials science, minimizing copper content to parts-per-million (ppm) levels is often a regulatory requirement.

Q2: What are the most common methods for removing copper catalysts?

A2: The primary methods for removing residual copper include:

  • Aqueous Washes/Chelation: Using a chelating agent like EDTA to form a water-soluble complex with copper, which is then removed through aqueous extraction.[1]

  • Solid-Phase Extraction: Employing solid-supported scavengers (resins) that selectively bind to copper, allowing for simple filtration to remove the catalyst.[1]

  • Precipitation: Inducing the precipitation of insoluble copper salts, which can then be separated by filtration.[1]

  • Chromatography: Using techniques like silica (B1680970) gel chromatography to separate the product from the copper catalyst.

Q3: How do I choose the best copper removal method for my specific application?

A3: The choice of method depends on several factors, including the properties of your product (e.g., solubility, stability), the scale of your reaction, and the required level of purity. For biomolecules, methods that avoid organic solvents and harsh conditions, such as dialysis with EDTA or the use of biocompatible scavenger resins, are often preferred.[1][2] For small organic molecules, a wider range of techniques can be employed.[1]

Q4: My triazole product seems to have a high affinity for copper, making it difficult to remove. What should I do?

A4: Triazole nitrogen atoms can coordinate with copper ions, making removal challenging. In such cases, using a strong chelating agent like EDTA in your aqueous wash is recommended. Alternatively, specialized solid-phase scavengers with high copper affinity can be employed. In some instances, using an excess of the chelating agent or performing multiple washes may be necessary.

Q5: Can I avoid the copper removal step altogether?

A5: Yes, copper-free click chemistry, which utilizes strained cyclooctynes, eliminates the need for a copper catalyst and subsequent removal steps. However, the synthesis of the required strained alkynes can be more complex and costly.

Method Selection and Workflow

Choosing the right purification strategy is critical for achieving high purity and yield. The following diagram provides a decision-making framework to guide your selection process.

G start Click Reaction Mixture product_sol Product Soluble in Organic Solvent? start->product_sol product_water_sol Product is Water-Soluble product_sol->product_water_sol No method_extraction Aqueous Wash with Chelator (e.g., EDTA) product_sol->method_extraction Yes product_biomol Is Product a Biomolecule (Protein, DNA, etc.)? method_scavenger Solid-Phase Scavenger (e.g., Thiol Resin) product_biomol->method_scavenger No method_dialysis Dialysis vs. EDTA Buffer product_biomol->method_dialysis Yes method_sec Size Exclusion Chromatography product_biomol->method_sec Yes product_water_sol->product_biomol end Purified Product method_extraction->end method_precipitation Precipitation method_scavenger->method_precipitation method_scavenger->end method_precipitation->end method_dialysis->end method_sec->end G cluster_reaction Click Reaction cluster_purification Purification A Combine Azide, Alkyne, CuSO4, Ligand B Add Reducing Agent (e.g., Sodium Ascorbate) A->B C Stir at Room Temp (15-60 min) B->C D Add Solid-Phase Scavenger Resin C->D Reaction Complete E Stir Vigorously (1-4 hours) D->E F Filter to Remove Resin E->F G Wash Resin with Solvent F->G H Combine Filtrates & Concentrate G->H I I H->I Purified Product

References

Technical Support Center: Preventing Aggregation of Bioconjugates with PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering aggregation issues during the bioconjugation of proteins and other biomolecules with polyethylene (B3416737) glycol (PEG) linkers.

Section 1: Frequently Asked Questions (FAQs)

FAQ 1: What are the primary causes of bioconjugate aggregation during PEGylation?

Aggregation during PEGylation is a multifaceted problem stemming from several factors that disrupt the stability of the protein or bioconjugate.[1][2] The primary causes include:

  • Intermolecular Cross-linking: Bifunctional PEG linkers, which have reactive groups at both ends, can inadvertently connect multiple protein molecules, leading to the formation of large, often insoluble, aggregates.[1]

  • Increased Hydrophobicity: While PEG itself is hydrophilic, the linker chemistry or the conjugated molecule can introduce hydrophobic patches on the bioconjugate surface. These patches can interact between molecules, promoting self-association and aggregation.[2][3]

  • High Concentrations: Both high protein and high reagent concentrations increase the proximity of molecules, raising the likelihood of intermolecular interactions that can lead to aggregation.[1][4]

  • Suboptimal Reaction Conditions: The stability of a protein is highly dependent on its environment. Incorrect pH, ionic strength, or temperature can lead to partial unfolding, exposing hydrophobic core residues and promoting aggregation.[2][5]

  • Poor Reagent Quality: The presence of impurities or bifunctional species in a supposedly monofunctional PEG reagent can cause unintended cross-linking.[1]

  • Pre-existing Aggregates: If the initial protein sample contains small aggregates, these can act as seeds, accelerating the aggregation process during the conjugation reaction.[6]

FAQ 2: How does the choice of PEG linker (length, structure) affect aggregation?

The properties of the PEG linker are critical in determining the stability and solubility of the final bioconjugate.[7][8]

  • Length (Molecular Weight): Longer PEG chains generally provide a more substantial hydrophilic shield around the biomolecule.[9] This increased hydrodynamic size can effectively mask hydrophobic surfaces, reduce intermolecular interactions, and improve solubility.[10] However, excessively long chains can sometimes lead to steric hindrance, potentially impacting the biological activity of the conjugated molecule.[9]

  • Structure (Linear vs. Branched):

    • Linear PEGs are the most common type, offering a straightforward and predictable modification.[11]

    • Branched PEGs provide a larger, umbrella-like protective layer over the protein surface.[12] This structure can be more effective at preventing aggregation and enzymatic degradation compared to a linear PEG of the same total molecular weight.[12]

FAQ 3: How can I detect and quantify aggregation in my bioconjugate sample?

Several analytical techniques are essential for identifying and quantifying aggregates. It is often recommended to use orthogonal methods to get a complete picture.[13]

  • Size Exclusion Chromatography (SEC): SEC is a high-resolution method that separates molecules based on their size in solution. It is highly effective for quantifying monomers, dimers, and larger soluble aggregates.[2]

  • Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a sample by analyzing fluctuations in scattered light. It is very sensitive to the presence of large aggregates and can detect particles over a wide size range.[14]

  • Visual Inspection and Turbidity: The simplest method is a visual inspection for cloudiness or precipitation. This can be quantified by measuring the turbidity of the sample using a spectrophotometer (e.g., absorbance at 340 nm).[1]

  • Flow Imaging Microscopy (FIM): FIM captures images of individual particles as they flow through a microfluidic cell, providing information on particle size, count, and morphology. It is particularly useful for characterizing sub-visible particles.[15]

Section 2: Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving aggregation problems encountered during and after PEGylation.

Problem: My bioconjugate solution becomes cloudy or precipitates during the reaction.

This is a common sign of rapid aggregation. The following workflow can help identify the cause and find a solution.

G start Precipitation Observed During Reaction check_conc Step 1: Check Concentrations - Protein > 5 mg/mL? - High PEG:Protein ratio? start->check_conc Start Troubleshooting check_buffer Step 2: Evaluate Buffer - pH near pI? - Low ionic strength? check_conc->check_buffer sol_conc Solution: Reduce Concentrations - Lower protein to 1-2 mg/mL. - Titrate PEG ratio (start lower). check_conc->sol_conc check_temp Step 3: Assess Temperature - Reaction at RT or higher? check_buffer->check_temp sol_buffer Solution: Optimize Buffer - Adjust pH away from pI. - Add stabilizing excipients. check_buffer->sol_buffer check_reagent Step 4: Verify Reagent - Using bifunctional PEG? - Reagent dissolved properly? check_temp->check_reagent sol_temp Solution: Lower Temperature - Perform reaction at 4°C. - Slow down reaction rate. check_temp->sol_temp sol_reagent Solution: Change Strategy - Use monofunctional PEG. - Ensure complete dissolution of PEG. check_reagent->sol_reagent

Caption: Troubleshooting workflow for in-reaction precipitation.

Problem: My bioconjugate is soluble after the reaction but precipitates after purification or during storage.

This indicates a more subtle instability. The strategies below can improve long-term stability.

1. Optimize Buffer and Formulation Conditions

The composition of the final storage buffer is critical for preventing aggregation.[2][16] If your purified bioconjugate is unstable, consider buffer exchange into a formulation screen.

Table 1: Recommended Starting Conditions for Reaction and Buffer Optimization

Parameter Recommended Range Rationale and Notes
Protein Concentration 1-5 mg/mL Higher concentrations can drive the reaction but also increase aggregation risk. If aggregation occurs, try reducing the concentration.[4]
PEG:Protein Molar Ratio 5:1 to 20:1 This is highly protein-dependent. Start with a lower ratio and increase it while monitoring for aggregation. A high excess can sometimes cause the PEG reagent itself to precipitate.[1][6]
pH 7.2 - 8.5 (for NHS esters) While amine reactions are more efficient at alkaline pH, protein stability is paramount. Ensure the pH is not near the protein's isoelectric point (pI), where solubility is minimal.[2][17]

| Temperature | 4°C to Room Temp | Lowering the temperature to 4°C slows down both the conjugation reaction and aggregation processes, giving more control.[2] |

2. Add Stabilizing Excipients

Excipients can be included in both the reaction and final storage buffers to enhance protein stability.[1][2]

Table 2: Common Stabilizing Excipients for Bioconjugates

Excipient Starting Concentration Mechanism of Action
Arginine 50-100 mM Suppresses protein-protein interactions and can help solubilize aggregates.[1]
Sucrose / Trehalose 5-10% (w/v) Acts as a thermodynamic stabilizer through preferential exclusion, favoring the native protein state.[1]
Glycerol 5-20% (v/v) A cryoprotectant and stabilizer that helps maintain protein solubility.[2][18]

| Polysorbate 20/80 | 0.01-0.05% (v/v) | Non-ionic surfactants that reduce surface tension and prevent surface-induced aggregation.[1] |

G start Purified Bioconjugate Precipitates screen_buffer Step 1: Buffer Screen - pH - Ionic Strength start->screen_buffer Initiate Formulation add_excipients Step 2: Add Excipients - Arginine - Sugars - Surfactants screen_buffer->add_excipients If aggregation persists optimize_storage Step 3: Optimize Storage - Lower Concentration - Freeze at -80°C add_excipients->optimize_storage If aggregation persists result Stable Bioconjugate optimize_storage->result Final Condition

Caption: Post-purification stability optimization workflow.

Section 3: Key Experimental Protocols

Protocol 1: General PEGylation Reaction with an NHS-Ester PEG

This protocol provides a starting point for conjugating a PEG-NHS ester to primary amines (e.g., lysine (B10760008) residues) on a protein.

  • Protein Preparation:

    • Dialyze or buffer exchange the protein into an amine-free buffer, such as Phosphate Buffered Saline (PBS) or HEPES, at a pH between 7.2 and 8.0.[2]

    • Adjust the protein concentration to a range of 1-5 mg/mL. Ensure the starting protein solution is free of aggregates by centrifugation or filtration.[6]

  • PEG Reagent Preparation:

    • Immediately before use, dissolve the PEG-NHS ester in a dry, anhydrous solvent like DMSO or DMF to a concentration of 10-20 mM.[2]

  • Conjugation Reaction:

    • Add a 5 to 20-fold molar excess of the dissolved PEG reagent to the protein solution.[2] To avoid localized high concentrations, add the PEG solution slowly while gently mixing.[2]

    • Incubate the reaction for 1-2 hours at room temperature or for 2-4 hours at 4°C. The optimal time and temperature should be determined empirically.[2][6]

  • Quenching the Reaction:

    • Stop the reaction by adding a small molecule with a primary amine, such as Tris or glycine, at a final concentration of 20-50 mM. This will consume any unreacted PEG-NHS ester.[6]

  • Purification:

    • Remove unreacted PEG and quenching reagents using Size Exclusion Chromatography (SEC), Tangential Flow Filtration (TFF), or dialysis.

Protocol 2: Screening for Optimal Buffer Conditions

This experiment helps identify the ideal buffer to prevent aggregation during the PEGylation reaction.

  • Setup: Prepare a matrix of reaction conditions in small microcentrifuge tubes or a 96-well plate.

  • Variables:

    • pH: Prepare a set of buffers (e.g., phosphate, HEPES) across a range of pH values (e.g., 6.5, 7.0, 7.5, 8.0).[1]

    • Protein Concentration: Test a few concentrations, for example, 1 mg/mL, 3 mg/mL, and 5 mg/mL.[1]

    • Excipients: For each pH, have a condition with and without a stabilizer like 50 mM Arginine.[1]

  • Procedure:

    • Add the protein to each buffer condition.

    • Add the same molar excess of activated PEG to each tube.

    • Incubate for a set time (e.g., 2 hours) at a constant temperature (e.g., 4°C).[1]

  • Analysis:

    • After incubation, centrifuge all samples at high speed (e.g., >14,000 x g) for 10 minutes.

    • Carefully collect the supernatant and measure the protein concentration (e.g., A280).

    • A higher protein concentration in the supernatant indicates less precipitation and better stability under those conditions. The size of the pellet can also be visually compared.

    • Analyze the supernatant by SEC to quantify the amount of soluble aggregate versus monomer.

References

Technical Support Center: 5-(Azido-PEG4)-pent-2-yn-1-Ol Reaction Kinetics Optimization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-(Azido-PEG4)-pent-2-yn-1-Ol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction kinetics and troubleshooting common issues encountered during the use of this bifunctional linker in azide-alkyne cycloaddition reactions.

This compound is a versatile molecule containing both an azide (B81097) and a terminal alkyne, connected by a hydrophilic PEG4 spacer. This structure allows for its participation in "click chemistry," a class of reactions known for their high efficiency, selectivity, and biocompatibility. The two primary types of reactions for this linker are the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound?

A1: this compound is a bifunctional linker used in a variety of bioconjugation applications. The azide group can react with terminal alkynes (via CuAAC) or strained cyclooctynes (via SPAAC), while the terminal alkyne can react with other azide-containing molecules. The PEG4 spacer enhances aqueous solubility and reduces steric hindrance. Common applications include linking molecules to biomolecules such as proteins or nucleic acids, surface functionalization, and the development of antibody-drug conjugates (ADCs) and PROTACs.

Q2: Which reaction should I choose: CuAAC or SPAAC?

A2: The choice between CuAAC and SPAAC depends on your specific application.

  • CuAAC is generally faster but requires a copper(I) catalyst, which can be toxic to living cells.[1][2] It is well-suited for in vitro conjugations where the removal of the copper catalyst is feasible.

  • SPAAC is a metal-free alternative, making it ideal for applications in living systems and other contexts where copper toxicity is a concern.[3][4][5] However, SPAAC reactions are typically slower than CuAAC.[6]

Q3: Why is my CuAAC reaction failing or giving low yields?

A3: Low yields in CuAAC reactions can be attributed to several factors:

  • Catalyst Inactivation: The active catalyst is Cu(I), which can be oxidized to the inactive Cu(II) state by dissolved oxygen.[7][8]

  • Poor Reagent Quality: Degradation of the azide or alkyne starting materials.

  • Suboptimal Reaction Conditions: Incorrect solvent, pH, temperature, or reactant concentrations can negatively impact the reaction.[8]

  • Ligand Issues: The choice and concentration of the copper-stabilizing ligand are critical.[8]

Q4: What are the common side reactions in CuAAC?

A4: The most common side reaction is the oxidative homocoupling of terminal alkynes, known as Glaser coupling, which forms a diyne byproduct.[7] This can be minimized by maintaining anaerobic conditions and using an appropriate amount of a reducing agent like sodium ascorbate (B8700270).

Q5: How can I monitor the progress of my click reaction?

A5: Reaction progress can be monitored by various analytical techniques, including:

  • Thin-Layer Chromatography (TLC)

  • High-Performance Liquid Chromatography (HPLC)

  • Mass Spectrometry (MS)

  • Nuclear Magnetic Resonance (NMR) Spectroscopy

  • In-line ATR-IR spectroscopy can also be used for real-time monitoring.[9]

Troubleshooting Guides

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Problem Potential Cause Recommended Solution
Low or No Product Yield Inactive Cu(I) catalyst due to oxidation.Degas all solutions and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Ensure a fresh solution of the reducing agent (e.g., sodium ascorbate) is used.[7][8]
Inappropriate ligand or ligand-to-copper ratio.Use a water-soluble Cu(I)-stabilizing ligand such as THPTA or TBTA. An optimal ligand-to-copper ratio is often 5:1 to protect biomolecules from oxidation.[10][11]
Steric hindrance around the alkyne or azide.Increase reaction time or temperature. Consider redesigning the substrate with a longer linker if possible.
Substrate degradation.Use a copper-stabilizing ligand to minimize the generation of reactive oxygen species.[7] Consider lowering the reaction temperature.
Formation of Side Products Oxidative homocoupling of the alkyne (Glaser coupling).Ensure sufficient reducing agent (sodium ascorbate) is present. Maintain anaerobic conditions.
Insolubility of Reagents One or more components are not soluble in the reaction solvent.Add a co-solvent such as DMSO or t-BuOH. The PEG4 linker in this compound enhances water solubility.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Problem Potential Cause Recommended Solution
Slow Reaction Rate Low reactivity of the cyclooctyne (B158145).Select a more reactive cyclooctyne. The reactivity is influenced by ring strain and electronic factors.[12] See the comparative kinetics table below.
Steric hindrance.While the PEG linker helps, significant steric bulk near the reacting groups can slow the reaction. Consider a longer reaction time or a slight increase in temperature.
Low Product Yield Hydrolysis or degradation of the cyclooctyne reagent.Ensure proper storage and handling of the cyclooctyne. Prepare stock solutions fresh if possible.
Competing reactions with the azide.In biological systems, azides can be reduced by endogenous thiols. This is generally a slow process but can be a factor.

Comparative Data

Table 1: Second-Order Rate Constants for SPAAC Reactions with Benzyl Azide

Macrocyclic AlkyneAbbreviationSecond-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹)
DibenzocyclooctyneDIBO~0.3
BicyclononyneBCN0.07 - 0.15
DibenzoazacyclooctyneDBCO / DIBAC0.24 - 0.31
BiarylazacyclooctynoneBARAC~0.96
Data sourced from BenchChem and is intended for comparative purposes. Actual rates will vary with specific substrates and conditions.[12]

Experimental Protocols

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is a starting point and may require optimization.

  • Reagent Preparation:

    • Prepare stock solutions of your azide- and alkyne-containing molecules in a suitable solvent (e.g., water, DMSO, or a mixture).

    • Prepare fresh stock solutions of CuSO₄·5H₂O (e.g., 100 mM in water), a copper-stabilizing ligand like THPTA (e.g., 200 mM in water), and sodium ascorbate (e.g., 1 M in water).[7][13]

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide and alkyne solutions. A slight excess (1.2-2 equivalents) of one reactant is often used.

    • Add the THPTA ligand solution to the CuSO₄ solution in a 2:1 to 5:1 molar ratio and let it pre-complex for a few minutes.[11][13]

    • Add the pre-complexed CuSO₄/ligand solution to the azide/alkyne mixture. Typical final concentrations are 0.1-1 mM CuSO₄.

    • Initiate the reaction by adding the sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times that of the copper sulfate.[7]

  • Incubation and Monitoring:

    • Incubate the reaction at room temperature for 1-4 hours.[7] For less reactive substrates, longer incubation times or gentle heating may be necessary.

    • Monitor the reaction progress using an appropriate analytical method (TLC, HPLC, or MS).

  • Work-up and Purification:

    • Upon completion, the product can be purified. For small molecules, this may involve extraction with an organic solvent. For biomolecules, purification can be achieved through size-exclusion chromatography or dialysis to remove the copper catalyst and excess reagents.[7]

General Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol is a starting point and should be optimized for your specific substrates.

  • Reagent Preparation:

    • Prepare a stock solution of your strained cyclooctyne (e.g., DBCO or BCN derivative) in an appropriate solvent like DMSO.[14]

    • Prepare a solution of your azide-containing molecule in a compatible buffer (e.g., PBS pH 7.4 for biomolecules).[14]

  • Reaction Setup:

    • In a suitable reaction vessel, combine the azide-containing solution with the strained cyclooctyne solution. A 2-4 fold molar excess of the cyclooctyne is a good starting point.[14]

    • Ensure the final concentration of any organic co-solvent (like DMSO) is kept low (typically <5% v/v) to maintain the stability of biomolecules.[14]

  • Incubation and Monitoring:

    • Incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours.[14] Reaction times can vary significantly based on the reactivity of the cyclooctyne.

    • Monitor the reaction progress by an appropriate analytical method.

  • Purification:

    • Purify the conjugate using a method suitable for your molecule of interest (e.g., size-exclusion chromatography, dialysis, or HPLC).

Visualizations

CuAAC_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification azide Azide Solution mix Combine Reagents & Initiate azide->mix alkyne Alkyne Solution alkyne->mix copper_ligand CuSO4/Ligand Solution copper_ligand->mix ascorbate Sodium Ascorbate ascorbate->mix Initiate incubate Incubate (RT, 1-4h) mix->incubate monitor Monitor Progress (HPLC/MS) incubate->monitor purify Purify Product monitor->purify

A generalized experimental workflow for a CuAAC reaction.

SPAAC_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification azide Azide Solution (in buffer) mix Combine Reagents azide->mix cyclooctyne Cyclooctyne Solution (in DMSO) cyclooctyne->mix incubate Incubate (4-24h) mix->incubate monitor Monitor Progress (HPLC/MS) incubate->monitor purify Purify Product monitor->purify

A generalized experimental workflow for a SPAAC reaction.

Troubleshooting_Tree start Low/No Product Yield q1 CuAAC or SPAAC? start->q1 cu_aac CuAAC q1->cu_aac CuAAC spaac SPAAC q1->spaac SPAAC q2_cu Reaction under inert atmosphere? cu_aac->q2_cu ans2_cu_no No q2_cu->ans2_cu_no No ans2_cu_yes Yes q2_cu->ans2_cu_yes Yes sol2_cu_no Degas solutions & use N2/Ar. Ensure fresh reducing agent. ans2_cu_no->sol2_cu_no q3_cu Using a Cu(I) stabilizing ligand? ans2_cu_yes->q3_cu ans3_cu_no No q3_cu->ans3_cu_no No ans3_cu_yes Yes q3_cu->ans3_cu_yes Yes sol3_cu_no Add THPTA or other suitable ligand. ans3_cu_no->sol3_cu_no q4_cu Check reagent purity & concentrations. Increase reaction time/temp. ans3_cu_yes->q4_cu q2_sp Which cyclooctyne is used? spaac->q2_sp ans2_sp_slow Less reactive (e.g., BCN) q2_sp->ans2_sp_slow Slow ans2_sp_fast More reactive (e.g., DBCO) q2_sp->ans2_sp_fast Fast sol2_sp_slow Increase reaction time/temp or use a more reactive cyclooctyne (e.g., DBCO, BARAC). ans2_sp_slow->sol2_sp_slow q3_sp Check for steric hindrance. Verify reagent stability. ans2_sp_fast->q3_sp

A decision tree for troubleshooting low product yield.

References

Technical Support Center: Solid-Phase Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for solid-phase click chemistry. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions to common issues encountered during experimental work. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and optimized experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is solid-phase click chemistry?

Solid-phase click chemistry refers to the application of "click" reactions, most commonly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), where one of the reactants (either the azide (B81097) or the alkyne) is immobilized on a solid support, such as a resin.[1][2] This approach offers significant advantages in terms of product purification, as excess reagents and byproducts can be easily removed by washing the solid support.[3]

Q2: What are the most common issues encountered in solid-phase click chemistry?

Common challenges in solid-phase click chemistry include low reaction yields, incomplete reactions, side product formation, and difficulties with product cleavage from the solid support.[4][5] These issues can often be attributed to factors such as suboptimal reaction conditions, catalyst inefficiency, poor resin swelling, or steric hindrance at the reaction site.[1][5]

Q3: How can I monitor the progress of my on-resin click reaction?

Monitoring the progress of a reaction on a solid support can be challenging. Techniques such as Fourier-Transform Infrared (FTIR) spectroscopy can be used to track the disappearance of the azide peak (around 2100 cm⁻¹).[6][7] Another method involves cleaving a small amount of resin-bound product at different time points and analyzing the cleaved material by High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (e.g., MALDI-TOF).[8][9] Some researchers also employ qualitative colorimetric tests, such as the Ellman's test for thiols if they are involved in the reaction scheme, to get a quick indication of reaction completion.[10]

Q4: What is the importance of resin swelling in solid-phase click chemistry?

Resin swelling is a critical factor for the success of solid-phase reactions.[11] The resin must swell adequately in the reaction solvent to allow for the diffusion of reagents to the reactive sites within the polymer matrix.[11] Poor swelling can lead to reduced reaction rates and incomplete conversions. The degree of swelling is dependent on the type of resin, the solvent, and the molecule attached to the resin.

Troubleshooting Guides

Low Reaction Yield or Incomplete Reaction

Q: My on-resin click reaction has a low yield or is incomplete. What are the possible causes and how can I troubleshoot this?

Low yields or incomplete reactions are common frustrations in solid-phase click chemistry. A systematic approach to troubleshooting can help identify and resolve the underlying issue.

Troubleshooting Workflow for Low Yield/Incomplete Reaction

Troubleshooting_Low_Yield start Low Yield or Incomplete Reaction check_reagents 1. Verify Reagent Quality and Stoichiometry start->check_reagents check_catalyst 2. Assess Catalyst System check_reagents->check_catalyst Reagents OK sub_reagents Use fresh, high-purity reagents. Increase equivalents of soluble reactant. check_reagents->sub_reagents check_resin 3. Evaluate Solid Support and Swelling check_catalyst->check_resin Catalyst OK sub_catalyst Prepare fresh catalyst solution. Use a stabilizing ligand (e.g., THPTA, TBTA). Consider a different copper source (e.g., CuI). check_catalyst->sub_catalyst check_conditions 4. Optimize Reaction Conditions check_resin->check_conditions Resin OK sub_resin Choose a resin with appropriate swelling properties for your solvent (e.g., PEG vs. Polystyrene). Ensure adequate pre-swelling of the resin. check_resin->sub_resin solution Improved Yield check_conditions->solution Conditions Optimized sub_conditions Increase reaction time and/or temperature. Degas solvents to remove oxygen. Use a solvent that promotes resin swelling. check_conditions->sub_conditions

Caption: A logical workflow for troubleshooting low yields in solid-phase click chemistry.

Possible Causes and Solutions:

  • Reagent Quality and Stoichiometry:

    • Cause: Degradation of reagents, particularly the sodium ascorbate (B8700270) reducing agent, which is sensitive to oxidation.[5] Inaccurate quantification of resin loading can also lead to incorrect stoichiometry.

    • Solution: Always use fresh, high-purity reagents. Prepare the sodium ascorbate solution immediately before use.[12] Quantify the loading of your starting material on the resin accurately. Increase the equivalents of the soluble reactant (azide or alkyne) to drive the reaction to completion.

  • Catalyst System Inefficiency:

    • Cause: The active Cu(I) catalyst can be oxidized to the inactive Cu(II) species by dissolved oxygen.[5] Certain functional groups on the solid support or in the substrate can chelate with the copper catalyst, reducing its availability.[13]

    • Solution: Degas all solvents thoroughly to remove dissolved oxygen.[5] Use a copper-stabilizing ligand such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) or TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) to protect the Cu(I) state.[5] Consider using a direct Cu(I) source like copper(I) iodide (CuI) instead of generating Cu(I) in situ from a Cu(II) salt.[14]

  • Poor Resin Swelling and Accessibility:

    • Cause: The chosen solvent may not be optimal for swelling the specific type of resin being used (e.g., polystyrene vs. polyethylene (B3416737) glycol-based resins).[15] The reactive site on the resin-bound molecule may be sterically hindered, preventing the other reactant from accessing it.[16]

    • Solution: Select a solvent that is known to effectively swell your chosen resin.[17] Ensure the resin is adequately pre-swollen in the reaction solvent before adding the other reagents. If steric hindrance is suspected, consider using a longer linker to distance the reactive group from the resin backbone.

  • Suboptimal Reaction Conditions:

    • Cause: The reaction time may be insufficient, or the temperature may be too low for the reaction to proceed to completion.

    • Solution: Increase the reaction time and monitor the progress at regular intervals. Gentle heating (e.g., to 40-60 °C) can often improve reaction rates, but be mindful of the thermal stability of your molecules.[12]

Side Product Formation and Purity Issues

Q: I am observing significant side products in my reaction mixture after cleavage. What are the likely side reactions and how can I minimize them?

The formation of byproducts can complicate the purification of the final product. Understanding the common side reactions is key to mitigating them.

Common Side Reactions and Mitigation Strategies:

  • Homodimerization of Alkynes (Glaser Coupling):

    • Cause: This occurs when terminal alkynes couple with each other in the presence of a copper catalyst and oxygen.

    • Mitigation: Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and that all solvents are thoroughly degassed. The use of an excess of a reducing agent like sodium ascorbate can also help to suppress this side reaction by keeping the copper in the Cu(I) state.[18]

  • Oxidation of Sensitive Residues:

    • Cause: If the molecule on the solid support contains sensitive amino acids such as methionine or cysteine, they can be oxidized during the reaction, especially in the presence of copper and oxygen.

    • Mitigation: Use degassed solvents and maintain an inert atmosphere. The inclusion of scavengers in the cleavage cocktail can also help to protect sensitive residues.

  • Incomplete Deprotection during Cleavage:

    • Cause: The cleavage cocktail and conditions may not be sufficient to remove all protecting groups from the synthesized molecule, leading to a heterogeneous product mixture.

    • Solution: Choose a cleavage cocktail that is appropriate for the protecting groups present in your molecule. Ensure a sufficient cleavage time and use appropriate scavengers to prevent re-attachment of protecting groups.

Quantitative Data Summary

The efficiency of solid-phase click chemistry is highly dependent on the reaction parameters. The following tables provide a summary of typical reaction conditions and a comparison of different catalyst systems.

Table 1: Typical Reaction Conditions for On-Resin CuAAC

ParameterRecommended RangeNotes
Solvent DMF, NMP, DMSO, THF, or mixtures with waterThe choice of solvent should be based on the swelling properties of the resin.[11]
Temperature Room Temperature to 60 °CHigher temperatures can increase the reaction rate but may also promote side reactions.[12]
Reaction Time 1 to 24 hoursReaction progress should be monitored to determine the optimal time.[19]
Alkyne Equivalents 5 - 10 eq. (relative to resin loading)An excess of the soluble reactant is used to drive the reaction to completion.[19]
Copper Catalyst 0.1 - 5 mol% (for heterogeneous catalysts) or 1-2 eq. (for some homogeneous systems)The optimal catalyst loading depends on the specific catalyst system used.[14][19][20]
Reducing Agent 1 - 5 eq. (e.g., Sodium Ascorbate)Should be in excess relative to the copper catalyst to maintain the Cu(I) state.[19]
Ligand 1 - 5 eq. (relative to copper)A ligand-to-copper ratio of 5:1 is often recommended to stabilize the catalyst.[5]

Table 2: Comparison of Common Copper Catalyst Systems for CuAAC

Catalyst SystemCatalyst Loading (mol%)Temperature (°C)Reaction TimeYield (%)Key Characteristics & Notes
CuSO₄ / Sodium Ascorbate 1-5Room Temperature1 - 24 h>95The most common and cost-effective method. Sodium ascorbate reduces Cu(II) to the active Cu(I) species in situ.[14]
CuI 1Room Temperature1 - 12 h>95A direct source of Cu(I), often leading to faster reactions than the CuSO₄/ascorbate system.[14]
[Cu(CH₃CN)₄]PF₆ 1Room Temperature1 - 8 h>95A highly active, direct Cu(I) source.[14]
Heterogeneous Catalysts (e.g., Cu on solid support) 0.2 - 150 - 80 °C0.5 - 6 h80-98Allows for easy removal and recycling of the catalyst, minimizing copper contamination in the final product.[20]

Experimental Protocols

General Protocol for On-Resin Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general procedure for performing a CuAAC reaction on a solid support. It is recommended to optimize the conditions for your specific substrates.

Materials:

  • Azide- or alkyne-functionalized resin

  • Soluble alkyne or azide partner (5-10 equivalents)

  • Copper(I) iodide (CuI) (1-2 equivalents) or Copper(II) sulfate (B86663) (CuSO₄·5H₂O) (0.1-0.5 equivalents)

  • Sodium ascorbate (1-5 equivalents, if using CuSO₄)

  • N,N-Diisopropylethylamine (DIPEA) or another non-coordinating base (5-10 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF) or other suitable solvent

  • Solid-phase synthesis vessel

  • Shaker or rotator

Workflow for On-Resin CuAAC

Experimental_Workflow start Start swell_resin 1. Swell Resin in Solvent (e.g., DMF for 30 min) start->swell_resin wash_resin1 2. Wash Resin (3x with DMF) swell_resin->wash_resin1 add_reagents 3. Add Soluble Reactant, Catalyst, and Base wash_resin1->add_reagents react 4. React at Room Temperature (4-16 hours with agitation) add_reagents->react monitor 5. Monitor Reaction Progress (Optional: LC-MS of cleaved aliquot) react->monitor monitor->react Incomplete wash_resin2 6. Wash Resin Thoroughly (DMF, DCM, MeOH) monitor->wash_resin2 Complete dry_resin 7. Dry Resin (under vacuum) wash_resin2->dry_resin cleave 8. Cleave and Deprotect Product dry_resin->cleave purify 9. Purify Product (RP-HPLC) cleave->purify end End purify->end

Caption: A step-by-step experimental workflow for a typical on-resin CuAAC reaction.

Procedure:

  • Resin Swelling and Washing: Swell the azide- or alkyne-functionalized resin in DMF for at least 30 minutes in a solid-phase synthesis vessel. After swelling, wash the resin thoroughly with DMF (3 times).[19]

  • Reaction Cocktail Preparation: In a separate vial, dissolve the soluble alkyne or azide partner (5-10 equivalents relative to the resin loading) in a minimal amount of DMF.

  • Catalyst and Base Addition: To the reaction vessel containing the swollen and washed resin, add the copper catalyst (e.g., CuI, 1-2 equivalents) and a non-coordinating base (e.g., DIPEA, 5-10 equivalents). If using a CuSO₄/sodium ascorbate system, add the sodium ascorbate followed by the CuSO₄.[19]

  • Initiate Reaction: Add the solution of the soluble reactant to the resin mixture.

  • Reaction Incubation: Gently agitate the reaction mixture at room temperature for 4-16 hours. The reaction progress can be monitored by taking a small sample of the resin, cleaving the product, and analyzing it by LC-MS.[19]

  • Washing: Once the reaction is complete, thoroughly wash the resin sequentially with DMF, Dichloromethane (DCM), and Methanol (MeOH).

  • Drying: Dry the resin under a vacuum.

  • Cleavage and Deprotection: Cleave the final product from the resin and remove any side-chain protecting groups using an appropriate cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O).[21]

  • Purification: Purify the crude product by reverse-phase high-performance liquid chromatography (RP-HPLC).[14]

Protocol for Cleavage of Product from Acid-Labile Resins

This protocol is suitable for cleaving products from acid-labile linkers such as Wang or Rink Amide linkers.

Materials:

  • Product-bound resin

  • Cleavage cocktail (e.g., Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol)[22]

  • Cold diethyl ether

  • Centrifuge

Procedure:

  • Place the dry, product-bound resin in a suitable reaction vessel.

  • Add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Allow the mixture to stand at room temperature for 2-4 hours with occasional swirling.

  • Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh TFA and combine the filtrates.

  • Precipitate the crude product by adding the TFA filtrate dropwise to a tube containing cold diethyl ether (approximately 10 times the volume of the filtrate).

  • Pellet the precipitated product by centrifugation.

  • Carefully decant the ether, and wash the pellet with cold ether two more times to remove residual scavengers.

  • Dry the crude product under a vacuum.

Table 3: Common Cleavage Cocktails for Acid-Labile Resins

Reagent CocktailCompositionRecommended for Peptides Containing
Reagent K 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiolCys, Met, Trp, and Tyr[22]
Reagent B 88% TFA, 5% phenol, 5% water, 2% TISTrityl-based protecting groups; "odorless" alternative to thiol-containing cocktails.[22]
TFA/TIS/H₂O 95% TFA, 2.5% TIS, 2.5% H₂OMost standard peptides without highly sensitive residues.[21]
TFA/EDT/TIS/H₂O 94% TFA, 2.5% H₂O, 1% TIS, 2.5% EDTPeptides containing Trp, Cys, or Met to minimize side reactions.[21]

References

characterization of incomplete 5-(Azido-PEG4)-pent-2-yn-1-Ol reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and professionals working with 5-(Azido-PEG4)-pent-2-yn-1-Ol in bioconjugation and drug development.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a heterobifunctional PEG linker. It contains an azide (B81097) group and a terminal alkyne group, making it ideal for "click chemistry," specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.[1][][3][4] Its hydrophilic PEG spacer enhances solubility in aqueous solutions.[1][][3][4] This molecule is commonly used to conjugate with other molecules containing a compatible functional group (e.g., an alkyne or a strained cyclooctyne (B158145) like DBCO or BCN) to form a stable triazole linkage in applications such as antibody-drug conjugates (ADCs), drug delivery, and surface modification.[5][6]

Q2: What is the primary reaction mechanism for this compound?

The primary reaction is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[7][8][9] In this reaction, the azide and terminal alkyne moieties react in the presence of a Cu(I) catalyst to exclusively form a stable 1,4-disubstituted 1,2,3-triazole ring.[7] This reaction is known for its high yield, mild reaction conditions, and high selectivity.[8][9]

Q3: Can I use this reagent for copper-free click chemistry?

While the azide group on this compound can participate in copper-free click chemistry, the terminal alkyne on the same molecule is not "strained" and will react very slowly, if at all, without a copper catalyst.[10] Copper-free methods, such as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), require a strained cyclooctyne (e.g., DBCO, BCN) to react efficiently with an azide.[10][11] Therefore, to achieve an efficient reaction with the alkyne group of this molecule, a copper(I) catalyst is necessary.

Troubleshooting Guide for Incomplete Reactions

Issue 1: Low or No Product Formation

Possible Cause 1: Inactive Copper(I) Catalyst

  • Explanation: The active catalyst in CuAAC is Cu(I). However, Cu(I) is readily oxidized to the inactive Cu(II) species in solution, especially in the presence of oxygen.[7][12][13]

  • Solution:

    • In Situ Reduction: Generate Cu(I) in situ from a Cu(II) salt (e.g., CuSO₄) using a reducing agent. Sodium ascorbate (B8700270) is the most common choice, typically used in 3- to 10-fold excess relative to the copper salt.[7]

    • Degas Solvents: Before adding the catalyst, thoroughly degas all reaction solvents (e.g., by sparging with argon or nitrogen) to remove dissolved oxygen.

    • Use Stabilizing Ligands: Incorporate a Cu(I) stabilizing ligand, such as Tris-(benzyltriazolylmethyl)amine (TBTA), into the reaction mixture. This protects the Cu(I) from oxidation and can prevent damage to sensitive biomolecules like DNA.[8]

Possible Cause 2: Reagent Degradation or Impurity

  • Explanation: The azide or alkyne functional groups may have degraded during storage or may be of insufficient purity.

  • Solution:

    • Verify Reagent Quality: Use freshly acquired or properly stored reagents. Check the purity of your starting materials using techniques like NMR or Mass Spectrometry.

    • Control Reaction: Perform a control reaction with known, reliable azide and alkyne partners to ensure that the issue is not with the general reaction setup or other reagents.

Possible Cause 3: Suboptimal Reaction Conditions

  • Explanation: Factors like solvent, pH, and temperature can significantly impact reaction efficiency.

  • Solution:

    • Solvent Choice: Ensure both reactants are soluble in the chosen solvent system. The PEG linker on this compound improves aqueous solubility, but the partner molecule may require the addition of a co-solvent like DMSO or DMF.

    • pH Range: CuAAC is generally tolerant of a wide pH range (4-12).[7] However, the optimal pH can be substrate-dependent. If working with proteins, ensure the pH is compatible with protein stability.

    • Temperature: While many click reactions proceed at room temperature, gentle heating (e.g., 37-50°C) can sometimes improve reaction rates, especially with sterically hindered substrates.

Issue 2: Presence of Multiple Unidentified Byproducts

Possible Cause 1: Side Reactions of the Alkyne

  • Explanation: In the presence of a copper catalyst, terminal alkynes can sometimes undergo side reactions, such as Glaser coupling, which leads to the formation of diynes.

  • Solution:

    • Optimize Copper Concentration: Use the lowest effective concentration of the copper catalyst.

    • Use a Ligand: A stabilizing ligand like TBTA can help suppress unwanted side reactions by coordinating with the copper center.

Possible Cause 2: Instability of the Conjugated Molecule

  • Explanation: If you are conjugating to a complex biomolecule, the reaction conditions (especially the presence of copper and a reducing agent) might be causing its degradation.

  • Solution:

    • Protect Sensitive Molecules: The use of copper-stabilizing ligands is highly recommended when working with biomolecules.[8]

    • Minimize Reaction Time: Monitor the reaction progress closely (e.g., by TLC, LC-MS, or NMR) and stop the reaction as soon as the desired product is formed to minimize exposure to potentially harmful conditions.

    • Consider Copper-Free Click: If your biomolecule is extremely sensitive to copper, consider redesigning your experiment to use SPAAC. This would involve modifying your target molecule with a strained alkyne (like DBCO) to react with the azide on your PEG linker.

Data and Protocols

Table 1: Typical Reaction Parameters for CuAAC
ParameterRecommended RangeNotes
Reactant Ratio 1:1 to 1:1.5 (Alkyne:Azide)A slight excess of one reagent can drive the reaction to completion.
Copper(II) Source 1-10 mol%e.g., CuSO₄
Reducing Agent 3-10 equivalents (to Copper)e.g., Sodium Ascorbate
Cu(I) Ligand 1-5 equivalents (to Copper)e.g., TBTA
Solvent Aqueous buffer, H₂O/tBuOH, DMF, DMSOMust solubilize all components.
Temperature 25°C - 50°CRoom temperature is often sufficient.
pH 4 - 12Optimal range is often 7-8 for biomolecules.
Reaction Time 1 - 12 hoursMonitor progress by TLC or LC-MS.
Experimental Protocol: Monitoring Reaction Progress with LC-MS
  • Sample Preparation: At designated time points (e.g., 0, 1, 4, and 12 hours), withdraw a small aliquot (e.g., 5-10 µL) from the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by diluting it into a larger volume of a suitable solvent (e.g., 100 µL of 50:50 Acetonitrile:Water with 0.1% formic acid). If the reaction contains a biomolecule, quenching may involve precipitation or buffer exchange.

  • Analysis: Inject the quenched sample into an LC-MS system.

    • LC Method: Use a C18 column with a gradient elution (e.g., from 95% Water/5% Acetonitrile to 5% Water/95% Acetonitrile, both with 0.1% formic acid).

    • MS Method: Use electrospray ionization (ESI) in positive ion mode. Monitor the expected m/z values for:

      • This compound (Starting Material)

      • Your azide-containing reaction partner (Starting Material)

      • The expected triazole product (Product)

  • Data Interpretation: Track the disappearance of the starting material peaks and the appearance of the product peak over time to determine the reaction's completion.

Visual Guides

G cluster_prep Reaction Setup cluster_reagents Catalyst Preparation cluster_reaction Reaction & Monitoring r1 5-(Azido-PEG4)- pent-2-yn-1-Ol mix Combine Reactants & Catalyst r1->mix r2 Azide-Containing Substrate r2->mix solv Degassed Solvent (e.g., H2O/tBuOH) solv->mix cu2 CuSO4 (Cupric Sulfate) cu2->mix asc Sodium Ascorbate asc->mix lig TBTA Ligand (Optional) lig->mix monitor Monitor Progress (TLC, LC-MS) mix->monitor Incubate at RT-50°C product Triazole Conjugate monitor->product Upon Completion

Caption: Workflow for a typical CuAAC reaction.

G cluster_catalyst Catalyst System Check cluster_reagents Reagent Integrity Check cluster_conditions Reaction Conditions Check start Incomplete Reaction Observed c1 Is Cu(I) being generated and protected? start->c1 c2 Are starting materials pure? start->c2 c3 Are conditions optimal? start->c3 s1a Degas solvents thoroughly. c1->s1a No/Partial s1b Add fresh Sodium Ascorbate. c1->s1b No/Partial s1c Incorporate a stabilizing ligand (TBTA). c1->s1c No/Partial s2a Analyze starting materials (NMR, MS). c2->s2a Unsure s2b Run a positive control reaction. c2->s2b Unsure s3a Check reactant solubility; add co-solvent. c3->s3a No s3b Optimize temperature and reaction time. c3->s3b No

Caption: Troubleshooting logic for incomplete reactions.

References

Validation & Comparative

A Head-to-Head Comparison of CuAAC and SPAAC for Bioconjugation Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of bioconjugation, the covalent linking of molecules to biomolecules, two "click chemistry" reactions have emerged as powerful and widely adopted tools: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1] Both reactions form a stable triazole linkage, but their fundamental differences in reaction mechanism, kinetics, and biocompatibility make the choice between them a critical decision in experimental design, particularly in the fields of drug development, diagnostics, and materials science.[2][3] This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal strategy for their bioconjugation needs.

At a Glance: Key Differences Between CuAAC and SPAAC

FeatureCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst Copper(I)None
Biocompatibility Lower, due to copper cytotoxicity.[2]High, copper-free and suitable for live systems.[2][4]
Reaction Kinetics Very fast, with rate acceleration of 10⁷ to 10⁸ over uncatalyzed reactions.[2]Fast, but generally slower than CuAAC.[2][5]
Reactant Stability Terminal alkynes are stable and easy to synthesize.[2]Strained cyclooctynes can be less stable and more complex to synthesize.[2]
Reaction Conditions Aqueous or organic solvents, broad pH (4-12) and temperature range.[2][6]Physiological temperature and pH, ideal for living systems.[2][4]
Regioselectivity Exclusively 1,4-disubstituted triazole.[7]Mixture of 1,4- and 1,5-disubstituted triazoles.[7]
Common Alkyne Partner Terminal alkynes (e.g., Phenylacetylene)Strained cyclooctynes (e.g., DBCO, BCN).[2]

Quantitative Comparison of Reaction Efficiency

The choice between CuAAC and SPAAC often hinges on quantitative parameters such as reaction speed and achievable yields. The following table summarizes typical quantitative data for these two reactions. It is important to note that reaction rates are highly dependent on the specific reactants, solvent, and catalyst/ligand system used.[2]

ParameterCopper-Catalyzed (CuAAC)Strain-Promoted (SPAAC)
Second-Order Rate Constant (M⁻¹s⁻¹) 10² - 10³[7]10⁻³ - 1 (highly dependent on cyclooctyne (B158145) structure)[7]
Typical Reaction Time 30 minutes to a few hours[7]1 to 12 hours (can be longer for less reactive alkynes)[7]
Typical Reactant Concentration >10 µM[7]Can be higher to achieve reasonable reaction times[7]
Yields Near-quantitative[7][8]Generally high, but can be lower than CuAAC[7]

Reaction Mechanisms and Experimental Workflows

The fundamental difference between CuAAC and SPAAC lies in their reaction mechanisms, which in turn dictates their experimental workflows and suitability for different applications.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a [3+2] cycloaddition between a terminal alkyne and an azide, catalyzed by a copper(I) species.[1] The catalyst is typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent like sodium ascorbate (B8700270).[7] The addition of a copper-stabilizing ligand, such as tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA), can accelerate the reaction and protect biomolecules from damage by reactive oxygen species.[9][10]

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst System Terminal Alkyne Terminal Alkyne Copper-Alkyne Complex Copper-Alkyne Complex Azide Azide Azide->Copper-Alkyne Complex Cycloaddition Cu(II) Salt Cu(II) Salt Reducing Agent Reducing Agent Cu(II) Salt->Reducing Agent Reduction Cu(I) Catalyst Cu(I) Catalyst Cu(I) Catalyst->Copper-Alkyne Complex Coordination Triazole Product Triazole Product Copper-Alkyne Complex->Triazole Product Release

Mechanism of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

The general experimental workflow for a CuAAC bioconjugation involves dissolving the alkyne-modified biomolecule and the azide-containing molecule in a suitable buffer, followed by the addition of the copper catalyst, a ligand, and a reducing agent.

CuAAC_Workflow Start Start Prepare Alkyne-Biomolecule Prepare Alkyne-Biomolecule Start->Prepare Alkyne-Biomolecule Prepare Azide-Molecule Prepare Azide-Molecule Start->Prepare Azide-Molecule Mix Reactants in Buffer Mix Reactants in Buffer Prepare Alkyne-Biomolecule->Mix Reactants in Buffer Prepare Azide-Molecule->Mix Reactants in Buffer Add Cu(II) and Ligand Add Cu(II) and Ligand Mix Reactants in Buffer->Add Cu(II) and Ligand Add Reducing Agent Add Reducing Agent Add Cu(II) and Ligand->Add Reducing Agent Incubate Incubate Add Reducing Agent->Incubate Purify Bioconjugate Purify Bioconjugate Incubate->Purify Bioconjugate End End Purify Bioconjugate->End

General experimental workflow for a CuAAC bioconjugation reaction.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a catalyst-free [3+2] cycloaddition that relies on the high ring strain of a cyclooctyne derivative (e.g., dibenzocyclooctyne - DBCO, or bicyclo[6.1.0]nonyne - BCN) to react with an azide.[1][4] The release of this ring strain is the driving force for the reaction, allowing it to proceed under physiological conditions without the need for a cytotoxic copper catalyst.[11]

SPAAC_Mechanism cluster_reactants Reactants Strained Cyclooctyne Strained Cyclooctyne Transition State Transition State Azide Azide Azide->Transition State Spontaneous Cycloaddition Triazole Product Triazole Product Transition State->Triazole Product Ring Strain Release

Mechanism of the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

The experimental workflow for SPAAC is simpler than that of CuAAC, as it omits the catalyst system. The azide-modified biomolecule and the strained cyclooctyne are simply mixed in a suitable buffer and allowed to react.

SPAAC_Workflow Start Start Prepare Azide-Biomolecule Prepare Azide-Biomolecule Start->Prepare Azide-Biomolecule Prepare Strained Alkyne Prepare Strained Alkyne Start->Prepare Strained Alkyne Mix Reactants in Buffer Mix Reactants in Buffer Prepare Azide-Biomolecule->Mix Reactants in Buffer Prepare Strained Alkyne->Mix Reactants in Buffer Incubate Incubate Mix Reactants in Buffer->Incubate Purify Bioconjugate Purify Bioconjugate Incubate->Purify Bioconjugate End End Purify Bioconjugate->End

Simplified workflow for a SPAAC bioconjugation reaction.

Detailed Experimental Protocols

The following are generalized protocols for protein bioconjugation using CuAAC and SPAAC. These should be optimized for specific biomolecules and reagents.

Protocol 1: General CuAAC Protocol for Protein Bioconjugation

This protocol describes a typical procedure for conjugating an azide-modified small molecule to a protein containing a terminal alkyne.

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0-8.0; avoid TRIS buffer as it can chelate copper).[7]

  • Azide-modified small molecule (e.g., a fluorophore) dissolved in DMSO.

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water).

  • Copper-stabilizing ligand (e.g., THPTA) stock solution (e.g., 50 mM in water).

  • Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared).

  • Aminoguanidine (B1677879) hydrochloride stock solution (optional, to prevent side reactions; e.g., 100 mM in water).[12]

Procedure:

  • In a microcentrifuge tube, combine the alkyne-modified protein solution and buffer to achieve the desired final protein concentration.[12]

  • Add the azide-modified small molecule from the DMSO stock solution. The final DMSO concentration should ideally be kept below 10% (v/v) to maintain protein stability.[7]

  • Premix the CuSO₄ and THPTA solutions.[12] Add this mixture to the reaction tube.

  • If using, add the aminoguanidine solution.[12]

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[12]

  • Close the tube to minimize oxygen diffusion and mix gently by inverting the tube or using a slow rotator.[12]

  • Allow the reaction to proceed at room temperature for 1-4 hours. Monitor the reaction progress using a suitable analytical method (e.g., SDS-PAGE, LC-MS).

  • Upon completion, the bioconjugate can be purified by size-exclusion chromatography (SEC) or dialysis to remove unreacted small molecules and catalyst components.

Protocol 2: General SPAAC Protocol for Protein Bioconjugation

This protocol outlines a general procedure for the copper-free reaction between an azide-modified protein and a strained cyclooctyne.

Materials:

  • Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4).[7]

  • Strained cyclooctyne (e.g., DBCO-fluorophore) dissolved in DMSO.

Procedure:

  • In a microcentrifuge tube, dissolve the azide-modified protein in the buffer to the desired final concentration (e.g., 1 mg/mL).[7]

  • Add the strained cyclooctyne from the DMSO stock solution. The final DMSO concentration should ideally be kept below 10% (v/v) to maintain protein stability.[7]

  • Gently mix the solution and incubate at room temperature or 37°C. Reaction times can vary from 1 to 12 hours depending on the reactivity of the specific cyclooctyne and the reactant concentrations.[7]

  • Monitor the reaction progress if possible (e.g., by LC-MS or SDS-PAGE if there is a significant mass change).

  • Once the reaction is complete, purify the bioconjugate using an appropriate method like SEC or dialysis to remove unreacted small molecules.[7]

Decision-Making Framework: Choosing Between CuAAC and SPAAC

The selection of the appropriate click chemistry method is contingent on the specific experimental context. The following decision tree provides a logical framework for this choice.

Decision_Tree Start Start Live Cells or In Vivo? Live Cells or In Vivo? Start->Live Cells or In Vivo? Use SPAAC Use SPAAC Live Cells or In Vivo?->Use SPAAC Yes In Vitro Conjugation In Vitro Conjugation Live Cells or In Vivo?->In Vitro Conjugation No Fast Kinetics Critical? Fast Kinetics Critical? In Vitro Conjugation->Fast Kinetics Critical? Use CuAAC Use CuAAC Fast Kinetics Critical?->Use CuAAC Yes Concerned about Copper Toxicity? Concerned about Copper Toxicity? Fast Kinetics Critical?->Concerned about Copper Toxicity? No Consider SPAAC with high reactivity cyclooctyne Consider SPAAC with high reactivity cyclooctyne Concerned about Copper Toxicity?->Use SPAAC Yes Use CuAAC with Ligands Use CuAAC with Ligands Concerned about Copper Toxicity?->Use CuAAC with Ligands No

Decision tree for selecting between CuAAC and SPAAC.

Conclusion

Both CuAAC and SPAAC are exceptionally powerful and versatile methods for bioconjugation. CuAAC offers the significant advantages of rapid reaction kinetics and the use of simple, stable terminal alkynes, making it a preferred choice for many in vitro applications where speed and efficiency are paramount.[7][11] However, the inherent cytotoxicity of the copper catalyst is a major limitation for applications in living systems.[2][13]

SPAAC, on the other hand, shines in its biocompatibility.[4][11] By eliminating the need for a copper catalyst, it has opened the door for efficient and specific labeling of biomolecules in live cells and whole organisms.[13] While generally slower than CuAAC and requiring more synthetically complex and potentially less stable strained cyclooctynes, the development of new, more reactive cyclooctynes continues to enhance the utility of this technique.[2][14]

Ultimately, the choice between CuAAC and SPAAC is a trade-off between reaction speed and biocompatibility.[1] For researchers in drug development and related fields, a careful consideration of the experimental goals and the sensitivity of the biological system is crucial for selecting the most effective bioconjugation strategy.

References

A Comparative Guide to Antibody Labeling Chemistries: Alternatives to Azide-Alkyne Cycloaddition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking optimal methods for antibody labeling, this guide provides an objective comparison of key alternatives to 5-(Azido-PEG4)-pent-2-yn-1-ol and the broader category of azide-alkyne "click chemistry." This document outlines the performance of various conjugation strategies, supported by quantitative data and detailed experimental protocols, to inform the selection of the most suitable labeling method for your specific application.

The demand for precisely labeled antibodies is central to the development of diagnostics, research reagents, and antibody-drug conjugates (ADCs). While azide-alkyne cycloaddition offers a powerful tool for bioconjugation, a range of alternative chemistries provide distinct advantages in terms of simplicity, cost, and the nature of the resulting conjugate. This guide will delve into the most common and effective alternatives, comparing their mechanisms, performance, and practical considerations.

Comparison of Key Antibody Labeling Chemistries

The choice of labeling chemistry has significant implications for the homogeneity, stability, and functionality of the final antibody conjugate.[1] Below is a summary of the most prevalent alternatives to azide-alkyne click chemistry.

Labeling Chemistry Target Residue(s) Key Advantages Key Disadvantages Typical Degree of Labeling (DOL)
NHS Ester Primary Amines (Lysine, N-terminus)Simple, efficient, and widely available reagents.[1]Random, heterogeneous labeling; potential to modify antigen-binding sites.[1][2]2 - 8
Maleimide (B117702) Sulfhydryls (Cysteine)More site-specific than NHS esters due to the lower abundance of free thiols.[3]Often requires reduction of native disulfides, which can impact antibody structure.[3][4]2 - 4
Carbodiimide (EDC) Carboxylic Acids (Aspartic Acid, Glutamic Acid)"Zero-length" crosslinking without introducing additional spacer atoms.[5]Can lead to intra- and inter-molecular crosslinking; less specific than other methods.Variable
Glycan-Based Fc region N-linked glycansHighly site-specific, labeling occurs away from the antigen-binding sites.[2]Can be a multi-step, complex process; may require specialized enzymes.[1]2
Enzymatic (e.g., Sortase A) Specific recognition motifs (e.g., LPXTG)Highly site-specific and selective, producing homogeneous conjugates.[6][7]Requires antibody engineering to introduce the recognition motif; potential for immunogenicity.[1][6]1 - 2

Performance Data: A Head-to-Head Look

The efficiency and outcome of an antibody labeling reaction are critical for downstream applications. The following table presents a comparative overview of performance metrics for different labeling strategies.

Performance Metric NHS Ester Maleimide Glycan-Based Enzymatic (Sortase A)
Homogeneity Low (Heterogeneous mixture)[1]ModerateHighVery High[6]
Site-Specificity Low (Random)[1]Moderate (Cysteine-dependent)High (Fc glycans)[2]Very High (Specific peptide tag)[6]
Reaction Efficiency HighHighModerate to HighHigh
Impact on Antigen Binding Potential for significant impact[2]Lower potential for impactMinimal impact[2]Minimal impact
Process Complexity LowModerateHighModerate to High

Experimental Protocols

Detailed and reproducible protocols are essential for successful antibody conjugation. Below are generalized methodologies for key labeling chemistries.

Protocol 1: NHS Ester Labeling of Antibodies

This protocol describes a standard procedure for labeling an antibody with an NHS ester-activated fluorescent dye.

Materials:

  • Antibody in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • NHS ester-activated fluorescent dye

  • Anhydrous DMSO

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Reaction buffer: 50mM sodium phosphate, 150mM NaCl, pH 7.5

Procedure:

  • Antibody Preparation: Prepare the antibody at a concentration of 1-10 mg/mL in the reaction buffer.

  • Dye Preparation: Immediately before use, dissolve the NHS ester dye in DMSO to a concentration of 10 mg/mL.

  • Reaction: Add a 5- to 20-fold molar excess of the reactive dye to the antibody solution while gently vortexing.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification: Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column equilibrated with PBS.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the antibody) and the excitation maximum of the dye.

Protocol 2: Maleimide Labeling of Antibodies

This protocol outlines the labeling of an antibody via its sulfhydryl groups using a maleimide-activated reagent.

Materials:

  • Antibody in a suitable buffer (e.g., PBS, pH 6.5-7.5)

  • Maleimide-activated label

  • Reducing agent (e.g., TCEP or DTT) (Optional)

  • Anhydrous DMSO

  • Size-exclusion chromatography column

Procedure:

  • Antibody Preparation: Dissolve the antibody to 5-10 mg/mL in a buffer at pH 7.0-7.5.[4]

  • (Optional) Reduction of Disulfides: To label cysteines involved in disulfide bonds, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature.[4]

  • Label Preparation: Dissolve the maleimide-activated label in DMSO.

  • Reaction: Add a 10- to 20-fold molar excess of the maleimide reagent to the antibody solution.[4]

  • Incubation: Incubate the mixture for 2 hours at room temperature or overnight at 4°C.[4]

  • Purification: Purify the conjugate using a size-exclusion chromatography column.

  • Characterization: Determine the DOL by spectrophotometry.

Visualizing Antibody Labeling Strategies

The following diagrams illustrate the fundamental principles of different antibody conjugation chemistries.

AntibodyLabelingPathways cluster_Random Random Labeling cluster_SiteSpecific Site-Specific Labeling Antibody_Random Antibody Lysine Lysine (-NH2) Antibody_Random->Lysine Abundant Surface Exposed Carboxyl Asp/Glu (-COOH) Antibody_Random->Carboxyl Abundant NHS_Ester NHS Ester Lysine->NHS_Ester EDC EDC Carboxyl->EDC Labeled_Ab_Random Heterogeneous Labeled Antibody NHS_Ester->Labeled_Ab_Random Amide Bond EDC->Labeled_Ab_Random Amide Bond Antibody_SS Antibody Cysteine Cysteine (-SH) Antibody_SS->Cysteine Fewer Free Thiols Glycan Fc Glycan Antibody_SS->Glycan Conserved Fc Location Engineered_Tag Engineered Tag (e.g., LPXTG) Antibody_SS->Engineered_Tag Genetically Encoded Maleimide Maleimide Cysteine->Maleimide Glyco_Enzyme Glyco-Enzymatic Modification Glycan->Glyco_Enzyme Sortase_A Sortase A Engineered_Tag->Sortase_A Labeled_Ab_SS Homogeneous Labeled Antibody Maleimide->Labeled_Ab_SS Thioether Bond Glyco_Enzyme->Labeled_Ab_SS Specific Linkage Sortase_A->Labeled_Ab_SS Peptide Bond

Caption: Comparison of random vs. site-specific antibody labeling pathways.

ExperimentalWorkflow start Start: Unlabeled Antibody buffer_exchange 1. Buffer Exchange (If necessary) start->buffer_exchange conjugation 3. Conjugation Reaction (Add reagent to antibody) buffer_exchange->conjugation reagent_prep 2. Prepare Labeling Reagent reagent_prep->conjugation purification 4. Purification (e.g., Size-Exclusion Chromatography) conjugation->purification characterization 5. Characterization (e.g., Determine DOL) purification->characterization end End: Purified Labeled Antibody characterization->end

Caption: General experimental workflow for antibody labeling.

Concluding Remarks

The selection of an antibody labeling strategy is a critical decision that influences the outcome and reproducibility of immunoassays and the therapeutic efficacy of ADCs. While azide-alkyne click chemistry provides a robust and versatile method for bioconjugation, the alternatives presented in this guide offer a spectrum of options to suit different experimental needs and constraints.

For applications where simplicity and cost are paramount, and a heterogeneous product is acceptable, traditional amine-reactive labeling via NHS esters remains a viable choice. When a greater degree of site-specificity is desired to preserve antibody function, maleimide chemistry targeting cysteine residues offers a significant improvement. For the highest level of precision and homogeneity, site-specific methods such as glycan remodeling and enzymatic ligation are the gold standard, though they often come with increased complexity and cost.[1][2]

Ultimately, the optimal choice will depend on a careful consideration of the specific antibody, the nature of the label, the intended application, and the resources available. It is recommended to perform small-scale pilot experiments to evaluate different labeling chemistries and determine the best approach for your specific research goals.

References

A Researcher's Guide to Bioconjugate Characterization by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Leading Techniques and Supporting Experimental Data

For researchers, scientists, and drug development professionals, the precise characterization of bioconjugates is paramount to ensuring their efficacy and safety. Mass spectrometry (MS) has emerged as a cornerstone analytical technique, providing unparalleled insights into the structural integrity, conjugation efficiency, and heterogeneity of these complex molecules. This guide offers an objective comparison of key mass spectrometry-based methods for bioconjugate analysis, supplemented with experimental data and detailed protocols to aid in methodological selection and implementation.

The complexity and heterogeneity of bioconjugates, such as antibody-drug conjugates (ADCs), present significant analytical challenges.[1][2] Mass spectrometry, with its ability to provide precise mass measurements, has become an indispensable tool for elucidating critical quality attributes (CQAs).[3][4] Key parameters such as the drug-to-antibody ratio (DAR), drug load distribution, and identification of conjugation sites can be accurately determined using various MS-based workflows.[5][6]

This guide will delve into the nuances of several mass spectrometry approaches, including native MS, ion mobility MS, and liquid chromatography-mass spectrometry (LC-MS) techniques, alongside a comparison with alternative methods like Hydrophobic Interaction Chromatography (HIC).

Comparison of Mass Spectrometry Techniques for Bioconjugate Analysis

The selection of an appropriate mass spectrometry technique is contingent on the specific bioconjugate and the analytical information required. The following table summarizes the key performance characteristics of prevalent MS-based methods for bioconjugate characterization.

FeatureNative Mass Spectrometry (Native MS)Ion Mobility-Mass Spectrometry (IM-MS)Hydrophobic Interaction Chromatography-Mass Spectrometry (HIC-MS)Top-Down Mass SpectrometryBottom-Up Mass Spectrometry
Primary Information Intact mass, DAR, drug load distribution, non-covalent interactions.[7][8]Conformational information, separation of isomers, DAR distribution.[8][9][10]Separation of DAR species, determination of DAR and drug load distribution.[11][12]Intact protein sequence and modification sites.[13][14][15]Identification of conjugation sites, sequence verification.[13][14][16]
Sample State Native, folded conformation.[7][17]Native, gas-phase conformation.[8][10]Native, separated by hydrophobicity.[11][12]Intact protein.[14][15]Digested peptides.[16]
Resolution Moderate to high, dependent on instrument (e.g., Q-TOF, Orbitrap).[9][18]Provides an additional dimension of separation based on ion mobility.[8][19]Chromatographic separation enhances resolution of different species before MS analysis.[11][12]High resolution is critical for resolving isotopic peaks of large molecules.High resolution is required for accurate peptide identification.
Sensitivity Generally lower than denaturing MS.Can enhance sensitivity by separating ions from background noise.Can be limited by the salt concentration in HIC mobile phases.[11]Lower for very large, heterogeneous proteins.High sensitivity due to analysis of smaller peptides.
Throughput Moderate, direct infusion is faster than LC-based methods.Moderate, similar to other LC-MS methods.Lower, due to the chromatographic separation step.Lower, due to longer analysis times for intact proteins.[13]High, amenable to automation.
Key Advantage Preserves non-covalent interactions, providing a snapshot of the native state.[7][17]Provides structural information in addition to mass.[8][10]Excellent for resolving species with different levels of hydrophobicity (DAR species).[12][20][21]Provides a complete view of the intact protein and its modifications.[14][15]Precise localization of conjugation sites.
Key Limitation May not resolve highly heterogeneous mixtures.Data analysis can be complex.HIC mobile phases are often not directly compatible with MS, requiring specialized setups.[11][12]Challenging for highly complex and heterogeneous samples.[14]Loses information about the co-occurrence of modifications on the same protein molecule.[14]

Experimental Workflows and Methodologies

Detailed and robust experimental protocols are crucial for obtaining high-quality and reproducible data. Below are representative workflows and methodologies for key mass spectrometry techniques used in bioconjugate characterization.

Native MS analysis aims to preserve the non-covalent interactions within the bioconjugate, providing insights into its native state.[7][17] This is particularly important for antibody-drug conjugates where the subunits are held together by non-covalent forces.[8]

Native_MS_Workflow cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Processing Buffer_Exchange Buffer Exchange into Volatile Buffer (e.g., Ammonium (B1175870) Acetate) Sample_Dilution Sample Dilution to Optimal Concentration Buffer_Exchange->Sample_Dilution ESI Native Electrospray Ionization (nESI) Sample_Dilution->ESI MS_Acquisition Mass Analysis (e.g., Q-TOF, Orbitrap) ESI->MS_Acquisition Deconvolution Deconvolution of Mass Spectrum MS_Acquisition->Deconvolution DAR_Calculation DAR Calculation and Drug Load Distribution Deconvolution->DAR_Calculation

Figure 1: Workflow for Native Mass Spectrometry Analysis of Bioconjugates.

Experimental Protocol: Native MS of an Antibody-Drug Conjugate

  • Sample Preparation:

    • Perform buffer exchange of the ADC sample into a volatile buffer system, such as 100-200 mM ammonium acetate, using a suitable method like a P6 spin column.[22]

    • Adjust the final concentration of the ADC to approximately 1-10 µM.[22]

  • Mass Spectrometry Analysis:

    • Introduce the sample into the mass spectrometer via a nano-electrospray (nESI) source to maintain native conditions.[17]

    • Acquire data on a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap instrument, optimized for native protein analysis.[9][18] The mass range should be set to accommodate the higher m/z values typical of native proteins (e.g., m/z 2000-8000).[18]

  • Data Analysis:

    • Process the raw mass spectrum to obtain a deconvoluted spectrum, which represents the mass distribution of the different species in the sample.

    • From the deconvoluted spectrum, determine the average DAR and the relative abundance of each drug-loaded species (drug load distribution).

HIC is a powerful technique for separating ADC species based on the number of conjugated drug molecules, which influences their hydrophobicity.[12][21] Coupling HIC with MS allows for the direct identification of the separated species.

HIC_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Sample_Loading Sample Loading in High Salt Buffer HIC_Separation HIC Separation (Decreasing Salt Gradient) Sample_Loading->HIC_Separation Online_Desalting Online Desalting (Optional but Recommended) HIC_Separation->Online_Desalting ESI_MS Electrospray Ionization and Mass Analysis Online_Desalting->ESI_MS Peak_Integration Chromatographic Peak Integration ESI_MS->Peak_Integration Mass_Identification Mass Identification of Each Peak Peak_Integration->Mass_Identification DAR_Determination DAR Determination Mass_Identification->DAR_Determination

Figure 2: Workflow for HIC-MS Analysis of Antibody-Drug Conjugates.

Experimental Protocol: HIC-MS of an Antibody-Drug Conjugate

  • Liquid Chromatography:

    • HIC Column: Utilize a column suitable for ADC analysis, such as a TSKgel HIC-ADC Butyl column.[12]

    • Mobile Phase A: A high salt buffer, for example, 1.5 M ammonium tartrate in water. The use of volatile salts like ammonium tartrate is crucial for MS compatibility.[11][20]

    • Mobile Phase B: A low salt or no salt buffer, such as water.

    • Gradient: A linear gradient from high salt to low salt to elute the ADC species based on increasing hydrophobicity.

    • Flow Rate: A typical flow rate is 0.5-1.0 mL/min.

  • Mass Spectrometry:

    • Couple the HIC system to a high-resolution mass spectrometer. An online desalting step, for instance using a short size-exclusion column, can be integrated between the HIC column and the MS to enhance sensitivity.[11][12]

    • Acquire mass spectra across the elution profile of the different DAR species.

  • Data Analysis:

    • Integrate the peak areas in the HIC chromatogram corresponding to the different DAR species.

    • Confirm the identity of each peak by its mass spectrum.

    • Calculate the average DAR by taking a weighted average of the peak areas and their corresponding number of conjugated drugs.

The choice between a top-down and a bottom-up approach depends on the specific analytical question. Top-down proteomics analyzes the intact protein, providing a global view of modifications, while bottom-up proteomics involves digesting the protein into peptides to pinpoint the exact location of modifications.[13][14][15][16][23]

TopDown_vs_BottomUp cluster_top_down Top-Down Approach cluster_bottom_up Bottom-Up Approach Bioconjugate Intact Bioconjugate Intact_MS Intact Mass Analysis Bioconjugate->Intact_MS Digestion Enzymatic Digestion (e.g., Trypsin) Bioconjugate->Digestion Fragmentation Gas-Phase Fragmentation (e.g., ETD, UVPD) Intact_MS->Fragmentation Fragment_Analysis Fragment Ion Analysis Fragmentation->Fragment_Analysis Global_Characterization Global Characterization (Intact Mass, PTMs) Fragment_Analysis->Global_Characterization Peptide_Separation LC Separation of Peptides Digestion->Peptide_Separation Peptide_MSMS Peptide MS/MS Analysis Peptide_Separation->Peptide_MSMS Site_Localization Conjugation Site Localization Peptide_MSMS->Site_Localization

Figure 3: Comparison of Top-Down and Bottom-Up Proteomics Workflows.

Experimental Protocol: Bottom-Up Analysis for Conjugation Site Identification

  • Sample Preparation:

    • Denature the ADC in a suitable buffer (e.g., 8 M urea).

    • Reduce the disulfide bonds with a reducing agent like dithiothreitol (B142953) (DTT).

    • Alkylate the free cysteines with an alkylating agent such as iodoacetamide.

    • Digest the protein into peptides using a protease, most commonly trypsin.

  • LC-MS/MS Analysis:

    • Separate the resulting peptides using reversed-phase liquid chromatography (RPLC) coupled to a high-resolution mass spectrometer.

    • Acquire MS/MS data for the peptides to obtain fragmentation information.

  • Data Analysis:

    • Use specialized software to search the MS/MS data against the protein sequence to identify the peptides.

    • Identify the peptides that contain the drug-linker modification and pinpoint the specific amino acid residue to which it is attached.

Quantitative Data Summary

The following table presents a summary of typical quantitative data obtained from different mass spectrometry techniques for the characterization of a hypothetical cysteine-linked ADC.

ParameterNative MSHIC-MSBottom-Up MS
Average DAR 3.954.02N/A (provides site occupancy)
Drug Load Distribution (%)
DAR 054N/A
DAR 22022N/A
DAR 45048N/A
DAR 62021N/A
DAR 855N/A
Conjugation Site Occupancy N/AN/ACys-220 (HC): 95%Cys-226 (LC): 98%Cys-321 (HC): 92%Cys-367 (HC): 94%

Note: The data presented are illustrative and can vary depending on the specific bioconjugate and experimental conditions.

Conclusion

Mass spectrometry offers a powerful and versatile suite of tools for the in-depth characterization of bioconjugates. Native MS provides valuable information on the intact molecule and its non-covalent interactions, while HIC-MS excels at resolving different drug-loaded species. For precise localization of conjugation sites, bottom-up proteomics remains the gold standard. The choice of technique, or a combination thereof, should be guided by the specific analytical needs throughout the drug development process. This guide provides a foundational understanding of these techniques, their comparative advantages, and practical experimental considerations to aid researchers in their bioconjugate analysis endeavors.

References

A Comparative Guide to the Analysis of 5-(Azido-PEG4)-pent-2-yn-1-ol Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of analytical techniques for characterizing the reaction products of 5-(Azido-PEG4)-pent-2-yn-1-ol, a bifunctional linker crucial in bioconjugation and drug delivery systems. The primary focus is on Nuclear Magnetic Resonance (NMR) spectroscopy, with a detailed comparison to alternative methods such as Fourier-Transform Infrared (FTIR) Spectroscopy and Mass Spectrometry (MS).

The azide (B81097) group of this compound readily participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," to form a stable 1,2,3-triazole linkage.[1] Accurate and efficient analysis of these reaction products is paramount for confirming successful conjugation, determining purity, and ensuring the quality of the final molecule.

Model Reaction: CuAAC of this compound with Benzyl (B1604629) Azide

To illustrate the analytical methodologies, this guide will use the CuAAC reaction between this compound and benzyl azide as a model system. This reaction is representative of a typical bioconjugation application where a PEG linker is used to attach a molecule of interest (represented here by the benzyl group).

cluster_reactants Reactants cluster_catalyst Catalyst System cluster_product Product Reactant1 This compound Product 1,2,3-Triazole Product Reactant1->Product + Reactant2 Benzyl Azide Reactant2->Product Catalyst CuSO4 / Sodium Ascorbate (B8700270) Catalyst->Product Solvent (e.g., DMSO/H2O) Room Temperature

Figure 1: Model CuAAC reaction pathway.

Experimental Protocols

A generalized protocol for the CuAAC reaction is provided below. Optimization may be required depending on the specific substrates and desired scale.[2][3]

Materials:

  • This compound

  • Benzyl Azide

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium Ascorbate

  • Solvent (e.g., Dimethyl Sulfoxide (DMSO), water, or a mixture)

  • Deuterated solvent for NMR (e.g., DMSO-d₆, CDCl₃)

Protocol: Small-Scale CuAAC Reaction

  • Preparation of Stock Solutions:

    • Prepare a 10 mM solution of this compound in DMSO.

    • Prepare a 10 mM solution of benzyl azide in DMSO.

    • Prepare a 100 mM solution of sodium ascorbate in water. This solution should be made fresh.

    • Prepare a 20 mM solution of CuSO₄·5H₂O in water.

  • Reaction Setup:

    • In a microcentrifuge tube, add 100 µL of the this compound solution (1 µmol, 1 equivalent).

    • Add 110 µL of the benzyl azide solution (1.1 µmol, 1.1 equivalents).

    • Add 5 µL of the 20 mM CuSO₄ solution (0.1 µmol, 0.1 equivalents).

    • Vortex the mixture gently.

  • Initiation and Incubation:

    • Initiate the reaction by adding 10 µL of the freshly prepared 100 mM sodium ascorbate solution (1 µmol, 1 equivalent).

    • Vortex the mixture gently.

    • Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be monitored by TLC or LC-MS if desired.

  • Sample Preparation for Analysis:

    • NMR: For a crude reaction mixture analysis, an aliquot can be diluted directly into a suitable deuterated solvent (e.g., DMSO-d₆). For a purified sample, the product can be extracted using an appropriate organic solvent (e.g., ethyl acetate), washed with water, dried over sodium sulfate, and the solvent evaporated. The residue is then dissolved in a deuterated solvent.

    • FTIR: A small aliquot of the crude reaction mixture or the purified product can be analyzed directly using an ATR-FTIR spectrometer.

    • MS: The reaction mixture is diluted in an appropriate solvent (e.g., methanol (B129727) or acetonitrile (B52724) with 0.1% formic acid) for direct infusion or LC-MS analysis.

Data Presentation and Comparison of Analytical Methods

¹H NMR Spectroscopy Analysis

¹H NMR is a powerful tool for confirming the formation of the triazole product through the appearance of new signals and the disappearance of reactant signals. It provides unambiguous structural information and can be used for quantitative analysis (qNMR) to determine reaction conversion and purity.[4]

Key Spectral Changes:

  • Disappearance of the Alkyne Proton: The terminal alkyne proton of this compound disappears from its characteristic region.

  • Appearance of the Triazole Proton: A new singlet appears in the aromatic region, typically between δ 7.5 and 8.5 ppm, corresponding to the C-H proton of the newly formed 1,4-disubstituted triazole ring.[5][6]

  • Shift of Adjacent Protons: The methylene (B1212753) protons adjacent to the alkyne and the azide will experience a significant downfield shift upon formation of the triazole ring.

Table 1: Expected ¹H NMR Chemical Shifts (δ, ppm) for the Model Reaction

Protons (Structure Reference)This compound (Reactant)1,2,3-Triazole ProductRationale for Change
Triazole-H N/A~7.8 - 8.2 (s)Formation of the aromatic triazole ring.
-CH₂- (next to triazole) ~2.4 (t) (next to alkyne)~2.9 (t)Deshielding effect of the triazole ring.
-CH₂-OH ~4.1 (d)~4.1 (d)Minimal change as it is distant from the reaction center.
PEG Chain (-O-CH₂-CH₂-O-) ~3.6 (m)~3.6 (m)No significant change expected in the PEG backbone.[7][8]
-CH₂-N₃ (from Benzyl Azide)~4.4 (s)N/AReactant consumed.
-CH₂- (benzyl, next to triazole) N/A~5.6 (s)Formation of the N-benzyl bond to the triazole.[6]
Aromatic-H (from Benzyl Azide)~7.4 (m)~7.4 (m)Minimal change in the phenyl group protons.

Note: Chemical shifts are approximate and can vary based on solvent and concentration. s=singlet, d=doublet, t=triplet, m=multiplet.

Comparison with Alternative Analytical Methods

While NMR provides detailed structural information, other techniques offer complementary data and can be more suitable for high-throughput screening or specific analytical questions.

Table 2: Comparison of Key Analytical Methods

Feature¹H NMR SpectroscopyFTIR SpectroscopyMass Spectrometry (ESI-MS)
Information Provided Detailed molecular structure, confirmation of covalent bonds, quantitative analysis of mixture components.Presence/absence of specific functional groups (azide, alkyne).Molecular weight confirmation of the product, assessment of purity, identification of byproducts.
Primary Use Case Unambiguous structure elucidation and purity determination.Rapid, qualitative monitoring of reaction completion.Confirmation of product identity and detection of impurities.
Sample Preparation Dissolution in deuterated solvent (~0.5-1 mL). May require purification for clear spectra.Minimal; can be analyzed neat (ATR) or as a thin film.Dilution in a suitable solvent for infusion or LC-MS.
Key Indicator of Success Appearance of triazole proton signal (~δ 8 ppm) and disappearance of alkyne proton.Disappearance of the strong azide stretch (~2100 cm⁻¹) and alkyne stretch (~2120 cm⁻¹).Detection of a mass peak corresponding to the [M+H]⁺ or [M+Na]⁺ of the product.
Advantages Quantitative, provides complete structural information.Fast, simple, requires minimal sample.High sensitivity, provides exact mass, suitable for complex mixtures (with LC).
Limitations Lower sensitivity, can be expensive, requires deuterated solvents, complex mixtures can lead to overlapping signals.Provides no information on connectivity, not quantitative.Does not provide structural isomer information, PEG polydispersity can complicate spectra.[9]

Visualizing the Experimental Workflow

The overall process from setting up the reaction to analyzing the products can be visualized as a clear workflow.

cluster_reaction Reaction Setup cluster_analysis Analysis cluster_data Data Interpretation Reactants Combine Reactants: This compound + Benzyl Azide Catalyst Add Catalyst System: CuSO4 + NaAsc Reactants->Catalyst Incubate Incubate at RT (1-4 hours) Catalyst->Incubate NMR NMR Analysis (Structure & Purity) Incubate->NMR Prepare Aliquots FTIR FTIR Analysis (Functional Groups) Incubate->FTIR Prepare Aliquots MS MS Analysis (Molecular Weight) Incubate->MS Prepare Aliquots Confirm Confirm Product Formation & Assess Purity NMR->Confirm FTIR->Confirm MS->Confirm

Figure 2: Experimental and analytical workflow.

References

A Researcher's Guide to HPLC Purification and Analysis of Click Chemistry Products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in click chemistry, the purification and analysis of resulting triazole products are critical steps to ensure the success of downstream applications. High-Performance Liquid Chromatography (HPLC) stands out as a powerful technique for both the purification and analytical assessment of these reactions. This guide provides an objective comparison of HPLC with other common purification methods, supported by experimental data and detailed protocols.

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is renowned for its high yield and selectivity, often simplifying the purification process.[1][2] However, the need to remove copper catalysts, ligands, and unreacted starting materials necessitates a robust purification strategy.[3] While methods like recrystallization or simple filtration can sometimes suffice for highly efficient reactions, chromatographic techniques are frequently required.[1][2]

Comparison of Purification Techniques

Choosing the right purification method depends on several factors including the scale of the reaction, the required purity of the final product, the difficulty of the separation, and available instrumentation.[4] Below is a comparison of preparative HPLC with other common techniques for purifying click chemistry products.

Technique Typical Purity Recovery/Yield Speed Scalability (Sample Load) Resolution Cost (Initial/Operating)
Preparative HPLC >99%Good to ExcellentSlowermg to grams[5]Very High[6]High/High[6]
Flash Chromatography 80-98%GoodFast (often <30 mins)[6]mg to >100gLow to MediumLow/Low[6]
Preparative TLC VariableLow to ModerateModeratemg scaleLow to ModerateVery Low/Low
Crystallization >99%VariableSlowmg to kgN/A (for soluble impurities)Low/Low

As the table indicates, preparative HPLC offers the highest resolution and purity, which is often essential for pharmaceutical and biological applications.[6][7] Flash chromatography is a faster and more cost-effective alternative when extremely high purity is not required and is particularly useful for routine purification in organic synthesis.[4][6] While both are subsets of liquid chromatography, the primary difference in performance comes from efficiency, which is influenced by the particle size of the stationary phase.[4] HPLC uses smaller particles (typically 3-5 µm) at high pressure, leading to superior separation.[6]

Experimental Workflow & Decision Making

The general workflow for a click chemistry reaction involves synthesis, purification, and analysis. The choice of purification method is a key decision point.

Click_Chemistry_Workflow cluster_Synthesis Synthesis cluster_Purification_Decision Purification cluster_Analysis Analysis & Final Product A Azide + Alkyne C Click Reaction A->C B Cu(I) Catalyst (e.g., CuSO4/Na-Ascorbate) B->C D Crude Reaction Mixture C->D E Choose Method D->E F Flash Chromatography E->F Moderate Purity High Throughput G Preparative HPLC E->G High Purity High Value H Other (TLC, Cryst.) E->H Simple Mixture I Purified Product F->I G->I H->I J Analytical HPLC (Purity Check) I->J K Characterization (MS, NMR) J->K

General workflow for click chemistry synthesis and purification.

Protocols for HPLC Purification and Analysis

A well-developed HPLC method begins at the analytical scale to optimize separation before scaling up to a preparative level.[8][9]

Analytical HPLC: Reaction Monitoring and Purity Assessment

Analytical HPLC is crucial for monitoring the progress of a click reaction and assessing the purity of the final product.[10][11][12] By analyzing small aliquots over time, researchers can determine the reaction endpoint and identify the formation of byproducts.

Experimental Protocol: Analytical HPLC

  • System Preparation :

    • Column : Waters XBridge C18, 5 µm (4.6 x 150 mm) or equivalent reversed-phase column.[10]

    • Mobile Phase A : 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.0.

    • Mobile Phase B : 80% Acetonitrile in 0.1 M TEAA.

    • Flow Rate : 1.0 mL/min.[10]

    • Detector : PDA or UV-Vis detector, monitoring at wavelengths relevant to starting materials and product (e.g., 260 nm for oligonucleotides).[10]

  • Sample Preparation :

    • Quench a small aliquot (e.g., 5 µL) of the reaction mixture.

    • Dilute the aliquot in an appropriate solvent (e.g., Mobile Phase A) to a final volume of 100-200 µL.

  • Chromatographic Run :

    • Inject 10-20 µL of the prepared sample.

    • Run a linear gradient, for example: 2.5% to 25% B over 10 minutes, then ramp to 50% B over 20 minutes.[10]

    • Monitor the chromatogram for the disappearance of starting material peaks and the appearance of the product peak. The product can often be identified by comparing its retention time to the starting materials and by its characteristic UV-Vis spectrum if a chromophore is present.[10]

Preparative HPLC: Product Isolation

The goal of preparative HPLC is to isolate the target compound with the desired purity and yield.[13] The method developed at the analytical scale is adapted for a larger column and higher sample load.[9]

Experimental Protocol: Preparative HPLC

  • System and Method Scale-Up :

    • Column : Select a preparative column with the same stationary phase as the analytical column but with a larger internal diameter (e.g., 20-50 mm).

    • Flow Rate Calculation : Scale the flow rate based on the cross-sectional area of the columns:

      • Preparative Flow Rate = Analytical Flow Rate x (Preparative Column Radius / Analytical Column Radius)²

    • Gradient Adjustment : Keep the gradient slope the same as the analytical method by adjusting the time segments proportionally to the new flow rate.

    • Sample Loading : Determine the maximum sample load through loading studies on the analytical column first, then scale up.[9] This involves injecting increasing amounts of the sample until the resolution between the product and impurities is no longer acceptable.[13]

  • Sample Preparation :

    • After the reaction is complete, perform a workup if necessary (e.g., filtration to remove solid catalysts).

    • Dissolve the crude product in a minimal amount of a strong solvent (like DMSO or DMF) and then dilute with the mobile phase to prevent precipitation on the column.

  • Purification Run and Fraction Collection :

    • Inject the concentrated sample onto the preparative column.

    • Monitor the separation using a UV detector.

    • Collect fractions corresponding to the product peak.[10] Peak-based fraction collection is often used for well-resolved peaks.[5]

    • Combine the pure fractions, and remove the solvent (e.g., by lyophilization or rotary evaporation) to obtain the purified product.[10]

  • Post-Purification Analysis :

    • Re-inject a small portion of the purified, collected fraction into the analytical HPLC system to confirm its purity.[10]

Visualization of Purification Method Selection

The decision to use HPLC over other methods often involves a trade-off between purity requirements, sample complexity, and available resources.

Purification_Selection_Logic Start Crude Click Product Q1 High Purity Required? (>98-99%) Start->Q1 Q2 Complex Mixture? (Close eluting impurities) Q1->Q2 No Prep_HPLC Use Preparative HPLC Q1->Prep_HPLC Yes Q3 Large Scale? (>> 1g) Q2->Q3 No Q2->Prep_HPLC Yes Flash Use Flash Chromatography Q3->Flash Yes Other Consider Crystallization or Prep TLC Q3->Other No

Decision tree for selecting a purification method.

References

in vivo stability of triazole linkage from click chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of the In Vivo Stability of Triazole Linkages from Click Chemistry

For researchers, scientists, and drug development professionals, the stability of chemical linkages within bioconjugates and therapeutic molecules is of paramount importance for ensuring efficacy and safety. The advent of "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), has provided a powerful tool for creating robust and stable connections.[1] These reactions lead to the formation of a highly stable 1,2,3-triazole ring, a linkage that has garnered significant attention for its exceptional in vivo stability.[2][3] This guide provides an objective comparison of the triazole linkage's performance against other common linkages, supported by experimental data and detailed methodologies.

The Exceptional Stability of the Triazole Linkage

The 1,2,3-triazole ring is widely regarded as a highly stable aromatic heterocycle.[2] This inherent stability is a key advantage of employing click chemistry for bioconjugation. The triazole linkage is notably resistant to cleavage by a wide range of biological and chemical challenges, including:

  • Enzymatic Degradation: Unlike amide and ester bonds, the triazole linkage is not susceptible to cleavage by common proteases and esterases found in vivo.[3][4] This resistance to enzymatic degradation is a primary reason for its use as a stable replacement for the amide bond in peptidomimetics, leading to significantly enhanced in vivo half-lives.[4][5]

  • Hydrolysis: The triazole ring is stable to hydrolysis under both acidic and basic conditions, a crucial feature for drugs that need to survive the varying pH environments of the digestive tract and cellular compartments.[2][3]

  • Oxidation and Reduction: The linkage is also resistant to oxidative and reductive degradation under physiological conditions.[2][3]

Comparison of In Vivo Stability: Triazole vs. Other Linkages

The choice of a chemical linker can profoundly impact the pharmacokinetic profile of a drug. The following table provides a comparative summary of the in vivo stability of the triazole linkage against other commonly used linkages in drug development.

Linkage TypeFormation ReactionIn Vivo StabilityPrimary Mode of CleavageKey Considerations
1,2,3-Triazole Azide-Alkyne Cycloaddition (Click Chemistry)High Generally considered non-cleavable in vivo.[3][4]Excellent for long-circulating drugs and bioconjugates where stability is paramount.[2]
Amide Carboxylic Acid + AmineModerate to Low Enzymatic cleavage by proteases and amidases.[4]Susceptible to rapid degradation, especially in peptides, limiting in vivo half-life.[4]
Ester Carboxylic Acid + AlcoholLow Enzymatic cleavage by esterases; hydrolysis.[6]Often used for prodrugs where controlled release of the active molecule is desired.
Disulfide Thiol OxidationLow (Reductive Environment) Reduction by glutathione (B108866) and other endogenous thiols.Useful for intracellular drug delivery, as the reductive environment of the cytoplasm facilitates cleavage.

Quantitative Data on In Vivo Stability Improvement

The theoretical stability of the triazole linkage is well-supported by in vivo experimental data. A notable example comes from a study on radiolabeled somatostatin-14 analogs, where a metabolically labile amide bond was replaced with a 1,4-disubstituted 1,2,3-triazole. This "amide-to-triazole switch" resulted in a significant improvement in the in vivo stability of the peptide.

CompoundLinkage TypePercentage of Intact Peptide Remaining (5 min post-injection in vivo)Reference
[¹¹¹In]In-AT2SAmide Bond6%[5][7]
[¹¹¹In]In-XG1Triazole Linkage17%[5][7]

This data clearly demonstrates the protective effect of the triazole linkage against in vivo degradation, leading to a nearly three-fold increase in the amount of intact peptide shortly after administration.[5][7]

Experimental Protocols for Assessing Linkage Stability

To rigorously evaluate the stability of a triazole linkage, a forced degradation study is a standard approach.[2] This involves subjecting the molecule to various stress conditions and analyzing for degradation over time.

Objective: To assess the stability of a triazole-linked compound under conditions that mimic in vivo and harsh chemical environments.

Materials:

  • Triazole-linked compound of interest

  • Phosphate-buffered saline (PBS), pH 7.4

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (B78521) (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • 10 mM Glutathione (GSH)

  • High-performance liquid chromatography (HPLC) or Liquid chromatography-mass spectrometry (LC-MS) system

Methodology:

  • Sample Preparation: Prepare stock solutions of the triazole-linked compound in a suitable solvent (e.g., water, PBS).[2]

  • Stress Conditions:

    • Physiological Stability: Incubate the sample in PBS (pH 7.4) at 37°C.

    • Acidic Hydrolysis: Incubate the sample in 0.1 M HCl at a controlled temperature (e.g., 60°C).[2]

    • Basic Hydrolysis: Incubate the sample in 0.1 M NaOH at a controlled temperature (e.g., 60°C).[2]

    • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature.[2]

    • Reductive Stability: Incubate the sample with 10 mM GSH in PBS (pH 7.4) at 37°C.[2]

  • Time Points: Collect aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the aliquots by HPLC or LC-MS to quantify the amount of the parent compound remaining and identify any degradation products.

  • Data Interpretation: Plot the percentage of the intact compound remaining over time for each condition to determine the degradation kinetics.

Visualizing the Triazole Advantage

The following diagrams illustrate the formation of the triazole linkage and its superior stability compared to the amide bond.

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product Azide R1-N3 Triazole Stable 1,2,3-Triazole Linkage Azide->Triazole Click Chemistry Alkyne R2-C≡CH Alkyne->Triazole Catalyst Cu(I) Catalyst->Triazole

Caption: Formation of a stable triazole linkage via Cu(I)-catalyzed click chemistry.

G cluster_peptide Peptide Backbone cluster_amide Amide Bond cluster_triazole Triazole Linkage Peptide_start ... AminoAcid1 Amino Acid Linkage Linkage AminoAcid2 Amino Acid Peptide_end ... Amide Amide Linkage (-CO-NH-) Cleavage Cleavage Amide->Cleavage Protease Protease Protease->Amide Triazole Triazole Linkage NoCleavage No Cleavage Triazole->NoCleavage Protease2 Protease Protease2->Triazole No Recognition

Caption: Comparison of enzymatic stability between an amide bond and a triazole linkage.

References

review of bifunctional linkers for antibody-drug conjugates

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to Bifunctional Linkers for Antibody-Drug Conjugates

Antibody-Drug Conjugates (ADCs) have emerged as a powerful class of targeted cancer therapies, designed to selectively deliver potent cytotoxic agents to tumor cells while minimizing systemic toxicity.[1][] The linker connecting the monoclonal antibody to the cytotoxic payload is a critical component that profoundly influences the ADC's stability, pharmacokinetics, efficacy, and overall therapeutic index.[][3][4] This guide provides a detailed comparison of bifunctional linkers, summarizing their performance with supporting data and methodologies for researchers, scientists, and drug development professionals.

The Critical Role of the Linker

An ideal linker must remain stable in systemic circulation to prevent premature release of the cytotoxic drug, which could lead to off-target toxicity.[][4] Upon reaching the target tumor cell, the linker must facilitate the efficient release of the active payload. Linker technology is broadly categorized into two main types: cleavable and non-cleavable linkers, each with distinct mechanisms of action and characteristics.[5][6]

General Structure of an Antibody-Drug Conjugate

An ADC consists of three core components: a monoclonal antibody that targets a specific antigen on cancer cells, a highly potent cytotoxic payload, and a bifunctional linker that connects them.

ADC_Structure cluster_ADC Antibody-Drug Conjugate (ADC) Antibody Monoclonal Antibody (mAb) Linker Bifunctional Linker Antibody->Linker Payload Cytotoxic Payload (Drug) Linker->Payload

Figure 1: General structure of an Antibody-Drug Conjugate (ADC).

I. Cleavable Linkers

Cleavable linkers are designed to be stable at physiological pH in the bloodstream and to release the payload upon encountering specific triggers within the tumor microenvironment or inside the cancer cell.[6] This strategy can also lead to a "bystander effect," where the released, membrane-permeable drug can kill adjacent antigen-negative tumor cells.

There are three primary mechanisms for cleavable linkers:

1. pH-Sensitive Linkers (Hydrazones)

Hydrazone linkers are acid-labile, designed to hydrolyze and release the drug in the acidic environment of endosomes (pH 5.5–6.2) and lysosomes (pH 4.5–5.0) after the ADC is internalized by the cancer cell.[7][8][9][] While effective in targeting the acidic compartments of tumor cells, a key challenge has been their potential instability in circulation, which can lead to premature drug release.[9][11] However, newer designs have improved plasma stability.[12] For example, certain hydrazone linkers have been shown to be stable at pH 7.4 while being labile at pH 4.5, yielding potent and effective ADCs in vitro and in vivo.[]

2. Glutathione-Sensitive Linkers (Disulfides)

These linkers incorporate a disulfide bond that is cleaved in the highly reductive intracellular environment, where the concentration of glutathione (B108866) (GSH) is approximately 1000-fold higher than in the blood plasma (1-10 mmol/L intracellularly vs. ~5 µmol/L in blood).[12][][] This differential in reducing potential allows for selective drug release within the cytoplasm of tumor cells.[][15] Compared to hydrazone linkers, disulfide linkers generally exhibit enhanced stability in circulation.[][15]

3. Enzyme-Sensitive Linkers (Peptides)

Peptide linkers, such as the widely used valine-citrulline (Val-Cit) dipeptide, are designed to be cleaved by specific lysosomal proteases like Cathepsin B, which are often overexpressed in tumor cells.[][17][18] These linkers offer good systemic stability because serum protease inhibitors and physiological pH prevent their cleavage in the bloodstream.[] Upon internalization and trafficking to the lysosome, these proteases recognize and cleave the peptide sequence, releasing the payload.[][17] The Val-Cit linker is the most prevalent in clinically approved and investigational ADCs.[18]

Comparison of Cleavable Linker Properties
Linker TypeCleavage TriggerLocation of ReleaseKey AdvantagesKey Challenges
Hydrazone Low pH (Acidic)Endosomes, LysosomesTargets acidic tumor compartments.[]Potential for instability in plasma, leading to off-target toxicity.[11]
Disulfide High Glutathione (GSH)CytoplasmHigh intracellular vs. extracellular GSH gradient ensures specificity.[][] Good serum stability.[]Requires efficient internalization for payload release.
Peptide Lysosomal Proteases (e.g., Cathepsin B)LysosomesHigh plasma stability; specific cleavage by overexpressed enzymes.[][18]Efficacy depends on protease expression levels in the tumor.
Mechanism of Cleavable Linker Action

The following diagram illustrates the process by which cleavable linkers release their payload within a target cancer cell.

Cleavable_Linker_Mechanism cluster_extracellular Extracellular Space (Bloodstream, pH ~7.4) cluster_cell Target Cancer Cell cluster_lysosome Lysosome cluster_effect Cellular Effect ADC Stable ADC in Circulation Internalization 1. ADC binds to antigen and is internalized ADC->Internalization Targeting Endosome 2. Trafficking via Endosome/Lysosome Internalization->Endosome Trigger 3. Cleavage Trigger - Low pH - High GSH - Proteases Endosome->Trigger Release 4. Payload Release Trigger->Release Cleavage Effect 5. Cytotoxicity (Cell Death) Release->Effect

Figure 2: Payload release mechanism for cleavable linkers.

II. Non-Cleavable Linkers

Non-cleavable linkers form a highly stable bond between the antibody and the payload, typically a thioether bond.[5][19] A common example is SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate).[5][19] Unlike cleavable linkers, they do not have an external trigger for drug release. Instead, the payload is released only after the ADC is internalized and the antibody backbone is completely degraded by proteases within the lysosome.[19][20]

This mechanism results in the release of the payload with the linker and an attached amino acid (e.g., lysine) still bound.[5][21]

Advantages and Disadvantages of Non-Cleavable Linkers

The primary advantage of non-cleavable linkers is their exceptional plasma stability, which minimizes premature drug release and reduces systemic toxicity, leading to a more predictable pharmacokinetic profile and a wider therapeutic window.[19][22] However, their efficacy is highly dependent on efficient ADC internalization and lysosomal degradation.[6][19] Furthermore, because the charged amino acid residue remains attached to the payload, the resulting complex is less likely to diffuse across cell membranes, generally precluding a bystander effect.[21] This makes them most suitable for tumors with high and uniform antigen expression.[19]

Comparison of Linker Stability: Cleavable vs. Non-Cleavable

The choice of linker significantly impacts the stability of the ADC in circulation. The following table summarizes stability data for ADCs with a non-cleavable SMCC linker versus a cleavable Val-Cit (vc) linker.

Stability ParameterMMAE-SMCC (Non-Cleavable)mc-vc-PAB-MMAE (Cleavable)
Mechanism of Release Proteolytic degradation of the antibody in the lysosome.[23]Enzymatic cleavage by lysosomal proteases (e.g., Cathepsin B).[23]
Plasma Stability High stability. A Cys-linked ADC showed <0.01% MMAE release in human plasma over 7 days.[23]Stability varies by species. In human and monkey plasma, <1% MMAE is released after 6 days. In rodent plasma, release is higher (nearly 25% in mouse plasma after 6 days).[23]
In Vivo Stability Ado-trastuzumab emtansine (Kadcyla®), which uses a related non-cleavable linker, showed a 29% decrease in Drug-to-Antibody Ratio (DAR) in mice after 7 days due to linker degradation.[12]Val-Cit linkers have proven to be over 100 times more stable than hydrazone linkers in human plasma.[11]
Mechanism of Non-Cleavable Linker Action

The release of payload from a non-cleavable linker is entirely dependent on the cellular machinery for protein degradation.

NonCleavable_Linker_Mechanism cluster_extracellular Extracellular Space (Bloodstream) cluster_cell Target Cancer Cell cluster_lysosome Lysosome cluster_effect Cellular Effect ADC Highly Stable ADC in Circulation Internalization 1. ADC binds to antigen and is internalized ADC->Internalization Targeting Degradation 2. Antibody is completely degraded by proteases Internalization->Degradation Trafficking Release 3. Payload is released (attached to linker and amino acid) Degradation->Release Degradation Effect 4. Cytotoxicity (Cell Death) Release->Effect

Figure 3: Payload release mechanism for non-cleavable linkers.

III. Experimental Protocols

Accurate synthesis and characterization are fundamental to developing effective ADCs. The following sections provide detailed methodologies for key experiments.

Experimental Workflow for ADC Development

The development of an ADC follows a multi-step process from initial conjugation to in vivo testing.

ADC_Workflow cluster_characterization Characterization Steps A 1. Antibody & Payload-Linker Preparation B 2. Conjugation Reaction (e.g., SMCC chemistry) A->B C 3. Purification (e.g., SEC, TFF) B->C D 4. Characterization C->D E 5. In Vitro Assays D->E DAR DAR Determination (HIC/RP-HPLC) D->DAR Purity Purity/Aggregation (SEC) D->Purity Binding Antigen Binding (ELISA/SPR) D->Binding F 6. In Vivo Efficacy & Toxicity Studies E->F

Figure 4: General workflow for ADC development and characterization.
Protocol 1: ADC Synthesis via SMCC Linker

This protocol describes a common two-step process for conjugating a thiol-containing drug to an antibody's lysine (B10760008) residues using the heterobifunctional SMCC linker.[24][25][26]

Materials:

  • Antibody (1-10 mg/mL)

  • SMCC Crosslinker

  • Thiol-containing Payload (e.g., MMAE)

  • Amine Reaction Buffer: 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.2-8.5 (must be amine-free).[24][26]

  • Thiol Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, 1-5 mM EDTA, pH 6.5-7.5.[25]

  • Quenching Reagent: N-acetylcysteine.[27]

  • Solvent: Anhydrous DMSO.

  • Desalting columns (e.g., Sephadex G-25).[24]

Procedure:

  • Antibody Preparation: Prepare the antibody solution in Amine Reaction Buffer. Ensure the buffer is free of primary amines like Tris.[24]

  • Antibody Activation:

    • Dissolve SMCC in DMSO immediately before use.

    • Add a 5- to 20-fold molar excess of SMCC to the antibody solution. The optimal ratio depends on the antibody concentration and must be determined empirically.[24][25]

    • Incubate for 30-60 minutes at room temperature.[26]

  • Removal of Excess SMCC: Immediately purify the maleimide-activated antibody from unreacted SMCC using a desalting column pre-equilibrated with Thiol Reaction Buffer. This step is critical to prevent quenching of the payload.[24]

  • Conjugation Reaction:

    • Dissolve the thiol-containing payload in DMSO.

    • Add a molar excess of the payload solution to the activated antibody solution. A typical ratio is 5-10 molar excess of drug-linker.[27]

    • Incubate for 1-2 hours at room temperature.[27]

  • Quenching: Add a 5-10 molar excess of N-acetylcysteine to cap any unreacted maleimide (B117702) groups on the antibody. Incubate for 20-30 minutes.[27]

  • Purification: Purify the final ADC product from unconjugated payload and other reagents using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).[27]

Protocol 2: DAR Determination by Reversed-Phase HPLC (RP-HPLC)

The Drug-to-Antibody Ratio (DAR) is a critical quality attribute representing the average number of drugs conjugated to each antibody.[28] RP-HPLC is a robust method for determining DAR for cysteine-linked ADCs.[29]

Materials:

  • Purified ADC sample (1-5 mg/mL)

  • Reducing Agent: Dithiothreitol (DTT) or TCEP.[27]

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.[27]

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.[27]

  • RP-HPLC system with a C4 or C18 column and a UV detector.[27]

Procedure:

  • Antibody Reduction: Incubate the ADC sample with 10-20 mM DTT at 37°C for 30 minutes. This reduces the interchain disulfide bonds, separating the heavy and light chains.[27]

  • HPLC Analysis:

    • Inject the reduced sample onto the RP-HPLC column.

    • Apply a linear gradient of Mobile Phase B to elute the protein chains.

    • Monitor the absorbance at 280 nm.[27]

  • Data Analysis:

    • The chromatogram will show distinct peaks corresponding to the unconjugated light chain (L0), drug-conjugated light chain (L1), unconjugated heavy chain (H0), and drug-conjugated heavy chain (H1, H2, etc.).[29]

    • Integrate the peak areas for each species.

    • Calculate the weighted average DAR using the percentage of peak area for each species and its corresponding number of conjugated drugs.[29][30]

Protocol 3: In Vitro Cytotoxicity (MTT Assay)

This assay measures the metabolic activity of cells to determine cell viability after treatment with an ADC, allowing for the calculation of an IC₅₀ (half-maximal inhibitory concentration) value.[1][31][32]

Materials:

  • Target cancer cell line (adherent or suspension)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS).[1]

  • ADC samples (serially diluted)

  • 96-well microplates

  • MTT solution (5 mg/mL in PBS).[1][32]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).[1][32]

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1,000-10,000 cells/well) in 100 µL of medium. Incubate overnight at 37°C, 5% CO₂.[32]

  • ADC Treatment: Prepare serial dilutions of the ADC in complete growth medium. Remove the old medium from the cells and add 100 µL of the diluted ADC solutions to the respective wells. Include untreated cells as a control.

  • Incubation: Incubate the plate for a period relevant to the payload's mechanism of action (typically 48-144 hours).[32]

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[1][32]

  • Formazan Solubilization:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of solubilization solution (e.g., DMSO) to each well.[1]

    • Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.[1]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[1]

  • Data Analysis: Calculate the percentage of cell viability for each ADC concentration relative to the untreated control. Plot the viability against the logarithm of the ADC concentration to determine the IC₅₀ value.

References

Safety Operating Guide

Safe Disposal of 5-(Azido-PEG4)-pent-2-yn-1-Ol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management of chemical waste is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and professionals in drug development, the proper disposal of specialized reagents like 5-(Azido-PEG4)-pent-2-yn-1-Ol is paramount. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound, ensuring a secure laboratory environment.

This compound is a molecule that incorporates a polyethylene (B3416737) glycol (PEG) spacer, a terminal alkyne, and an azide (B81097) functional group. While the PEG and alkyne moieties present relatively low disposal concerns, the azide group is a high-energy functional group that can be hazardous, demanding strict adherence to safety protocols. Azides are known to be toxic and can form explosive compounds under specific conditions.

Core Safety and Handling Precautions

Before initiating any disposal procedure, it is imperative to wear appropriate personal protective equipment (PPE), including safety glasses or goggles, a lab coat, and chemical-resistant gloves. All handling and disposal steps for this compound should be conducted in a well-ventilated chemical fume hood.

Key Chemical Incompatibilities:

  • Acids: Contact with acids must be strictly avoided as it can lead to the formation of highly toxic and explosive hydrazoic acid.[1][2]

  • Heavy Metals: Avoid contact with metals, especially heavy metals such as lead, copper, silver, and mercury. Azides can react with these metals to form dangerously unstable and shock-sensitive metal azides. This is particularly crucial to consider for plumbing, which may contain lead or copper pipes.[2][3]

  • Halogenated Solvents: The use of halogenated solvents like dichloromethane (B109758) with azides should be avoided due to the potential for forming explosive di- and tri-azidomethane.[2]

Quantitative Hazard and Stability Assessment

The stability of organic azides can be estimated by considering the ratio of carbon atoms to nitrogen atoms. A higher carbon-to-nitrogen ratio generally indicates greater stability. Organic azides are sensitive to decomposition from external energy sources such as light, heat, friction, and pressure.[1]

Hazard ConsiderationAssociated RiskMitigation Strategy
Shock, Friction, Heat Potential for explosive decomposition.[1]Handle with care, avoid grinding or dropping. Store in a cool, dark place away from heat sources.
Acid Contact Formation of highly toxic and explosive hydrazoic acid.[1][2]Segregate from all acidic waste streams.
Heavy Metal Contact Formation of shock-sensitive heavy metal azides.[3]Use non-metallic tools and containers. Do not dispose of down the drain.[3][4]

Experimental Workflow for Disposal

The following workflow outlines the recommended procedures for the disposal of this compound.

References

Personal protective equipment for handling 5-(Azido-PEG4)-pent-2-yn-1-Ol

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 5-(Azido-PEG4)-pent-2-yn-1-Ol

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety, handling, and disposal information for this compound. Given the presence of both an azide (B81097) and a terminal alkyne functional group, this compound requires careful handling to mitigate risks of explosion, toxicity, and fire.[1][2][3] Adherence to the following procedures is essential for ensuring laboratory safety.

I. Hazard Assessment
  • Azido Group: Organic azides are energetic compounds that can be sensitive to shock, friction, and heat, posing a risk of explosive decomposition.[3] They are potentially toxic if inhaled, ingested, or absorbed through the skin.[3] Contact with acids can form the highly toxic and explosive hydrazoic acid.[3] They can also form highly unstable and explosive heavy metal azides upon contact with metals like copper and lead.[3]

  • Terminal Alkyne: Terminal alkynes can form explosive metal acetylides, particularly with heavy metals such as silver, copper, and mercury.[2] Many are also volatile and flammable.[2]

  • PEG Linker: The polyethylene (B3416737) glycol (PEG) spacer increases hydrophilicity.[4][5][] While PEG itself is generally considered low toxicity, the overall hazard profile is dominated by the azide and alkyne groups.

A thorough risk assessment should be conducted before beginning any work with this compound.[1]

II. Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to prevent dermal, ocular, and respiratory exposure.[7]

Protection Type Required PPE Specifications & Rationale
Eye & Face Safety Goggles & Face ShieldTightly fitting chemical splash goggles are required at all times.[1][8] A full-face shield must be worn over the goggles when there is a significant risk of splashing or explosion.[1][3][7]
Hand Double Nitrile GlovesDouble-gloving is recommended.[1] For higher risk procedures, consider an outer layer of heavy-duty, chemical-resistant gloves.[1] Inspect gloves before each use and dispose of them immediately after contamination.[1]
Body Flame-Resistant Lab Coat & Chemical-Resistant ApronA flame-resistant lab coat is the minimum requirement.[1] A chemical-resistant apron should be worn over the lab coat.[8]
Respiratory Chemical Fume HoodAll work must be conducted in a certified chemical fume hood to avoid inhalation of vapors or aerosols.[1][7] If work outside a hood is unavoidable, a NIOSH-approved respirator is required.[1][7]
Foot Enclosed, Chemical-Resistant ShoesFully enclosed shoes are mandatory.[1][7]
III. Operational Plan: Step-by-Step Handling

All handling of this compound must be performed in a designated area within a certified chemical fume hood, with a blast shield in place.[3]

  • Preparation:

    • Ensure all necessary PPE is readily available and personnel are trained in its proper use.[7]

    • Use non-metallic or plastic spatulas and weigh boats to avoid the formation of metal azides.[1]

    • Cover the work surface with disposable plastic-backed absorbent pads.[7]

  • Weighing and Transfer:

    • Handle the solid compound within a containment system like a ventilated balance enclosure or glove box if possible.[7]

    • When dissolving, slowly add solvent to the solid to prevent aerosolization.[7]

    • Keep containers tightly sealed when not in use.[7]

  • Experimental Use:

    • Always work on the smallest possible scale.[3]

    • Avoid contact with heavy metals, strong acids, and halogenated solvents.[2][3]

    • Store under an inert atmosphere (e.g., argon or nitrogen) at low temperatures and protected from light to prevent degradation.[2]

IV. Disposal Plan

Proper disposal is critical to ensure safety and environmental responsibility.

  • Quenching Excess Azide:

    • Before disposal, any residual azide in reaction mixtures must be quenched.

    • In a fume hood, cool the reaction mixture in an ice bath.[3]

    • Slowly add a reducing agent, such as triphenylphosphine, while stirring to destroy the azide.[3] Monitor for gas evolution and temperature changes.[3]

  • Waste Segregation and Collection:

    • All waste containing this compound, including quenched solutions and contaminated materials (gloves, pads, etc.), must be collected in a dedicated, clearly labeled hazardous waste container.[3]

    • The label must state "Azide Waste (Deactivated)" and list the chemical contents.[3]

    • Never pour azide-containing waste down the drain, as this can lead to the formation of explosive metal azides in the plumbing.[1]

  • Final Disposal:

    • Store the waste container in a designated satellite accumulation area away from acids and metals.[3]

    • Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department.[3]

    • For disposal of the PEG component, consult local regulations; it is generally biodegradable but should not be released into wastewater systems.[9]

V. Emergency Procedures
Exposure Type Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[10] Seek medical attention if irritation persists.[10]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, separating the eyelids with fingers.[10] Seek immediate medical attention.[10]
Inhalation Remove to fresh air.[10] If symptoms persist, seek medical attention.[10]
Ingestion Wash out the mouth with water.[10] Seek immediate medical attention.[10]
Spill For small spills, absorb with an inert material and place in the designated hazardous waste container. For large spills, evacuate the area and contact EHS.

Workflow for Safe Handling of this compound

G prep 1. Preparation - Don PPE - Prepare Fume Hood - Use Non-Metallic Tools weigh 2. Weighing & Transfer - Use Containment System - Add Solvent Slowly - Keep Containers Sealed prep->weigh Proceed with caution experiment 3. Experimental Use - Work on Small Scale - Avoid Incompatibles - Inert Atmosphere weigh->experiment Proceed with caution quench 4. Quench Azide - Cool Reaction - Add Reducing Agent - Monitor Reaction experiment->quench After experiment waste 5. Waste Collection - Segregate Waste - Label Container Correctly - Store Safely quench->waste After deactivation dispose 6. Final Disposal - Contact EHS - Follow Institutional Protocols waste->dispose For final removal

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.